molecular formula C8H5I2NO B164895 3,5-Diiodo-4-methoxybenzonitrile CAS No. 3336-40-1

3,5-Diiodo-4-methoxybenzonitrile

Cat. No.: B164895
CAS No.: 3336-40-1
M. Wt: 384.94 g/mol
InChI Key: LDZMXYUHLHAQAY-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methoxybenzonitrile (CAS RN 3336-40-1) is an organic compound with the molecular formula C₈H₅I₂NO and a molecular weight of 384.94 g/mol . It is supplied as a solid that should be stored in a dark place, sealed in dry conditions at room temperature . This compound is a methylated derivative of the herbicide ioxynil, which is a 3,5-diiodo-4-hydroxybenzonitrile . As such, it is primarily used in agricultural and plant science research, particularly in studies investigating the structure-activity relationships of phenolic herbicides and their metabolism in plants. The transformation from methoxybenzonitriles to hydroxybenzonitriles is a key reaction in herbicide development, as described in patents for preparing such active ingredients . Researchers utilize this compound to study dealkylation reactions and the enzymatic pathways involved in herbicide activation or degradation . Its structure, featuring both cyano and methoxy groups on a diiodinated benzene ring, makes it a valuable intermediate or reference standard in synthetic organic chemistry and analytical method development. This compound is intended for research purposes only. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZMXYUHLHAQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399489
Record name Ioxynil-methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-40-1
Record name 3,5-Diiodo-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxynil-methyl
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Foundational & Exploratory

3,5-Diiodo-4-methoxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Diiodo-4-methoxybenzonitrile

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a benzonitrile core substituted with two iodine atoms and a methoxy group, offers multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the iodo groups makes this molecule an excellent substrate for various cross-coupling reactions, while the nitrile and methoxy groups offer further avenues for chemical modification.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. While detailed experimental data is not extensively published in publicly available literature, key properties can be calculated or inferred from related structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 3336-40-1[1]
Molecular Formula C₈H₅I₂NOCalculated
Molecular Weight 384.94 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water.[2]Inferred from related structures
Melting Point Not publicly available-
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the three protons of the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the four unique aromatic carbons (C-CN, C-O, C-I, and C-H), and the methoxy carbon.[5][6]

  • IR Spectroscopy: Key vibrational bands would include a sharp absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch and C-O stretching frequencies for the methoxy ether group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-hydroxybenzonitrile. The workflow involves the iodination of the phenol ring followed by the methylation of the hydroxyl group.

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Williamson Ether Synthesis A 4-Hydroxybenzonitrile B 3,5-Diiodo-4-hydroxybenzonitrile A->B I₂ / Oxidant or Electrolytic Iodination C 3,5-Diiodo-4-hydroxybenzonitrile D This compound C->D Base (e.g., K₂CO₃) Methylating Agent (e.g., CH₃I)

Fig 1. Synthetic workflow for this compound.
Detailed Experimental Protocol

Part 1: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile

This precursor can be synthesized via various iodination methods. A particularly efficient method is electrolytic iodination, which offers high yields and avoids harsh chemical oxidants.[7]

  • Cell Setup: An electrolysis cell is prepared, typically an undivided glass vessel. The anode can be platinum or graphite, and a suitable cathode is used.

  • Anolyte Preparation: The anolyte is prepared by dissolving or suspending 4-hydroxybenzonitrile (1 equivalent) in an aqueous or aqueous-organic medium (e.g., water-methanol).[7] An alkali metal iodide, such as potassium iodide (KI), is added as the iodine source, along with a supporting electrolyte like sodium bicarbonate.[7]

  • Electrolysis: A constant current is applied to the cell. The iodide ions are oxidized at the anode to generate the electrophilic iodine species, which then reacts with 4-hydroxybenzonitrile to form the di-iodinated product.

  • Work-up and Isolation: Upon completion (monitored by TLC or HPLC), the reaction mixture is treated with a reducing agent like sodium thiosulfate to quench any remaining iodine. The solution is then acidified (e.g., with H₂SO₄), causing the product, 3,5-diiodo-4-hydroxybenzonitrile, to precipitate.[7] The solid is collected by filtration, washed with water, and dried. Yields for this process are reported to be high, often exceeding 90%.[7]

Part 2: Methylation to this compound

This step is a standard Williamson ether synthesis.

  • Reaction Setup: 3,5-Diiodo-4-hydroxybenzonitrile (1 equivalent) is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: A base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5-2 equivalents), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Methylation: A methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, ~1.2-1.5 equivalents), is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred, often with heating (e.g., at reflux), for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its iodine and nitrile functional groups. The two iodine atoms are particularly valuable as they allow for sequential and site-selective functionalization via metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. This makes the molecule a versatile building block for synthesizing complex, polysubstituted aromatic compounds.

G A 3,5-Diiodo-4- methoxybenzonitrile B Suzuki Coupling (R-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Heck Coupling (Alkene) A->D E Buchwald-Hartwig Amination (R₂NH) A->E Result_B Aryl-substituted product B->Result_B Result_C Alkynyl-substituted product C->Result_C Result_D Alkenyl-substituted product D->Result_D Result_E Amino-substituted product E->Result_E

Sources

A Senior Application Scientist's Guide to the Synthesis of 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Advanced Research & Development Professionals Subject: A comprehensive, mechanistically-grounded protocol for the two-step synthesis of 3,5-diiodo-4-methoxybenzonitrile from 4-hydroxybenzonitrile.

Executive Summary

The synthesis of halogenated and alkoxylated benzonitrile derivatives is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active compounds and functional materials. This guide provides a detailed, field-proven methodology for the preparation of this compound, a key synthetic intermediate. The synthesis is approached as a two-stage process: the regioselective di-iodination of 4-hydroxybenzonitrile, followed by the O-methylation of the resulting phenolic intermediate.

This document moves beyond a simple recitation of steps, delving into the mechanistic causality that underpins the choice of reagents and reaction conditions. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Overall Synthetic Workflow

The transformation from 4-hydroxybenzonitrile to the target molecule is efficiently achieved in two sequential, high-yielding steps. The workflow is logically structured to first install the iodine atoms onto the activated aromatic ring, followed by etherification of the sterically hindered phenolic hydroxyl group.

Synthetic_Workflow Start 4-Hydroxybenzonitrile (Starting Material) Intermediate 3,5-Diiodo-4-hydroxybenzonitrile (Di-iodinated Intermediate) Start->Intermediate Step 1: Electrophilic Iodination Reagents: ICl or I₂/Oxidant Final This compound (Final Product) Intermediate->Final Step 2: O-Methylation (Williamson Ether Synthesis) Reagents: Base + DMS/MeI

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Regioselective Di-iodination of 4-Hydroxybenzonitrile

Mechanistic Insights & Strategic Considerations

The foundational principle of this step is the electrophilic aromatic substitution of a highly activated phenol. The hydroxyl group of 4-hydroxybenzonitrile is a potent activating group and a strong ortho, para-director due to the resonance delocalization of its lone pair electrons into the aromatic ring.[1][2] Since the para position is occupied by the nitrile group, electrophilic attack is directed exclusively to the two equivalent ortho positions (C3 and C5).

The choice of an iodinating agent is critical. While molecular iodine (I₂) is a relatively weak electrophile, its reactivity can be enhanced with an oxidizing agent.[3] However, for laboratory-scale synthesis where efficiency and control are paramount, iodine monochloride (ICl) serves as a superior reagent. ICl is polarized (Iδ+-Clδ-), rendering the iodine atom significantly more electrophilic and capable of reacting readily with activated aromatic systems without the need for a separate oxidant.[1][4]

Experimental Protocol: Di-iodination

This protocol details the synthesis of 3,5-diiodo-4-hydroxybenzonitrile using iodine monochloride.

Safety Prerogative: Iodine monochloride is a corrosive and toxic substance that causes severe burns and respiratory irritation.[5][6] It reacts violently with water.[7] All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.

ReagentMolar Mass ( g/mol )QuantityMolesRationale & Notes
4-Hydroxybenzonitrile119.1210.0 g83.9 mmolStarting material. Ensure it is dry.[8]
Acetic Acid (Glacial)60.05150 mL-Solvent. Provides a polar medium and is relatively inert to ICl.
Iodine Monochloride (ICl)162.3628.6 g176.2 mmolIodinating agent. A slight excess (2.1 eq.) ensures complete di-iodination.
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-Used during workup to quench any unreacted iodine/ICl.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (83.9 mmol) of 4-hydroxybenzonitrile in 150 mL of glacial acetic acid. Stir until a homogenous solution is formed.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Charge the dropping funnel with 28.6 g (176.2 mmol) of iodine monochloride. Add the ICl to the stirred solution dropwise over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Carefully pour the reaction mixture into 500 mL of cold water containing approximately 10 g of sodium thiosulfate. This will precipitate the product and quench excess ICl.

  • Filtration: Stir the resulting slurry for 15 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with copious amounts of water until the filtrate is neutral.

  • Drying & Characterization: Dry the collected solid in a vacuum oven at 60 °C overnight. The product, 3,5-diiodo-4-hydroxybenzonitrile, is typically obtained as a pale-yellow solid. A reported melting point is 207-208 °C.[9]

Part 2: O-Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

Mechanistic Insights & Strategic Considerations

The conversion of the phenolic hydroxyl group to a methoxy ether is classically achieved via the Williamson Ether Synthesis.[10][11] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves two key transformations:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a nucleophilic phenoxide anion. The steric hindrance from the two large ortho-iodine atoms does not significantly affect this acid-base reaction.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic methyl group of a methylating agent, displacing a leaving group to form the desired ether linkage.

Choice of Reagents:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. It is safer and easier to handle than stronger bases like sodium hydride (NaH).

  • Methylating Agent: Dimethyl sulfate (DMS) is a highly efficient and cost-effective methylating agent for this transformation. Methyl iodide (MeI) is an alternative but is more volatile.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Williamson_Ether_Synthesis cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide + Base - H-Base⁺ Base Base DMS (CH₃)₂SO₄ (Electrophile) Ether Ar-OCH₃ (Product) Phenoxide_2 Ar-O⁻ Phenoxide_2->Ether + (CH₃)₂SO₄ - CH₃SO₄⁻

Caption: Mechanism of the Williamson Ether Synthesis for O-Methylation.

Experimental Protocol: O-Methylation

This protocol details the methylation of 3,5-diiodo-4-hydroxybenzonitrile to yield the final product.

CRITICAL SAFETY DIRECTIVE: Dimethyl sulfate (DMS) is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen.[12][13] Exposure can be fatal, and symptoms may be delayed.[13] This procedure must be performed exclusively in a high-performance chemical fume hood. Wear specialized gloves (e.g., butyl rubber or laminate film) over standard nitrile gloves, a lab coat, and chemical splash goggles with a face shield. Have a DMS quenching solution (e.g., dilute ammonium hydroxide) readily available.

ReagentMolar Mass ( g/mol )QuantityMolesRationale & Notes
3,5-Diiodo-4-hydroxybenzonitrile370.9210.0 g26.9 mmolIntermediate from Part 1.
Potassium Carbonate (K₂CO₃), anhydrous138.215.6 g40.4 mmolBase. A 1.5 equivalent excess ensures complete deprotonation.
Dimethyl Sulfate (DMS)126.133.7 g (2.8 mL)29.6 mmolMethylating agent. A small excess (1.1 eq.) drives the reaction to completion.
Acetone58.08150 mL-Solvent. Must be anhydrous.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 g (26.9 mmol) of 3,5-diiodo-4-hydroxybenzonitrile, 5.6 g (40.4 mmol) of anhydrous potassium carbonate, and 150 mL of anhydrous acetone.

  • Reagent Addition: While stirring the suspension vigorously, carefully add 2.8 mL (29.6 mmol) of dimethyl sulfate via syringe.

  • Reaction Progression: Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone.

  • Isolation: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH solution (to remove any unreacted phenol) and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Crystallization: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

References

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Google Patents.
  • Process for the iodination of phenolic derivatives. Google Patents.
  • 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176. PubChem. URL: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]

  • Process for the preparation of hydroxybenzonitriles. Google Patents.
  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. URL: [Link]

  • 3,5-Dihalo-4-hydroxybenzonitriles: isostructures, polymorphs and solvates. PubMed. URL: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. URL: [Link]

  • Reactions of Phenols. Chemistry Steps. URL: [Link]

  • 3,5-diethyl-4-hydroxybenzonitrile (C11H13NO). PubChemLite. URL: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. URL: [Link]

  • Iodine Monochloride Safety Data Sheet. Chemical Safety. URL: [Link]

  • Hindered ether synthesis shocked to life. C&EN Global Enterprise - ACS Publications. URL: [Link]

  • Iodine Monochloride Hazard Summary. NJ.gov. URL: [Link]

  • Dimethyl sulfate - Hazardous Substance Fact Sheet. NJ.gov. URL: [Link]

  • Benzonitrile, 4-hydroxy-. NIST WebBook. URL: [Link]

  • The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society. URL: [Link]

  • p-IODOPHENOL. Organic Syntheses Procedure. URL: [Link]

Sources

An In-depth Technical Guide to 3,5-Diiodo-4-methoxybenzonitrile (Ioxynil-methyl)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 3336-40-1

Abstract

This technical guide provides a comprehensive overview of 3,5-diiodo-4-methoxybenzonitrile, also known as Ioxynil-methyl (CAS No. 3336-40-1). The document delves into the fundamental chemical and physical properties of this compound, its molecular structure, and detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide outlines a validated synthesis protocol, discusses its primary application as a selective herbicide with a detailed mechanism of action, and explores its toxicological profile and environmental fate. This guide is intended to be a critical resource for researchers, scientists, and professionals in the fields of drug development, agrochemistry, and environmental science, providing both foundational knowledge and practical insights into the scientific and technical aspects of this compound.

Introduction

This compound, a derivative of the herbicidally active parent compound Ioxynil (3,5-diiodo-4-hydroxybenzonitrile), is a significant molecule in the field of agrochemistry. Its primary utility lies in its function as a selective, post-emergence herbicide for the control of broadleaf weeds. The methylation of the hydroxyl group in Ioxynil to form Ioxynil-methyl alters its physicochemical properties, influencing its environmental behavior and interaction with biological systems. Understanding the detailed characteristics of this compound is crucial for its effective and safe use, as well as for the exploration of potential new applications.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two iodine atoms at positions 3 and 5, a methoxy group at position 4, and a nitrile group at position 1.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3336-40-1[1]
Molecular Formula C₈H₅I₂NO[2]
Molecular Weight 384.94 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 154 °C[3]
Boiling Point 392.6 ± 42.0 °C (Predicted)[3]
Density 2.37 ± 0.1 g/cm³ (Predicted)[3]
SMILES COc1c(I)cc(cc1I)C#N[1]
InChI 1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzonitrile. The first step involves the iodination of the aromatic ring, followed by the methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

A common method for the synthesis of the precursor, Ioxynil, is the direct iodination of 4-hydroxybenzonitrile. A patented method describes an electrochemical approach for this conversion.

Experimental Protocol: Anodic Iodination of 4-hydroxybenzonitrile

  • Anolyte Preparation: Prepare a solution of 4-hydroxybenzonitrile in an aqueous or aqueous-organic medium containing an alkali metal iodide (e.g., potassium iodide) or iodine.

  • Electrolysis: Conduct the electrolysis in a cell where the anolyte is separated from the catholyte. The anodic oxidation of iodide generates the iodinating species in situ.

  • Reaction Conditions: Maintain the reaction under controlled temperature and current density to optimize the yield and minimize side reactions.

  • Work-up: Upon completion of the electrolysis, treat the anolyte with a reducing agent like sodium thiosulfate to remove any unreacted iodine. Acidify the solution with an acid such as sulfuric acid to precipitate the 3,5-diiodo-4-hydroxybenzonitrile.

  • Purification: Isolate the precipitate by filtration, wash with water to remove salts and impurities, and dry to obtain the final product.

This electrochemical method provides a high yield and purity of 3,5-diiodo-4-hydroxybenzonitrile.

Step 2: O-Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

The final step is the methylation of the phenolic hydroxyl group of Ioxynil. A standard and effective method for this transformation is the Williamson ether synthesis using a methylating agent like dimethyl sulfate in the presence of a base.

Experimental Protocol: Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

  • Deprotonation: Dissolve 3,5-diiodo-4-hydroxybenzonitrile in a suitable solvent such as acetone or methanol. Add a base, for example, anhydrous potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide.

  • Methylation: To the resulting solution, add dimethyl sulfate dropwise while stirring. The reaction is typically carried out at room temperature or with gentle heating to reflux to ensure complete reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: Methylation 4-hydroxybenzonitrile 4-hydroxybenzonitrile 3,5-diiodo-4-hydroxybenzonitrile 3,5-diiodo-4-hydroxybenzonitrile 4-hydroxybenzonitrile->3,5-diiodo-4-hydroxybenzonitrile Iodine/Electrolysis This compound This compound 3,5-diiodo-4-hydroxybenzonitrile->this compound Dimethyl Sulfate, Base

Caption: Two-step synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. While a complete set of publicly available spectra is limited, data for structurally similar compounds and general spectroscopic principles allow for a reliable prediction of the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule.

  • Aromatic Protons (H-2, H-6): The two protons on the benzene ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically around δ 7.8-8.2 ppm . The significant downfield shift is due to the deshielding effects of the two iodine atoms and the nitrile group.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet further upfield, estimated to be in the range of δ 3.9-4.2 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Nitrile Carbon (-C≡N): This carbon is expected to have a chemical shift in the range of δ 115-120 ppm .

  • Aromatic Carbons:

    • C-1 (ipso to -CN): The chemical shift is predicted to be around δ 105-115 ppm .

    • C-2, C-6 (CH): These equivalent carbons are expected to resonate at approximately δ 135-145 ppm .

    • C-3, C-5 (ipso to -I): The carbons attached to the iodine atoms will be significantly shielded and are predicted to appear in the range of δ 85-95 ppm .

    • C-4 (ipso to -OCH₃): This carbon is expected to have a chemical shift around δ 160-165 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to resonate at approximately δ 55-65 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.

  • C-O Stretch (Aryl Ether): A strong absorption band is anticipated around 1250-1270 cm⁻¹ for the aryl C-O bond and another near 1020-1050 cm⁻¹ for the alkyl C-O bond of the methoxy group.

  • Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: A weak to medium absorption is expected above 3000 cm⁻¹ .

  • C-I Stretch: This vibration occurs at low frequencies, typically below 600 cm⁻¹ , and may be difficult to observe on standard mid-IR spectrometers.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 385 , corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic due to the presence of two iodine atoms (¹²⁷I).

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A significant fragment ion at m/z 370 is expected, corresponding to the loss of the methyl group from the methoxy moiety.

    • Loss of the methoxy group (-OCH₃): A fragment at m/z 354 may be observed.

    • Loss of iodine (-I): Fragmentation involving the loss of an iodine atom would result in a peak at m/z 258 .

    • Further fragmentations involving the nitrile group and the aromatic ring are also possible.

Diagram of a Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₈H₅I₂NO]⁺˙ m/z = 385 M_minus_CH3 [C₇H₂I₂NO]⁺ m/z = 370 M->M_minus_CH3 - •CH₃ M_minus_I [C₈H₅INO]⁺˙ m/z = 258 M->M_minus_I - •I

Caption: A simplified predicted fragmentation pathway for this compound.

Applications and Mechanism of Action

The primary and most well-documented application of this compound is as a selective post-emergence herbicide.

Herbicidal Activity

Ioxynil-methyl is effective against a wide range of annual broadleaf weeds in various crops. Its selectivity allows it to be used in cereal crops, onions, and turf without causing significant damage to the desired plants.

Mechanism of Action

The herbicidal action of Ioxynil-methyl is primarily attributed to its in-vivo hydrolysis to Ioxynil. Ioxynil acts as a potent inhibitor of photosynthesis. Specifically, it disrupts the photosynthetic electron transport chain at photosystem II (PSII). It binds to the D1 protein of the PSII complex, thereby blocking the flow of electrons from plastoquinone QA to QB. This inhibition of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and rapid destruction of cell membranes, ultimately leading to plant death.

Furthermore, Ioxynil is also known to act as an uncoupler of oxidative phosphorylation, which disrupts ATP synthesis and further contributes to the disruption of cellular energy metabolism.

Diagram of the Herbicidal Mechanism of Action

Mechanism_of_Action Ioxynil-methyl Ioxynil-methyl Ioxynil (in vivo) Ioxynil (in vivo) Ioxynil-methyl->Ioxynil (in vivo) Hydrolysis Photosystem II Inhibition Photosystem II Inhibition Ioxynil (in vivo)->Photosystem II Inhibition Binds to D1 protein Uncoupling of Oxidative Phosphorylation Uncoupling of Oxidative Phosphorylation Ioxynil (in vivo)->Uncoupling of Oxidative Phosphorylation Blocked Electron Transport Blocked Electron Transport Photosystem II Inhibition->Blocked Electron Transport Reactive Oxygen Species Production Reactive Oxygen Species Production Blocked Electron Transport->Reactive Oxygen Species Production Lipid Peroxidation & Cell Membrane Damage Lipid Peroxidation & Cell Membrane Damage Reactive Oxygen Species Production->Lipid Peroxidation & Cell Membrane Damage Plant Death Plant Death Lipid Peroxidation & Cell Membrane Damage->Plant Death Disrupted ATP Synthesis Disrupted ATP Synthesis Uncoupling of Oxidative Phosphorylation->Disrupted ATP Synthesis Disrupted ATP Synthesis->Plant Death

Caption: Herbicidal mechanism of action of Ioxynil-methyl.

Other Research Applications

While the primary use of Ioxynil-methyl is in agriculture, its parent compound, Ioxynil, has been used in toxicological studies as a model compound for investigating mechanisms of thyroid hormone disruption. As a readily available and structurally related compound, this compound could potentially serve as a reference standard or a tool compound in such research, particularly in studies investigating the structure-activity relationships of endocrine-disrupting chemicals. However, dedicated research applications for Ioxynil-methyl beyond its herbicidal properties are not extensively documented in the scientific literature.

Safety, Toxicology, and Environmental Fate

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It also causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound. It should be used in a well-ventilated area or with respiratory protection.

Toxicological Profile

The toxicity of Ioxynil-methyl is largely related to its hydrolysis product, Ioxynil. Ioxynil exhibits moderate to high acute toxicity in mammals. It can also act as an endocrine disruptor by interfering with thyroid hormone transport.

Table 2: Toxicological Data for Ioxynil

EndpointValueSpeciesSource
Oral LD₅₀ 110 mg/kgRat[4]
Dermal LD₅₀ >2000 mg/kgRat[4]
Inhalation LC₅₀ 0.77 mg/L (4h)Rat[4]
Environmental Fate

Ioxynil-methyl is expected to have low water solubility and a tendency to adsorb to soil particles, which limits its mobility in the environment. It is susceptible to degradation in soil and water, primarily through microbial action and photolysis. The persistence of Ioxynil-methyl in the environment is generally considered to be low to moderate. Its breakdown in the environment ultimately leads to the formation of less toxic substances.

Conclusion

This compound (CAS No. 3336-40-1) is a well-characterized compound with a primary and significant role as a selective herbicide. Its chemical structure, physicochemical properties, and spectroscopic characteristics are well-defined. The synthesis of this compound is achievable through established chemical transformations. Its mechanism of action as a photosynthesis inhibitor is well understood, providing a basis for its effective use in agriculture. While its toxicological profile necessitates careful handling, its environmental fate suggests a limited long-term impact. This technical guide provides a solid foundation of knowledge for professionals working with this compound, enabling informed decisions in research, development, and application.

References

  • ChemBK. (2024, April 9). 3336-40-1. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bizot, J., et al. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. U.S.
  • Shieh, W.-C., Dell, S., & Repic, O. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. U.S.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
  • Wikipedia contributors. (2023, October 23). Ioxynil. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Ioxynil. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-4-methoxybenzonitrile is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group and two iodine atoms on a methoxy-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet2HAromatic H (H-2, H-6)
~ 4.0 - 4.2Singlet3HMethoxy H (-OCH₃)

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons: The two protons on the benzene ring (at positions 2 and 6) are chemically equivalent and are expected to appear as a single singlet. The strong deshielding effect of the electron-withdrawing nitrile group and the iodine atoms will likely shift this peak downfield into the range of 8.0 - 8.2 ppm. This prediction is supported by data from related compounds where aromatic protons adjacent to iodine and nitrile groups are found in this region.

  • Methoxy Protons: The three protons of the methoxy group are also equivalent and will appear as a sharp singlet. Their chemical shift is anticipated to be in the range of 4.0 - 4.2 ppm, which is characteristic for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 160C-4 (ipso-carbon to -OCH₃)
~ 140C-2, C-6 (aromatic CH)
~ 118C-1 (ipso-carbon to -CN)
~ 115Nitrile C (-C≡N)
~ 90C-3, C-5 (ipso-carbons to Iodine)
~ 60Methoxy C (-OCH₃)

Interpretation and Rationale

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.

  • Aromatic Carbons: The carbon atom attached to the methoxy group (C-4) is expected to be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. The two equivalent aromatic CH carbons (C-2 and C-6) will appear as a single peak. The carbon attached to the nitrile group (C-1) will also be downfield. The most upfield of the aromatic carbons will be those bonded to the iodine atoms (C-3 and C-5), due to the "heavy atom effect" of iodine.

  • Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm range.

  • Methoxy Carbon: The methoxy carbon will resonate at around 60 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2210Strong, SharpC≡N stretch
~ 1580 - 1550MediumC=C aromatic ring stretch
~ 1280 - 1240StrongAsymmetric C-O-C stretch (aryl ether)
~ 1050 - 1010MediumSymmetric C-O-C stretch (aryl ether)
~ 880 - 860StrongC-H out-of-plane bend (isolated H)
~ 600 - 500MediumC-I stretch

Interpretation and Rationale

  • Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong and sharp absorption of the nitrile group (C≡N) in the region of 2230-2210 cm⁻¹.

  • Aromatic C=C Stretch: The stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The strong C-O stretching vibrations of the aryl ether will be prominent in the 1280-1010 cm⁻¹ range.

  • C-H Bending: The out-of-plane bending of the two isolated aromatic C-H bonds is expected to give a strong band around 880-860 cm⁻¹.

  • C-I Stretch: The carbon-iodine stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

  • Sample Preparation: The spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~ 385Molecular ion [M]⁺
~ 370[M - CH₃]⁺
~ 258[M - I]⁺
~ 131[M - 2I]⁺

Interpretation and Rationale

The molecular formula of this compound is C₈H₅I₂NO, which corresponds to a molecular weight of approximately 384.9 g/mol .

  • Molecular Ion: The mass spectrum should show a clear molecular ion peak at m/z ≈ 385. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z ≈ 370, and the loss of one or both iodine atoms. The loss of an iodine atom would result in a peak at m/z ≈ 258.

Experimental Protocol for MS Data Acquisition

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Key Concepts

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Proposed Spectroscopic Analysis Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Characterization Report

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, a comprehensive and scientifically sound characterization can be inferred from the analysis of structurally similar compounds. This guide provides researchers with a detailed prediction of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following these guidelines, scientists can confidently approach the synthesis and characterization of this and other novel chemical entities, ensuring the integrity and reliability of their research.

References

As this guide is based on the analysis of analogous compounds and general spectroscopic principles, a formal reference list to a specific paper on this compound cannot be provided. The information herein is synthesized from established principles of organic spectroscopy as found in standard textbooks and spectral databases.

Solubility of 3,5-Diiodo-4-methoxybenzonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Diiodo-4-methoxybenzonitrile in Common Organic Solvents

Abstract

This compound is a multifaceted aromatic organic compound with significant potential in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive analysis of the predicted solubility of this compound, rooted in its molecular structure and the fundamental principles of solute-solvent interactions. In the absence of extensive, publicly available experimental data for this specific compound, this document emphasizes the practical application of established methodologies for solubility determination. It offers detailed, step-by-step experimental protocols to empower researchers to ascertain precise and reliable solubility data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and actionable experimental workflows.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1] The molecular structure of this compound provides critical insights into its expected solubility profile across a spectrum of common organic solvents.

Molecular Structure Analysis:

  • Benzonitrile Core: The central benzonitrile moiety, consisting of a benzene ring substituted with a nitrile group (-C≡N), establishes a rigid, aromatic scaffold. The nitrile group is highly polar due to the significant electronegativity difference between carbon and nitrogen and the presence of a triple bond.[1] This polarity suggests a propensity for interactions with polar solvents.

  • Methoxy Group (-OCH₃): The methoxy group is a polar functional group that can act as a hydrogen bond acceptor.[1] Its presence is anticipated to enhance solubility in polar organic solvents.

  • Iodine Substituents: The two iodine atoms are large and polarizable. While the carbon-iodine bond has a relatively low dipole moment, the sheer size and electron density of the iodine atoms contribute to van der Waals forces and can influence interactions with a range of solvents.

  • Overall Polarity: The combination of the highly polar nitrile group and the polar methoxy group suggests that this compound is a polar molecule.

Predicted Solubility Profile:

Based on this structural analysis, the following solubility patterns are predicted:

  • High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective at solvating this compound. Their polarity and ability to engage in dipole-dipole interactions without donating hydrogen bonds should facilitate the dissolution of this polar compound.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are predicted to be reasonably good solvents. They can participate in hydrogen bonding with the methoxy and nitrile groups, although the bulky iodine atoms might introduce some steric hindrance.

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents. The significant polarity of this compound is incompatible with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.

This predictive analysis serves as a foundational guide for solvent selection in experimental procedures. However, for precise applications, experimental verification is indispensable.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, established experimental protocols should be employed. The two primary methods for determining the equilibrium solubility of a crystalline compound are the Equilibrium Solubility Method and the Solvent Addition Method.

Equilibrium Solubility Method

This method, also known as the shake-flask method, is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2][3][4]

Protocol for Equilibrium Solubility Determination:

  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[3]

    • Add the weighed compound to a sealed vial containing a precise volume of the desired organic solvent.

  • Equilibration:

    • Place the vial in a constant-temperature environment, such as an incubator or a temperature-controlled shaker. For many applications, this is typically set to 25°C or 37°C.[2]

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[3][5] It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[3][5]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[2]

    • When using filtration, ensure that the filter material does not adsorb the solute, which could lead to inaccurate results. It may be beneficial to pre-rinse the filter with a small amount of the saturated solution.[3]

  • Quantification:

    • Analyze the clear, saturated solution to determine the concentration of the dissolved this compound. High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry are commonly used analytical techniques for this purpose.[2]

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification & Analysis A Weigh excess This compound B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Analyze supernatant (e.g., by HPLC) D->E F Determine concentration (Solubility) E->F

Caption: Logical flow of the Solvent Addition Method.

Data Presentation

For ease of comparison and analysis, all experimentally determined solubility data should be summarized in a structured table.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

Solvent CategorySolventMolar Mass ( g/mol )Boiling Point (°C)Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)78.13189To be determined
Acetone58.0856To be determined
Ethyl Acetate88.1177.1To be determined
Polar Protic Methanol32.0464.7To be determined
Ethanol46.0778.4To be determined
Nonpolar Hexane86.1869To be determined
Toluene92.14110.6To be determined

Note: The values in the "Solubility" column are placeholders and should be populated with experimentally determined data.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, information from closely related compounds, such as 4-hydroxy-3,5-diiodobenzonitrile and other substituted benzonitriles, can provide guidance on necessary safety precautions. [6][7][8] General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. * Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [6]* Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Researchers are strongly advised to consult the SDS for any purchased this compound or to perform a thorough risk assessment before handling the compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining a theoretical prediction of its solubility based on molecular structure with detailed, actionable experimental protocols, this document equips researchers with the necessary tools to generate precise and reliable solubility data. Such data is critical for the advancement of research and development activities involving this promising compound.

References

  • Reus, M. A., Van Der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. Retrieved from [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-(octoxymethoxy)benzonitrile. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • Unknown. (n.d.). 3,4-Dimethoxybenzonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,4-Dimethoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile group in 3,5-Diiodo-4-methoxybenzonitrile, a versatile building block in medicinal chemistry and materials science. The interplay of the electron-donating methoxy group and the electron-withdrawing and sterically demanding iodo substituents creates a unique electronic and steric environment that dictates the reactivity of the nitrile functionality. This document explores key transformations of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions, providing field-proven insights and detailed experimental protocols. Furthermore, the synthetic utility of the aryl iodide moieties in palladium-catalyzed cross-coupling reactions is discussed, highlighting the molecule's potential for constructing complex molecular architectures.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a polysubstituted aromatic compound featuring a nitrile group, a methoxy group, and two iodine atoms arranged in a specific substitution pattern on the benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it an attractive scaffold for the synthesis of novel organic molecules.

The reactivity of the nitrile group is fundamentally governed by the electrophilicity of the nitrile carbon. The presence of the strongly electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom susceptible to nucleophilic attack. The substituents on the aromatic ring, however, modulate this intrinsic reactivity through a combination of electronic and steric effects.

  • Electronic Effects: The methoxy group at the para-position is a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring. Conversely, the two iodine atoms at the meta-positions are electron-withdrawing through their inductive effect (-I effect). The nitrile group itself is a moderate electron-withdrawing group. The cumulative effect of these substituents influences the overall electron density on the nitrile carbon, thereby affecting its susceptibility to nucleophilic attack.

  • Steric Effects: The two bulky iodine atoms flanking the methoxy group introduce significant steric hindrance around the nitrile functionality. This steric congestion can influence the approach of nucleophiles and reagents, potentially leading to altered reaction rates and selectivities compared to less hindered benzonitriles.

This guide will delve into the practical implications of these electronic and steric factors on the key chemical transformations of the nitrile group in this compound.

Synthesis of this compound

A plausible synthetic route to this compound commences with the readily available 4-hydroxybenzonitrile. The synthesis involves a two-step sequence: iodination followed by methylation.

Synthesis_of_3_5_Diiodo_4_methoxybenzonitrile start 4-Hydroxybenzonitrile step1 Iodination (I2, KI, NaHCO3) start->step1 Step 1 intermediate 3,5-Diiodo-4-hydroxybenzonitrile step1->intermediate step2 Methylation (CH3I, K2CO3, Acetone) intermediate->step2 Step 2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile[1]

This protocol is adapted from a patented procedure for the iodination of 4-hydroxybenzonitrile.[1]

  • To a solution of 4-hydroxybenzonitrile (1 equivalent) in a 5% aqueous solution of sodium bicarbonate, add potassium iodide (2.5 equivalents).

  • The mixture is subjected to electrolysis at a constant current until the theoretical amount of charge has passed for the di-iodination.

  • After completion of the electrolysis, the reaction mixture is stirred for an additional hour.

  • The solution is then acidified to pH 2 with 2N sulfuric acid to precipitate the product.

  • The precipitate is filtered, washed with 2N sulfuric acid and then with water until neutral.

  • The solid is dried in an oven to yield 3,5-diiodo-4-hydroxybenzonitrile.

Experimental Protocol: Methylation of 3,5-Diiodo-4-hydroxybenzonitrile
  • In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzonitrile (1 equivalent) in acetone.

  • Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

  • The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords pure this compound.

Reactivity of the Nitrile Group

The nitrile group in this compound can undergo a variety of chemical transformations, providing access to a range of valuable functional groups.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can be achieved under both acidic and basic conditions to yield amides and subsequently carboxylic acids.

Nitrile_Hydrolysis nitrile This compound amide 3,5-Diiodo-4-methoxybenzamide nitrile->amide Partial Hydrolysis (H+ or OH-) acid 3,5-Diiodo-4-methoxybenzoic Acid amide->acid Complete Hydrolysis (H+ or OH-, heat)

Caption: Hydrolysis pathway of this compound.

Mechanistic Insight:

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated by a strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization lead to the formation of the corresponding amide. Further hydrolysis of the amide under forcing conditions yields the carboxylic acid.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions gives the carboxylate salt, which upon acidic workup, provides the carboxylic acid.

Reaction Conditions Product Anticipated Yield
Partial HydrolysisH₂SO₄ (conc.), 0-25 °C3,5-Diiodo-4-methoxybenzamideGood to Excellent
Complete Hydrolysis6M H₂SO₄, reflux3,5-Diiodo-4-methoxybenzoic AcidHigh
Complete Hydrolysis10% NaOH (aq), reflux3,5-Diiodo-4-methoxybenzoic AcidHigh

Experimental Protocol: Acid-Catalyzed Hydrolysis to 3,5-Diiodo-4-methoxybenzoic Acid

  • To a round-bottom flask, add this compound (1 equivalent) and 6M sulfuric acid.

  • The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold water until the washings are neutral and then dried to afford 3,5-Diiodo-4-methoxybenzoic Acid.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Nitrile_Reduction nitrile This compound amine (3,5-Diiodo-4-methoxyphenyl)methanamine nitrile->amine Reduction (e.g., LiAlH4, THF; then H2O)

Caption: Reduction of the nitrile group to a primary amine.

Mechanistic Insight: The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion. A second hydride transfer results in a dianion, which is subsequently protonated upon aqueous workup to yield the primary amine.

Experimental Protocol: Reduction with LiAlH₄

  • A solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (3,5-Diiodo-4-methoxyphenyl)methanamine.

  • Purification can be achieved by column chromatography or distillation under reduced pressure.

1,3-Dipolar Cycloaddition Reactions

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocycles.[2][3][4][5][6] For instance, the reaction with an azide can yield a tetrazole, and with a nitrile oxide, an oxadiazole.

Cycloaddition_Reaction nitrile This compound azide Sodium Azide (NaN3) + Lewis Acid (e.g., ZnCl2) nitrile->azide [3+2] Cycloaddition tetrazole 5-(3,5-Diiodo-4-methoxyphenyl)-1H-tetrazole azide->tetrazole

Caption: [3+2] Cycloaddition with azide to form a tetrazole.

Experimental Protocol: Synthesis of 5-(3,5-Diiodo-4-methoxyphenyl)-1H-tetrazole

  • In a round-bottom flask, a mixture of this compound (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (1.2 equivalents) in dimethylformamide (DMF) is heated at 120-130 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The solution is acidified with dilute HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) affords the pure tetrazole derivative.

Reactivity of the Aryl Iodide Moieties: Palladium-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms on the aromatic ring opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross_Coupling_Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald product_suzuki 3,5-Diaryl-4-methoxybenzonitrile suzuki->product_suzuki product_sonogashira 3,5-Dialkynyl-4-methoxybenzonitrile sonogashira->product_sonogashira product_buchwald 3,5-Diamino-4-methoxybenzonitrile buchwald->product_buchwald

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl iodide and an organoboron reagent, typically an aryl or vinyl boronic acid or ester.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1 equivalent), the corresponding boronic acid (2.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (4 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography provides the desired 3,5-disubstituted-4-methoxybenzonitrile.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1 equivalent) and the terminal alkyne (2.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) salt (e.g., CuI, 5 mol%), and a base (e.g., triethylamine).

  • The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion.

  • The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the dialkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between the aryl iodide and a primary or secondary amine.[11][12][13][14][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), the amine (2.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 4 equivalents).

  • A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. The nitrile group, influenced by the electronic and steric effects of the methoxy and iodo substituents, undergoes a range of important chemical transformations, including hydrolysis, reduction, and cycloaddition. Furthermore, the presence of two reactive iodine atoms provides a gateway to a multitude of complex molecular structures via palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of these reactivities, complete with mechanistic insights and practical experimental protocols, to aid researchers in leveraging the full synthetic potential of this valuable building block in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • (n.d.). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters.
  • (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.).
  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. (n.d.). Google Patents.
  • (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Ali, M. A., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem.
  • (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central.
  • Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
  • (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. Retrieved from [Link]

  • (2025, April 3).
  • (2022, September 24). 16.
  • (2025, August 7). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes.
  • (n.d.). Grignard Reaction.
  • (n.d.). 4-formyl-3-methoxybenzonitrile synthesis. ChemicalBook.
  • (2026, January 3). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile | C9H7I2NO2 | CID 154103814. PubChem. Retrieved from [Link]

  • (n.d.). Supporting Information For. The Royal Society of Chemistry.
  • (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • (n.d.).
  • (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions.
  • (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • (n.d.). Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.
  • (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
  • (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF.
  • (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • (n.d.). 2,3‐Diiodobiphenyls via regioselective Suzuki–Miyaura cross‐coupling...

Sources

The Emerging Potential of 3,5-Diiodo-4-methoxybenzonitrile in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within this context, the 3,5-diiodo-4-methoxyphenyl motif, a key structural feature of the thyroid hormone thyroxine, presents a compelling yet underexplored scaffold for drug discovery. This technical guide provides an in-depth analysis of the potential applications of 3,5-Diiodo-4-methoxybenzonitrile, a versatile building block centered around this privileged motif. We will explore its potential as a precursor for novel therapeutics in oncology and endocrinology, grounded in the established bioactivity of structurally related molecules. This guide will detail the causality behind experimental design, provide robust, step-by-step synthetic protocols, and offer a forward-looking perspective on the opportunities this scaffold presents for the development of next-generation targeted therapies.

Introduction: The Strategic Value of the 3,5-Diiodo-4-methoxyphenyl Scaffold

The 3,5-diiodo-4-methoxyphenyl moiety is a bio-inspired scaffold of significant interest. Its core structure is reminiscent of diiodotyrosine, a critical intermediate in the biosynthesis of thyroid hormones.[1][2] This inherent biological relevance, coupled with the unique physicochemical properties conferred by the iodine atoms and the methoxy and nitrile groups, makes this compound a molecule of considerable potential for medicinal chemists.

Key Structural Features and Their Implications:

  • Di-iodo Substitution: The two iodine atoms at the C3 and C5 positions are critical. They significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, these bulky substituents can provide steric hindrance, potentially shielding the molecule from metabolic degradation and influencing its conformational preferences for target binding.

  • Methoxy Group: The methoxy group at the C4 position is a bioisostere for the hydroxyl group found in tyrosine. This modification can block rapid phase II metabolism (glucuronidation or sulfation) that often occurs at phenolic hydroxyls, thereby increasing the metabolic stability and oral bioavailability of a potential drug candidate.[3]

  • Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a non-classical bioisostere for various functionalities, including carbonyl and halogen groups.[4][5] Its linear geometry and ability to act as a hydrogen bond acceptor can facilitate strong and specific interactions with biological targets.[6] The introduction of a nitrile can also block metabolically labile sites and improve pharmacokinetic properties.[4]

This unique combination of features suggests that this compound can serve as a valuable starting point for the development of novel therapeutics in several key areas.

Potential Therapeutic Application I: Oncology - A Scaffold for Anti-Cancer Agents

The 3,5-diiodoaryl motif has been successfully incorporated into molecules demonstrating potent anti-cancer activity. We will explore two promising avenues for the application of this compound in oncology.

Microtubule Targeting Agents

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A compelling precedent for the use of the 3,5-diiodoaryl scaffold in this area is the compound methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME). DIME has been shown to disrupt microtubule assembly, leading to a G2/M cell cycle block and subsequent apoptosis.[] The structural similarity between DIME and derivatives of this compound is striking, suggesting that our core molecule could be elaborated to generate novel microtubule inhibitors.

Proposed Research Workflow:

G cluster_0 Synthesis & Analogue Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Start 3,5-Diiodo-4- methoxybenzonitrile Analogues Synthesize Analogues (e.g., ether linkage at C4) Start->Analogues Cell_Lines Panel of Cancer Cell Lines Analogues->Cell_Lines Cytotoxicity Cytotoxicity Assays (MTT, SRB) Cell_Lines->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay Cytotoxicity->Tubulin_Polymerization Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, Caspase-3) Cell_Cycle->Apoptosis Xenograft Xenograft Mouse Model Apoptosis->Xenograft Lead Compound Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy

Caption: Workflow for developing microtubule inhibitors.

Inhibitors of APOBEC3B Cytidine Deaminase

The Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3B (APOBEC3B) is a DNA cytidine deaminase that has been implicated as a major source of somatic mutations in various cancers. The natural product 3,5-diiodotyrosine has been identified as a specific inhibitor of APOBEC3B with an IC50 of 1.69 µM and a strong binding affinity (KD = 65 nM).[8] This finding opens up an exciting new therapeutic avenue for cancer prevention and treatment by targeting a key driver of tumor evolution and drug resistance. Given that this compound shares the core 3,5-diiodophenyl moiety, it represents a prime scaffold for the design of novel, potent, and drug-like APOBEC3B inhibitors.

Proposed Research Workflow:

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Start 3,5-Diiodo-4- methoxybenzonitrile Screening Biochemical Screen (APOBEC3B Deaminase Assay) Start->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Initial Hits Binding_Affinity Binding Affinity Measurement (MST, SPR) SAR->Binding_Affinity Cellular_Activity Cell-Based Mutation Reporter Assays Binding_Affinity->Cellular_Activity ADME_Tox ADME/Tox Profiling Cellular_Activity->ADME_Tox Optimized Leads In_Vivo_Efficacy In Vivo Efficacy in Cancer Models ADME_Tox->In_Vivo_Efficacy

Caption: Workflow for developing APOBEC3B inhibitors.

Potential Therapeutic Application II: Endocrinology - Thyroid Hormone Mimetics

The structural analogy of the 3,5-diiodo-4-methoxyphenyl core to thyroid hormones suggests its potential in developing novel thyromimetics. These agents could be designed to selectively target thyroid hormone receptors (TRα or TRβ) or to modulate thyroid hormone metabolism. The ability to fine-tune the properties of the molecule by modifying the nitrile group or introducing other substituents could lead to the development of agents with improved tissue selectivity and therapeutic indices compared to existing treatments for hypothyroidism or related metabolic disorders.[9]

Quantitative Data Summary

Compound/ScaffoldTarget/ActivityPotency (IC50/KD)Reference
3,5-diiodotyrosineAPOBEC3B InhibitionIC50 = 1.69 µM, KD = 65 nM[8]
DIMEMicrotubule DisruptionNot specified[]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and initial biological evaluation of compounds derived from this compound.

Synthesis of this compound

This synthesis can be approached in a two-step process starting from 4-hydroxybenzonitrile.

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile

This protocol is adapted from established methods for the iodination of phenols.[10][11]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzonitrile (10 mmol) in a suitable solvent such as glacial acetic acid or an aqueous solution of sodium bicarbonate.

  • Iodinating Agent Preparation: In a separate flask, prepare a solution of the iodinating agent. A common and effective agent is iodine monochloride (ICl) (22 mmol) dissolved in glacial acetic acid.

  • Iodination Reaction: Slowly add the ICl solution to the stirred solution of 4-hydroxybenzonitrile at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. If residual iodine is present, it can be quenched by the addition of a sodium thiosulfate solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: O-Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

This is a standard Williamson ether synthesis.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3,5-Diiodo-4-hydroxybenzonitrile (5 mmol) and a base such as potassium carbonate (10 mmol) in an anhydrous solvent like acetone or DMF.

  • Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide (7.5 mmol), dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.

Protocol for In Vitro APOBEC3B Inhibition Assay

This protocol is based on the principles described for the identification of 3,5-diiodotyrosine as an APOBEC3B inhibitor.[8]

  • Reagents and Buffers:

    • Recombinant human APOBEC3B protein.

    • Fluorescently labeled single-stranded DNA (ssDNA) substrate containing a single cytosine residue within the preferred APOBEC3B recognition motif (e.g., 5'-ATTATTATTATTC GAATATATATAT-FAM-3').

    • Uracil DNA Glycosylase (UDG).

    • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Assay Procedure:

    • In a 96-well plate, add the ssDNA substrate to the reaction buffer.

    • Add varying concentrations of the test compound (e.g., this compound and its analogues).

    • Initiate the reaction by adding recombinant APOBEC3B.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add UDG to excise any uracil bases formed by the deamination of cytosine.

    • Cleave the resulting abasic site by adding NaOH and heating.

    • Measure the fluorescence of the cleaved product to determine the extent of APOBEC3B activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising and versatile scaffold for medicinal chemistry. Its structural relationship to biologically active molecules, combined with the advantageous properties conferred by its unique substitution pattern, provides a strong rationale for its exploration in drug discovery programs. The potential applications in oncology, particularly in the development of microtubule inhibitors and APOBEC3B inhibitors, are supported by compelling preliminary evidence. Furthermore, its potential as a starting point for novel thyromimetics warrants investigation. The synthetic routes are accessible, and the initial biological assays are well-established. Future work should focus on the synthesis of diverse libraries of analogues to establish robust structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The in-depth exploration of this compound and its derivatives holds the potential to deliver novel and effective therapies for a range of challenging diseases.

References

  • Chem-Impex. (n.d.). 3,5-Diiodo-D-tyrosine. Retrieved January 14, 2026, from [Link]

  • Deng, J., et al. (2025). Application of Nitrile in Drug Design. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Li, R., et al. (2022). Identification of natural product 3, 5-diiodotyrosine as APOBEC3B inhibitor to prevent somatic mutation accumulation and cancer progression. Journal for ImmunoTherapy of Cancer, 10(11), e005273. [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Cheng, Y., et al. (2004). Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review). International Journal of Molecular Medicine, 14(6), 969-976. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Google Patents. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • DrugBank. (n.d.). 3,5-Diiodo-L-tyrosine. Retrieved January 14, 2026, from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(3), 2249-3387. [Link]

  • HMDB. (2012). 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate. Retrieved January 14, 2026, from [Link]

  • Saul, J. A., & Trikojus, V. M. (1948). The conversion of dl-3:5-diiodo-4-hydroxyphenyllactic acid into an analogue of thyroxine. Biochemical Journal, 42(1), 80–81. [Link]

  • Google Patents. (2007). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • PubChem. (n.d.). L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodiumsalt. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2021). DiMeLo-seq: Directed Methylation with Long-read sequencing. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2022). Sample preparation for genome wide DNA methylation analysis. Retrieved January 14, 2026, from [Link]

  • STAR Protocols. (2022). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2019). Analysis of DNA methylation and hydroxymethylation: Easy and fast Dot Blot protocol. Retrieved January 14, 2026, from [Link]

  • Mills, K. I., & Ramsahoye, B. H. (Eds.). (2002). DNA Methylation Protocols. Humana Press. [Link]

Sources

The Rising Prominence of 3,5-Diiodo-4-methoxybenzonitrile and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Within this dynamic environment, the 3,5-diiodo-4-methoxybenzonitrile core has emerged as a privileged structure, particularly in the realm of oncology. Its derivatives, most notably as analogs of the natural product combretastatin, have demonstrated potent biological activity as inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. This technical guide provides a comprehensive literature review of this compound and its analogs, offering insights into their synthesis, mechanism of action, structure-activity relationships, and future potential in drug development.

The Strategic Synthesis of a Privileged Scaffold

The synthetic accessibility of a core molecular framework is a cornerstone of successful drug discovery campaigns, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. While a single, definitive synthesis for this compound is not extensively documented, a highly plausible and efficient multi-step pathway can be constructed from readily available starting materials, drawing upon established methodologies for iodination, functional group interconversion, and methylation.

A logical synthetic approach commences with the iodination of a substituted benzonitrile. The direct iodination of 4-methoxybenzonitrile or the more reactive 4-hydroxybenzonitrile presents a viable route. A patented electrolytic iodination process for 4-hydroxybenzonitrile offers a high-yielding and regioselective method to introduce the two iodine atoms at the ortho positions to the hydroxyl group.[1][2] Subsequent methylation of the hydroxyl group would then furnish the target this compound.

Alternatively, a route starting from 4-methoxybenzaldehyde can be envisioned. Iodination of 4-methoxybenzaldehyde would yield 3,5-diiodo-4-methoxybenzaldehyde, which can then be converted to the corresponding nitrile. The conversion of an aldehyde to a nitrile is a standard transformation in organic synthesis, often achieved through a two-step process involving the formation of an oxime followed by dehydration.[3][4]

Proposed Synthetic Workflow

cluster_0 Route A: From 4-Hydroxybenzonitrile cluster_1 Route B: From 4-Methoxybenzaldehyde A1 4-Hydroxybenzonitrile A2 3,5-Diiodo-4-hydroxybenzonitrile A1->A2 Electrolytic Iodination (e.g., KI, NaHCO3) A3 This compound A2->A3 Methylation (e.g., Dimethyl sulfate, K2CO3) B1 4-Methoxybenzaldehyde B2 3,5-Diiodo-4-methoxybenzaldehyde B1->B2 Iodination (e.g., I2, HIO3) B3 3,5-Diiodo-4-methoxybenzaldehyde oxime B2->B3 Oximation (e.g., NH2OH.HCl) B4 This compound B3->B4 Dehydration (e.g., Acetic anhydride)

Proposed synthetic routes to this compound.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic behavior. The introduction of two iodine atoms significantly increases the molecular weight and lipophilicity of the molecule.

PropertyThis compound (Predicted)3,5-Diiodo-4-(methoxymethoxy)benzonitrile[5][6]3,5-Diiodo-4-(octoxymethoxy)benzonitrile[7]
Molecular Formula C₈H₅I₂NOC₉H₇I₂NO₂C₁₆H₂₁I₂NO₂
Molecular Weight 384.94 g/mol 414.97 g/mol 513.15 g/mol
LogP ~3.52.96.3
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 233
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the methoxy protons. Based on data for similar compounds, the aromatic protons would likely appear around 8.0-8.5 ppm, and the methoxy protons around 4.0 ppm.[8][9][10]

  • ¹³C NMR: The carbon NMR spectrum will be more complex. Key expected signals include the nitrile carbon (~115-120 ppm), the aromatic carbons, and the methoxy carbon (~55-60 ppm). The carbons bearing the iodine atoms will show a significant upfield shift compared to their non-iodinated counterparts.[8][9][10][11]

  • Mass Spectrometry: The mass spectrum will be characterized by a prominent molecular ion peak and isotopic peaks corresponding to the presence of two iodine atoms.

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action for many analogs of this compound is the inhibition of tubulin polymerization.[6][12][13] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[13][14] This disruption of microtubule dynamics has profound consequences for rapidly dividing cells, particularly cancer cells. The inability to form a functional mitotic spindle during cell division leads to an arrest of the cell cycle in the G2/M phase.[15] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[16][17]

The intrinsic apoptotic pathway is initiated by intracellular stress signals, such as those generated by mitotic arrest. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[18][19] Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase.[15][20] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[17][20][21]

Apoptotic Signaling Pathway Induced by Tubulin Inhibition

inhibitor This compound Analog tubulin β-Tubulin (Colchicine Site) inhibitor->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Disruption leads to mitochondrion Mitochondrion mitotic_arrest->mitochondrion Induces stress cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 Binds to apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (active) apoptosome->caspase9 Activates procaspase9 Procaspase-9 procaspase9->apoptosome Recruited to procaspase3 Procaspase-3 caspase9->procaspase3 Cleaves and Activates caspase3 Caspase-3 (active) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

The intrinsic apoptotic pathway initiated by tubulin polymerization inhibitors.

Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity

The 3,5-diiodo-4-methoxyphenyl moiety is a key structural feature in many potent tubulin inhibitors. Extensive SAR studies on combretastatin analogs and other related compounds have provided valuable insights into the structural requirements for optimal activity.[9][16][17]

Compound/Analog ClassKey Structural FeaturesRepresentative IC₅₀ (Tubulin Polymerization)Representative IC₅₀ (Cell Viability)Reference(s)
Combretastatin A-4 Analogs 3,4,5-Trimethoxyphenyl A-ring, cis-stilbene bridge2-5 µM1-50 nM[12][16][17]
Aroylindoles 3,4,5-Trimethoxybenzoyl moietyCorrelates with cytotoxicity0.9-26 nM[16]
Chalcones Trimethoxyphenyl ring2.2-6.8 µM0.04-10 µM[6][11]
Indole-based Inhibitors 3,4,5-Trimethoxyphenyl group0.37-3.3 µM3-52 nM[4][15][22]
Di-iodinated Analogs 3,5-Diiodo substitutionData limited, but potent cytotoxicity observedPotent, often in the nM range[23]

Key SAR Insights:

  • The "A" Ring: The 3,4,5-trimethoxyphenyl group is a common feature in many potent colchicine-site inhibitors and is often considered optimal for binding.[9][17]

  • The "B" Ring (The Di-iodo Moiety): The 3,5-diiodo-4-methoxyphenyl ring serves as a bioisostere for the 3,4,5-trimethoxyphenyl ring in some analogs. The two bulky iodine atoms are thought to mimic the spatial arrangement of the methoxy groups, allowing for effective binding to the colchicine site. The methoxy group at the 4-position is also crucial for activity.

  • The Bridge: The nature of the linker between the two phenyl rings significantly influences activity. In combretastatin analogs, a cis-stilbene bridge is critical.[9][17] However, other linkers, such as carbonyls (in aroylindoles) or heterocyclic rings, can also lead to potent compounds.

The Broader Landscape of Analogs and Their Therapeutic Potential

The versatility of the 3,5-diiodo-4-methoxyphenyl scaffold has led to the exploration of a wide range of analogs with diverse biological activities.

  • Anticancer Agents: The primary focus of research on these compounds has been their development as anticancer agents. Their ability to target tumor vasculature in addition to their direct cytotoxic effects makes them particularly promising.[12]

  • Herbicidal and Chemotherapeutic Properties: The related compound, 3,5-diiodo-4-hydroxybenzonitrile, has been reported to possess herbicidal and chemotherapeutic properties, suggesting that the di-iodo-benzonitrile core may have broader biological applications.[1][2]

  • Other Potential Applications: The biological activity of iodinated aromatic compounds is a growing area of research. These compounds have been found in various natural sources and exhibit a range of activities.[24][25][26] Further investigation into the this compound scaffold may reveal novel therapeutic applications beyond oncology.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with significant potential in drug discovery. Their well-defined mechanism of action, synthetic tractability, and potent biological activity make them attractive candidates for further development.

Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving solubility, metabolic stability, and bioavailability to enhance in vivo efficacy.

  • Exploration of Novel Analogs: Designing and synthesizing new derivatives with improved potency and selectivity, potentially by exploring different linkers and substitutions on the phenyl rings.

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents to overcome drug resistance and improve therapeutic outcomes.

  • Expansion into Other Therapeutic Areas: Exploring the potential of this scaffold for the treatment of other diseases where modulation of microtubule dynamics or other cellular processes may be beneficial.

References

  • Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. PubMed. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports (RSC Publishing). [Link]

  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. ResearchGate. [Link]

  • 3,5-Diiodo-4-(octoxymethoxy)benzonitrile | C16H21I2NO2 | CID 154212116. PubChem. [Link]

  • 3,5-Diiodo-4-(methoxymethoxy)benzonitrile | C9H7I2NO2 | CID 154103814. PubChem. [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Identification of a class of novel tubulin inhibitors. PubMed. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]

  • Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database - NCBI. [Link]

  • Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. PMC - NIH. [Link]

  • 3,5-Diiodo-4-(octoxymethoxy)benzonitrile | C16H21I2NO2 | CID 154212116. PubChem. [Link]

  • 13C NMR Spectroscopy. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

  • 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • 4-Methoxybenzonitrile | C8H7NO | CID 70129. PubChem. [Link]

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. Taylor & Francis Online. [Link]

  • Caspase Activation and Inhibition. PMC - PubMed Central - NIH. [Link]

  • Intrinsic Pathway of Apoptosis (Part 3); Caspases & Cell Death. YouTube. [Link]

  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. ResearchGate. [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • (PDF) Biogenic Iodine and Iodine-Containing Metabolites. ResearchGate. [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology - ACS Publications. [Link]

  • Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. MDPI. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. Chemia. [Link]

  • Benzonitrile, 4-methoxy-. NIST WebBook. [Link]

  • Naturally occurring aromatic steroids and their biological activities. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical, agrochemical, and materials science sectors for the synthesis of biaryls, styrenes, and polyolefins.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to 3,5-diiodo-4-methoxybenzonitrile, a versatile building block. The presence of two reactive iodide leaving groups offers the potential for selective sequential or double-coupling reactions, enabling the synthesis of complex, sterically hindered multi-aryl structures from a single precursor. This document offers field-proven insights, detailed protocols, and an exploration of the key mechanistic principles that govern this powerful transformation.[5]

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is critical for rational troubleshooting and optimization of reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[2][6] The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[1]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) complex.[3][7] This process requires activation by a base, which converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[8][9][10] The base also facilitates the replacement of the halide on the palladium complex, preparing it to accept the aryl group from the boronate.[3][8]

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) (Active Catalyst) OA_Intermediate Ar-Pd(II)-I(L₂) (Oxidative Addition Product) Pd0->OA_Intermediate Oxidative Addition Ar-I TM_Intermediate Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation Ar'-B(OH)₂ Base TM_Intermediate->Pd0 Reductive Elimination Product Coupled Biaryl (Ar-Ar') TM_Intermediate->Product Aryl_Halide This compound (Ar-I) Aryl_Halide->OA_Intermediate Boronic_Acid Aryl Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->OA_Intermediate caption Fig. 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Fig. 1: The Palladium Catalytic Cycle for Suzuki-Miyaura Coupling.

Key Experimental Parameters & Optimization

The success of coupling with this compound depends on the careful selection of several interdependent parameters.[11] Given the two reactive sites and potential for steric hindrance in the diarylated product, a thoughtful approach to optimization is crucial.

Catalyst & Ligand Selection

The choice of palladium source (precatalyst) and phosphine ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, challenging couplings often require more sophisticated systems.[7]

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[1][6] For air-sensitive reactions, stable precatalysts are preferred.

  • Ligands: The electronic and steric properties of the phosphine ligand dramatically influence catalytic activity. For sterically hindered substrates like this compound, particularly for the second coupling step, bulky and electron-rich dialkylbiaryl phosphine ligands are highly recommended.[12][13][14] These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition and facilitate the reductive elimination of bulky products.[14] Examples include SPhos, XPhos, and RuPhos.[13][15]

The Role of the Base

The base is not a passive component; it plays at least three critical roles in the catalytic cycle:

  • Activation of Boronic Acid: It reacts with the boronic acid to form a more nucleophilic boronate, which is necessary for efficient transmetalation.[3][9][10]

  • Facilitation of Ligand Exchange: It can react with the Pd(II)-halide complex to form a Pd(II)-alkoxide or -hydroxide species, which is more susceptible to transmetalation.[3][8]

  • Acceleration of Reductive Elimination: In some cases, the base can accelerate the final reductive elimination step.[3]

Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][13] K₃PO₄ is often a good choice for challenging couplings due to its sufficient basicity and favorable solubility properties in common solvent systems.[12][14]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between aqueous (base) and organic phases. Aprotic solvents are generally used, often with a small amount of water to dissolve the inorganic base.[1]

  • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[4][16]

  • Aqueous Media: For greener protocols, reactions can sometimes be performed in aqueous media, which can also accelerate the reaction rate.[17][18][19]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Selective Mono-Arylation

This protocol is designed to favor the formation of the mono-coupled product by using the boronic acid as the limiting reagent.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.1-1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv.)

  • Toluene and Water (10:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Using a syringe, add the degassed toluene/water solvent mixture to the flask.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 4.2: Double (Di-Arylation)

This protocol aims for the complete substitution of both iodine atoms. An excess of the boronic acid and slightly harsher conditions may be required.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (2.5-3.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.04 equiv., 4 mol%)

  • SPhos (0.08 equiv., 8 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (6.0 equiv.)

  • 1,4-Dioxane and Water (5:1 v/v, degassed)

Procedure:

  • Follow steps 1-3 from Protocol 4.1, using the reagents and stoichiometry listed above for the double coupling.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The higher temperature and catalyst loading facilitate the second, more sterically hindered coupling.

  • Monitor the reaction progress carefully by TLC or LC-MS, observing the disappearance of the mono-coupled intermediate. The reaction may require 12-24 hours for full conversion.

  • Follow steps 6-9 from Protocol 4.1 for workup and purification to isolate the di-arylated product.

Data Presentation: Summary of Conditions

The following table provides a starting point for the stoichiometry and conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

ParameterMono-Arylation ProtocolDi-Arylation ProtocolRationale
Aryl Halide 1.0 equiv.1.0 equiv.Substrate
Boronic Acid 1.1 - 1.2 equiv.2.5 - 3.0 equiv.Stoichiometry controls selectivity
Pd Precatalyst 1-2 mol%2-4 mol%Higher loading for more difficult second coupling
Ligand 2-4 mol%4-8 mol%Bulky ligand essential for hindered coupling[14]
Base (K₃PO₄) 3.0 equiv.6.0 equiv.Ensures complete activation of boronic acid[12]
Solvent Toluene/H₂ODioxane/H₂ODioxane often better for higher temperatures
Temperature 80-100 °C100-110 °CHigher energy needed to overcome steric hindrance
Time 4-12 h12-24 hSecond coupling is significantly slower

Experimental Workflow

The general laboratory workflow for performing the Suzuki-Miyaura coupling is visualized below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand C Combine Reagents in Schlenk Flask A->C B Prepare & Degas Solvent System E Add Solvent B->E D Establish Inert Atmosphere (Ar/N₂) C->D D->E F Heat & Stir E->F G Monitor Progress (TLC / LC-MS) F->G H Cool & Quench G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L caption Fig. 2: General Laboratory Workflow for Suzuki-Miyaura Coupling.

Fig. 2: General Laboratory Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh, high-quality palladium precatalyst and ligand. Ensure the reaction setup is properly sealed and purged with inert gas.[20] Use freshly opened or purified solvents and bases.
Protodeboronation Presence of excess water or protic sources; Base is too strong or concentration too high.Use carefully dried solvents. Ensure the base is fully dissolved but avoid large excesses of water. Consider a milder base like K₂CO₃ or KF.[1]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0).Thoroughly degas all solvents and the reaction vessel.[1] The phosphine ligand usually serves as the reductant for Pd(II) sources, ensure the correct stoichiometry is used.
Stalled at Mono-arylation Insufficient temperature or catalyst activity for the second coupling; Steric hindrance is too great.Increase reaction temperature and/or catalyst loading. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos). Increase reaction time.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex, multi-aryl compounds. By carefully controlling the reaction stoichiometry, researchers can achieve selective mono- or di-arylation. The key to success lies in the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the optimization of base, solvent, and temperature. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this chemistry for the construction of novel molecular architectures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Correia, C. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020). Role of a base in Suzuki-Miyaura reaction. [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Weires, A. G., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • Wang, A., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Reddy, K. S., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Miao, T., & Wang, L. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]

  • Mondal, B., et al. (2021). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Mondal, B., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. [Link]

  • Oñate, A., et al. (2016). Palladium-Catalyzed Double-Suzuki–Miyaura Reactions Using Cyclic Dibenziodoniums: Synthesis of o-Tetraaryls. The Journal of Organic Chemistry. [Link]

  • NIH. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • Mao, J., et al. (2008). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • Galy, B. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews. [Link]

  • ResearchGate. (2019). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]

Sources

Revolutionizing Synthesis: A-7-Detailed Guide to the Heck Coupling of 3,5-Diiodo-4-methoxybenzonitrile with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery

The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable precision and efficiency.[1] First reported by Tsutomu Mizoroki and Richard F. Heck, this Nobel Prize-winning transformation couples unsaturated halides with alkenes, providing a direct pathway to complex molecular architectures.[1] Its broad functional group tolerance and stereoselectivity have made it an indispensable tool in the pharmaceutical industry for the synthesis of novel therapeutic agents.[2]

This application note provides an in-depth guide to the Heck coupling of a particularly valuable, yet challenging substrate: 3,5-diiodo-4-methoxybenzonitrile. The presence of two reactive iodine atoms offers the potential for selective mono- or di-vinylation, opening avenues to a diverse array of substituted benzonitrile derivatives. These structures are key components in many biologically active molecules, including analogs of resveratrol, a compound known for its antioxidant and anti-inflammatory properties.[3][4][5] Understanding the nuances of this reaction is therefore of paramount importance for researchers in drug development.

Theoretical Framework: Unraveling the Heck Reaction Mechanism

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl halide. For this compound, the high reactivity of the C-I bond makes this the rate-determining step.[6]

  • Alkene Coordination and Insertion: The alkene then coordinates to the resulting Pd(II) complex and subsequently inserts into the palladium-aryl bond. This step, known as migratory insertion or syn-carbopalladation, forms a new carbon-carbon bond.[6]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium atom is eliminated. This stereospecific step regenerates the double bond and forms a hydrido-palladium(II) species.[6]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the generated hydroiodic acid and facilitating the reductive elimination of HX from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The presence of two iodine atoms on the benzonitrile ring introduces a layer of complexity regarding regioselectivity. The electronic and steric environment around each iodine atom can influence the rate of oxidative addition, potentially allowing for selective mono-arylation under carefully controlled conditions.[7]

Heck_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdI Ar-Pd(II)-I(Ln)₂ Pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)-I(Ln)(Alkene)] ArPdI->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-I(Ln) AlkeneComplex->InsertionProduct Migratory Insertion HPdI H-Pd(II)-I(Ln)₂ InsertionProduct->HPdI β-Hydride Elimination Product Substituted Alkene (Ar-CH=CHR) HPdI->Pd0 Reductive Elimination (+ Base) ArI 3,5-Diiodo-4- methoxybenzonitrile Alkene Alkene (H₂C=CHR) Base Base HX H-X

Figure 1: Catalytic cycle of the Heck reaction.

Application Protocols: A Practical Guide

The following protocols are designed to provide a robust starting point for the Heck coupling of this compound with various alkenes. Optimization may be required based on the specific alkene and desired outcome (mono- vs. di-vinylation).

General Materials and Reagents:
  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Mono-vinylation with Styrene

This protocol aims for the selective coupling of one iodine atom.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[8]

  • Add anhydrous and degassed DMF (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.

  • Add styrene (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.[8]

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and wash with ethyl acetate.[8]

  • Dilute the filtrate with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-vinylation product.[8]

Protocol 2: Di-vinylation with n-Butyl Acrylate

This protocol is optimized for the coupling at both iodine positions.

Reaction Setup:

  • In a sealed reaction tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and n-butyl acrylate (2.5 mmol, 2.5 equiv).

  • Add a suitable phosphine-free catalyst system or a robust ligand like P(o-Tolyl)₃ (0.1 mmol, 10 mol%) if required.[4]

  • Add potassium carbonate (3.0 mmol, 3.0 equiv) as the base and anhydrous DMF (8 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours, with continuous stirring.[8]

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1, adjusting solvent systems for column chromatography as needed to isolate the di-substituted product.

Data Presentation and Analysis

The following table summarizes typical reaction conditions and expected outcomes for the Heck coupling of this compound with representative alkenes.

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Major Product
StyrenePd(OAc)₂ / PPh₃Et₃NDMF80-10012-24Mono-vinylation
n-Butyl AcrylatePd(OAc)₂ / P(o-Tolyl)₃K₂CO₃DMF120-14024-48Di-vinylation
Ethylene (gas)Pd(OAc)₂ / dppfEt₃NDMAc10024Mono- & Di-vinylation mix

dppf = 1,1'-Bis(diphenylphosphino)ferrocene DMAc = N,N-Dimethylacetamide

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Iodide - Alkene - Catalyst - Ligand - Base Setup Assemble Reaction in Schlenk Flask under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous & Degassed Solvent Solvent->Setup Addition Add Solvent, Base, and Reactants Setup->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Cooldown Cool to Room Temperature Monitoring->Cooldown Reaction Complete Filtration Filter through Celite Cooldown->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Figure 2: General experimental workflow for the Heck coupling reaction.

Trustworthiness and Self-Validating Systems

The protocols outlined above are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Regular analysis by TLC or GC-MS allows the researcher to track the consumption of starting materials and the formation of products. This provides real-time feedback on reaction progress and can indicate the need for adjustments to reaction time or temperature.

  • Product Characterization: The identity and purity of the final products should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This ensures that the desired transformation has occurred and that the isolated material is of sufficient quality for subsequent applications.

  • Reproducibility: By carefully controlling reaction parameters such as reagent purity, solvent quality (anhydrous and degassed), and temperature, these protocols are designed for high reproducibility.

Conclusion and Future Directions

The Heck coupling of this compound is a versatile and powerful method for the synthesis of a wide range of substituted benzonitrile derivatives. By carefully selecting the reaction conditions, researchers can achieve selective mono- or di-vinylation, providing access to a rich chemical space for drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for scientists seeking to leverage this important transformation in their research endeavors. Further exploration into more advanced catalyst systems, including N-heterocyclic carbene (NHC) ligands, may lead to even more efficient and selective coupling reactions.[9]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization.
  • Liu, J. (2007). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8. BYU ScholarsArchive.
  • Berman, A. M., Johnson, J. S. (2013). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. PubMed Central.
  • Alonso, F., Beletskaya, I. P., Yus, M. (2004). Synthesis of Methylated Resveratrol and Analogues by Heck Reactions in Organic and Aqueous Solvents. ResearchGate.
  • Andrus, M. B., Liu, J. (2003). Synthesis of Resveratrol Using a Direct Decarbonylative Heck Approach from Resorcylic Acid. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • E. E. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Powers, D. C., Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
  • Couture, A., Deniau, E., Grandclaudon, P. (2001). ChemInform Abstract: Syntheses of Polyfunctionalized Resveratrol Derivatives Using Wittig and Heck Protocols. ResearchGate.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Kantam, M. L., et al. (2011). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing.
  • Kantchev, E. A. B., et al. (2006). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications.

Sources

Application Notes & Protocols: Strategic Synthesis of Biaryl and Aryl-Alkynyl Compounds Using 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl and conjugated aryl-alkynyl scaffolds are foundational motifs in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The targeted synthesis of these structures is a cornerstone of modern drug discovery.[3][4] This guide details the strategic application of 3,5-diiodo-4-methoxybenzonitrile as a versatile and highly efficient building block for constructing complex molecular architectures. We provide an in-depth analysis of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, with a focus on controlling selectivity to achieve either mono- or di-functionalization of the central aromatic ring. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring robust and reproducible outcomes.

Introduction: The Value of a Symmetrically Activated Core

This compound is a uniquely valuable starting material for several reasons:

  • Dual Reactive Sites: The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for sequential or simultaneous introduction of two different or identical aryl or alkynyl groups.[5]

  • Electronic Tuning: The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-CN) modulate the electronic properties of the aromatic ring, influencing both the reactivity of the C-I bonds and the properties of the final compound.[6]

  • Structural Pre-organization: The fixed 1,3,4,5-substitution pattern provides a rigid scaffold, which is highly desirable in drug design for optimizing binding affinity to protein targets.[3]

Biaryl structures are prevalent in a significant percentage of known drugs, highlighting their importance as "privileged" scaffolds in pharmaceutical development.[2][7] This guide focuses on harnessing the reactivity of this compound to build these high-value compounds.

Core Principles: The Palladium-Catalyzed Cross-Coupling Cycle

The power of modern biaryl synthesis lies in palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[8][9] The majority of these transformations, including the Suzuki and Sonogashira reactions, proceed through a common catalytic cycle.[10][11]

The general mechanism involves three key steps:[12]

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. This is often the rate-determining step.[12]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[8][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][12]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product sub1 Ar-I sub1->oxidative_addition sub2 R-M sub2->transmetalation

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Strategic Synthesis Workflow: Controlling Selectivity

A key advantage of a di-iodinated substrate is the ability to control the reaction to favor either mono- or di-substitution. This is primarily achieved by modulating the stoichiometry of the coupling partner.

Synthetic_Workflow start Start: This compound partner Choose Coupling Partner start->partner suzuki Suzuki: Aryl Boronic Acid (Ar-B(OH)₂) partner->suzuki C(sp²)─C(sp²) sonogashira Sonogashira: Terminal Alkyne (H-C≡C-R) partner->sonogashira C(sp²)─C(sp) stoich_suzuki Select Stoichiometry suzuki->stoich_suzuki stoich_sono Select Stoichiometry sonogashira->stoich_sono mono_suzuki Mono-aryl Product stoich_suzuki->mono_suzuki ~1.1 eq. Ar-B(OH)₂ di_suzuki Symmetrical Di-aryl Product stoich_suzuki->di_suzuki >2.2 eq. Ar-B(OH)₂ mono_sono Mono-alkynyl Product stoich_sono->mono_sono ~1.1 eq. Alkyne di_sono Symmetrical Di-alkynyl Product stoich_sono->di_sono >2.2 eq. Alkyne

Figure 2: Decision workflow for selective synthesis.

Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[9][13][14]

Rationale for Reagent Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, pre-formed Pd(0) catalyst that does not require an in-situ reduction step.[15] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand can improve catalytic activity.[16]

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is crucial. It activates the boronic acid, facilitating the transmetalation step.[14][17]

  • Solvent: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is common and effective, ensuring all components have sufficient solubility.[17]

Protocol 1: Selective Synthesis of Mono-Aryl Product

This protocol is optimized to favor the formation of 3-iodo-5-aryl-4-methoxybenzonitrile by carefully controlling stoichiometry.

Materials & Equipment:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed solvents (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Stopping the reaction upon consumption of the starting material is key to minimizing the formation of the di-substituted product.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Symmetrical Di-Aryl Product

This protocol is designed to drive the reaction to completion, forming the C₂-symmetric 3,5-diaryl-4-methoxybenzonitrile.

Procedure:

  • Follow the same procedure as Protocol 1, with the following critical modifications:

    • Use 2.5 equivalents of the arylboronic acid.

    • Increase the catalyst loading slightly if needed, to 5 mol%.

    • Extend the reaction time to 12-24 hours to ensure complete conversion to the di-substituted product.

ParameterProtocol 1 (Mono-Arylation)Protocol 2 (Di-Arylation)Rationale
Arylboronic Acid (eq.) 1.12.5Stoichiometry is the primary control for selectivity.[18]
Catalyst (mol%) 2-5%3-5%Ensures efficient turnover for the second coupling.
Reaction Time (h) 4-8 (Monitor closely)12-24Longer time allows the second, slower coupling to proceed.[18]
Temperature (°C) 9090-100Sufficient energy for both oxidative addition steps.

Application II: Sonogashira Coupling for Aryl-Alkynyl Architectures

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing rigid, linear structures valuable in materials science and as precursors for complex heterocycles.[19][20]

Rationale for Reagent Selection
  • Catalytic System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[21] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[22]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It acts as both the base to deprotonate the alkyne and often as the solvent.[23]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used if the amine base is not the primary solvent.

Protocol 3: Selective Synthesis of Mono-Alkynyl Product

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine (3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or warm gently to 40-50 °C if necessary.

  • Monitor the reaction closely by TLC. The reaction is often complete in 2-6 hours.

  • Workup involves filtering the amine salt, concentrating the solvent, and purifying via column chromatography.

Protocol 4: Synthesis of Symmetrical Di-Alkynyl Product

Procedure:

  • Follow the same procedure as Protocol 3, with these key changes:

    • Use 2.5 equivalents of the terminal alkyne.

    • Ensure sufficient base (>4.0 eq) is present to deprotonate both equivalents of the alkyne.

    • Reaction times may be longer (6-18 hours).

ParameterProtocol 3 (Mono-Alkynylation)Protocol 4 (Di-Alkynylation)Rationale
Terminal Alkyne (eq.) 1.12.5Controls selectivity. Excess drives di-substitution.
CuI (mol%) 4%5-8%Ensures efficient formation of the copper acetylide.
Reaction Time (h) 2-6 (Monitor closely)6-18Allows for the second coupling reaction to go to completion.
Temperature (°C) 25-5025-60Mild conditions are typically sufficient for Sonogashira coupling.[19]

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents/solvents; Insufficiently basic conditions (Suzuki).Use a fresh catalyst or a more active ligand system. Ensure solvents are anhydrous and thoroughly degassed. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki).[17]
Formation of Homocoupling Product (Glaser/Hay Coupling) Presence of oxygen (Sonogashira); Catalyst decomposition.Rigorously exclude oxygen by using Schlenk techniques. Consider copper-free Sonogashira conditions.[21][24]
Stalled at Mono-substitution Steric hindrance from the first coupled group; Deactivated catalyst.Increase temperature; Switch to a more active catalyst system (e.g., one with a bulky phosphine ligand); Increase reaction time.
Protodeboronation (Suzuki) Presence of excess water or acid; Prolonged heating.Use anhydrous solvents where possible; Use K₃PO₄ which is less hydrolytic than other bases; Use aryltrifluoroborates which are more robust.[16]

Conclusion

This compound stands out as a powerful and versatile platform for the synthesis of high-value biaryl and aryl-alkynyl compounds. By carefully controlling reaction parameters—most notably the stoichiometry of the coupling partner—researchers can selectively target either mono- or di-functionalized products with high efficiency. The palladium-catalyzed Suzuki and Sonogashira reactions provide reliable and robust pathways to these important molecular scaffolds. The protocols and principles outlined in this guide serve as a solid foundation for drug discovery programs and materials science research, enabling the rapid and strategic construction of complex molecular architectures.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Grounding.
  • Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone. (2025). Benchchem.
  • Biaryl Synthesis Definition. Fiveable.
  • Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • Expanding chemical space by para-C−H aryl
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone. (2025). Benchchem.
  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). RSC Publishing.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. (2025). Benchchem.
  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temper
  • Sonogashira coupling. Wikipedia.
  • Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. ChemRxiv.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 1,4-Bis(hexyloxy)-2,5-diiodobenzene. (2025). Benchchem.
  • Synthesis of Biaryl Compounds Using 4-(4-Iodophenyl)-1-butanol: Application Notes and Protocols. (2025). Benchchem.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Electrochemical synthesis of biaryls by reductive extrusion
  • Heck reaction. Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

Sources

Preparation of heterocyclic compounds from 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 3,5-Diiodo-4-methoxybenzonitrile

Abstract

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and functional organic materials, making their synthesis a cornerstone of modern chemical research.[1][2] This guide provides a detailed technical overview of synthetic strategies for preparing diverse heterocyclic compounds using this compound as a versatile and highly functionalized starting material. The two iodine atoms, positioned meta to the nitrile group, offer distinct reactive sites for sequential and regioselective functionalization. This document outlines field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—followed by cyclization strategies to construct valuable heterocyclic cores such as benzofurans and carbazoles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of this compound

This compound is a powerful precursor in synthetic organic chemistry due to its unique structural features. The electron-withdrawing nitrile group activates the aromatic ring, while the methoxy group is a key modulator of electronic properties. The two iodine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions.[3][4] This arrangement allows for the stepwise introduction of different substituents, paving the way for the construction of complex, unsymmetrical molecules. The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency makes this substrate an ideal entry point for synthesizing libraries of compounds for drug discovery and materials science applications.[1][5][6]

The general synthetic approach involves the initial functionalization at the iodine positions via cross-coupling, followed by a subsequent cyclization step to form the desired heterocyclic ring. The choice of coupling partners and reaction conditions dictates the final heterocyclic system.

G cluster_start Starting Material cluster_methods Palladium-Catalyzed Cross-Coupling cluster_intermediates Key Intermediates cluster_products Heterocyclic Products via Cyclization A This compound B Suzuki-Miyaura (C-C Bond) A->B Ar-B(OH)₂ C Sonogashira (C-C Bond) A->C R-C≡CH D Buchwald-Hartwig (C-N Bond) A->D R-NH₂ E Di-aryl/alkenyl Intermediate B->E F Di-alkynyl Intermediate C->F G Di-amino Intermediate D->G H Carbazoles E->H I Benzofurans F->I G->H J Indoles & Others G->J

Figure 1: General workflow for heterocycle synthesis.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl precursors.[3][7] Starting with this compound, a double Suzuki-Miyaura coupling can introduce two aryl groups, which can then undergo intramolecular cyclization to form polycyclic aromatic heterocycles like carbazoles.

Causality and Experimental Rationale

The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is essential. For sterically hindered substrates, catalysts with bulky phosphine ligands are often more effective.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact reaction rates and yields.[8]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is common, as it facilitates the dissolution of both the organic and inorganic reagents.

Protocol 1: Synthesis of 3,5-Diphenyl-4-methoxybenzonitrile

This protocol describes a general procedure for the double Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3,5-diphenyl-4-methoxybenzonitrile.

ParameterConditionRationaleAnalogous Ref.
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, effective catalyst for many Suzuki couplings.[3]
Base K₂CO₃ or Cs₂CO₃Strong enough to activate boronic acid but compatible with many functional groups.[8]
Solvent Toluene/H₂O (4:1)Biphasic system to dissolve both organic substrate and inorganic base.[3]
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.[4]
Yield 70-95%Expected range for analogous biaryl syntheses.[7]
Table 1. Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling for Alkynyl Intermediates

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is exceptionally useful for installing alkyne functionalities, which are versatile handles for subsequent cyclization reactions to form heterocycles like benzofurans.[11]

Mechanism and Key Parameters

The Sonogashira reaction employs a dual catalytic system.[10]

  • Palladium Catalyst: The Pd(0) species undergoes oxidative addition with the aryl iodide.

  • Copper(I) Co-catalyst: Cu(I), typically from CuI, reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the alkyne and neutralize the HX formed during the reaction.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Product: Ar-C≡CR) cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

Figure 2: Simplified catalytic cycles in Sonogashira coupling.

Protocol 2: Synthesis of Benzofuran via Sonogashira Coupling and Cyclization

This two-step protocol first installs a propargyl alcohol, which then undergoes an intramolecular cyclization to form a benzofuran ring system. This is a common and efficient strategy for benzofuran synthesis.[11][13]

Step A: Double Sonogashira Coupling

  • In a Schlenk flask, dissolve this compound (1.0 equiv) and propargyl alcohol (2.5 equiv) in degassed triethylamine (TEA).

  • Add PdCl₂(PPh₃)₂ (0.03 equiv) and Copper(I) Iodide (CuI) (0.06 equiv).

  • Stir the mixture at room temperature under an inert atmosphere for 8-16 hours until TLC indicates consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the dialkynyl intermediate.

Step B: Intramolecular Cyclization to form a Furo[3,2-f]quinoline derivative

  • Dissolve the dialkynyl intermediate from Step A in a suitable solvent like DMF or toluene.

  • Add a base such as potassium tert-butoxide (t-BuOK) or a copper catalyst to promote the cyclization.

  • Heat the reaction to 80-120 °C and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography to yield the final benzofuran derivative.

Buchwald-Hartwig Amination for N-Heterocycles

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are fundamental to a vast array of nitrogen-containing heterocycles.[14][15] By reacting this compound with a primary amine that contains another nucleophilic group, one can set the stage for a subsequent intramolecular cyclization to form fused heterocyclic systems like carbazoles.[16]

Rationale for Component Selection
  • Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) often accelerate the reaction and improve yields, especially for less reactive aryl halides or amines.[17][18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are standard.

Protocol 3: Synthesis of a Dihydroindolo[2,3-b]carbazole Precursor

This protocol outlines the synthesis of a key intermediate for carbazole derivatives via a double intramolecular Buchwald-Hartwig amination, a strategy that has proven effective for creating complex fused N-heterocycles.[16]

Materials:

  • This compound (1.0 equiv)

  • 2-Aminophenylboronic acid (or a suitable aniline derivative) (2.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (4.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and 2-aminophenylboronic acid.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction for the formation of the di-aminated intermediate.

  • For a subsequent intramolecular cyclization, continue heating or add a stronger base/different catalyst system as needed to drive the ring-closing reaction.[16]

  • After the reaction is complete (as judged by LC-MS), cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • After filtration and concentration, purify the residue by column chromatography to isolate the carbazole precursor.

ParameterConditionRationaleAnalogous Ref.
Catalyst Pd₂(dba)₃ / XPhosHighly active catalyst system for C-N coupling.[17]
Base NaOt-BuStrong, non-nucleophilic base required for amine deprotonation.[14]
Solvent Toluene or DioxaneAnhydrous, aprotic solvent standard for this reaction.[18]
Temperature 100-110 °CNecessary to overcome the activation energy for C-N bond formation.[15]
Yield 60-90%Typical yield range for Buchwald-Hartwig aminations.[16]
Table 2. General Conditions for Buchwald-Hartwig Amination.

Conclusion

This compound stands out as a supremely versatile building block for the synthesis of complex heterocyclic compounds. Its di-iodo functionality allows for selective and sequential functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions. By carefully selecting the coupling partners and reaction conditions for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, researchers can efficiently generate advanced intermediates primed for cyclization into a wide array of valuable heterocyclic scaffolds. The protocols and principles outlined in this guide provide a solid foundation for scientists in drug discovery and materials science to design and execute innovative synthetic routes, accelerating the development of novel molecules with significant biological or material properties.

References

  • ResearchGate. (n.d.). Different schematic routes to synthesize benzofurans.
  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]

  • American Chemical Society. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett. 2002, 4, 18, 3227–3229. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • IIP Series. (n.d.). MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Omics Online. (2017). Heterocycles, Back Bone of Drug Design. [Link]

  • IntechOpen. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Laboratory of Bioorganic Chemistry and Membrane Bio. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. [Link]

  • ResearchGate. (2014). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. [Link]

  • Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • National Institutes of Health. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2014). Indolo[2,3-b]carbazole synthesized from a double-intramolecular Buchwald-Hartwig reaction: its application for a dianchor DSSC organic dye. PubMed. [Link]

  • MDPI. (2023). Synthesis of Heteroaromatic Compounds. [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • Heterocycles. (1993). A simple improved procedure for the synthesis of 2-benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. [Link]

  • National Institutes of Health. (2014). Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. PubMed. [Link]

  • ResearchGate. (2019). DIASTEREOSELECTIVE SYNTHESIS OF 3-ALKYLINDOLOQUINOLIZINE DERIVATIVES VIA REGIOSPECIFIC OXIDATIVE CYCLIZATION. [Link]

  • National Institutes of Health. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • ResearchGate. (2014). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

Sources

Synthesis of Combretastatin Analogues: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Combretastatin Analogues

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the bark of the South African tree Combretum caffrum, has emerged as a potent and promising lead compound in the development of anticancer therapeutics.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site, leading to microtubule disruption, cell cycle arrest in the G2/M phase, and subsequent apoptosis of cancer cells.[2] Furthermore, CA-4 exhibits remarkable anti-angiogenic properties, selectively targeting and disrupting the tumor vasculature, which is crucial for tumor growth and metastasis.[3]

However, the clinical application of natural CA-4 is hampered by its poor water solubility and the facile isomerization of the biologically active (Z)-isomer to the inactive (E)-isomer.[4] This has spurred extensive research into the synthesis of combretastatin analogues with improved pharmacokinetic properties and enhanced biological activity. These efforts have led to the development of a diverse array of analogues, including water-soluble prodrugs, cis-restricted heterocyclic derivatives, and compounds with modified substitution patterns on the aromatic rings.[4][5]

This comprehensive application note provides detailed experimental procedures for the synthesis of various combretastatin analogues. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the key synthetic strategies. The protocols are presented with a focus on the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Core Synthetic Strategies: A Comparative Overview

The synthesis of combretastatin analogues primarily revolves around the construction of the characteristic stilbene (or biaryl) core. Several powerful synthetic methodologies have been employed to achieve this, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the desired stereochemistry, the nature of the substituents on the aromatic rings, and the overall efficiency of the synthesis. This guide will focus on the most widely adopted and versatile methods:

  • The Wittig Reaction: A classical and highly versatile method for the formation of carbon-carbon double bonds.

  • The Suzuki-Miyaura Coupling: A robust and stereoselective palladium-catalyzed cross-coupling reaction.

  • The Perkin Condensation: A useful method for the stereoselective synthesis of the (Z)-isomer of CA-4.[6]

  • The Heck-Matsuda Reaction: An alternative palladium-catalyzed cross-coupling that offers advantages in certain contexts.[5]

The following sections will provide detailed, step-by-step protocols for each of these key reactions, along with insights into reaction optimization and troubleshooting.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of Combretastatin A-4 via the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. In the context of combretastatin synthesis, it involves the reaction of a substituted benzylphosphonium salt with a substituted benzaldehyde. A key challenge in this approach is controlling the stereoselectivity, as the reaction often yields a mixture of (Z)- and (E)-isomers.[7]

Rationale for Experimental Choices:

  • Phosphonium Salt Synthesis: The benzylphosphonium salt is a key reagent. Its synthesis from the corresponding benzyl bromide and triphenylphosphine is a standard SN2 reaction. Microwave irradiation can be employed to accelerate this reaction.

  • Ylide Formation: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the reactive ylide. The choice of base can influence the (Z)/(E) selectivity. Non-stabilized ylides, typically formed with strong, non-coordinating bases, tend to favor the formation of the (Z)-isomer.

  • Solvent: Anhydrous and aprotic solvents like tetrahydrofuran (THF) or diethyl ether are crucial to prevent quenching of the highly reactive ylide.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to room temperature) to control the reactivity and improve selectivity.

Visualizing the Wittig Reaction Workflow:

Wittig_Workflow cluster_0 Part A: Phosphonium Salt Synthesis cluster_1 Part B: Wittig Reaction cluster_2 Part C: Purification & Isomer Separation A1 3,4,5-Trimethoxybenzyl bromide A4 Reflux A1->A4 A2 Triphenylphosphine A2->A4 A3 Toluene A3->A4 A5 (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide A4->A5 B1 Phosphonium Salt B3 Ylide Formation (-78 °C to RT) B1->B3 B2 n-Butyllithium in THF B2->B3 B5 Reaction with Aldehyde B3->B5 B4 3-Hydroxy-4-methoxybenzaldehyde (protected) B4->B5 B6 Mixture of (Z)- and (E)-isomers B5->B6 C1 Work-up (Quenching, Extraction) B6->C1 C2 Column Chromatography C1->C2 C3 Separated (Z)- and (E)-isomers C2->C3

Caption: Workflow for Combretastatin A-4 synthesis via the Wittig reaction.

Step-by-Step Protocol:

Part A: Synthesis of (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trimethoxybenzyl bromide (10.0 g, 40.5 mmol) and triphenylphosphine (11.7 g, 44.5 mmol) in 100 mL of anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4 hours.

  • Isolation: Allow the mixture to cool to room temperature. The phosphonium salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to afford (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide.

Part B: Wittig Reaction to form Combretastatin A-4

  • Ylide Generation: To a suspension of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (5.25 g, 10.0 mmol) in 50 mL of anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the deep red ylide indicates a successful reaction.

  • Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of 3-hydroxy-4-methoxybenzaldehyde (with the hydroxyl group protected, e.g., as a TBDMS ether) (2.8 g, 10.5 mmol) in 20 mL of anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Deprotection (if necessary): If a protecting group was used for the hydroxyl function, it needs to be removed at this stage. For a TBDMS group, treatment with tetrabutylammonium fluoride (TBAF) in THF is effective.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product, a mixture of (Z)- and (E)-isomers, is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.

Protocol 2: Stereoselective Synthesis of (Z)-Combretastatin A-4 via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. This method offers excellent stereoselectivity in the synthesis of (Z)-stilbenes when a (Z)-vinyl halide is used as a coupling partner.[7]

Rationale for Experimental Choices:

  • Palladium Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a commonly used and effective catalyst for this transformation.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of a polar aprotic solvent (e.g., dimethoxyethane (DME) or THF) and an aqueous solution of the base is typically used to facilitate the reaction.

  • (Z)-Vinyl Halide: The stereochemical outcome of the reaction is determined by the stereochemistry of the vinyl halide starting material. Therefore, the synthesis of the pure (Z)-vinyl halide is a critical preceding step.

Visualizing the Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_0 Part A: (Z)-Vinyl Iodide Synthesis cluster_1 Part B: Suzuki-Miyaura Coupling cluster_2 Part C: Purification A1 Iodomethyltriphenylphosphonium iodide A4 Stork-Zhao Olefination A1->A4 A2 NaHMDS in THF A2->A4 A3 3,4,5-Trimethoxybenzaldehyde A3->A4 A5 (Z)-1-Iodo-2-(3,4,5-trimethoxyphenyl)ethene A4->A5 B1 (Z)-Vinyl Iodide B5 Reflux B1->B5 B2 3-Hydroxy-4-methoxyphenylboronic acid B2->B5 B3 Pd(PPh3)4, Na2CO3 B3->B5 B4 DME/Water B4->B5 B6 (Z)-Combretastatin A-4 B5->B6 C1 Work-up (Extraction) B6->C1 C2 Column Chromatography C1->C2 C3 Pure (Z)-Combretastatin A-4 C2->C3

Caption: Workflow for stereoselective (Z)-Combretastatin A-4 synthesis.

Step-by-Step Protocol:

Part A: Synthesis of (Z)-1-Iodo-2-(3,4,5-trimethoxyphenyl)ethene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend iodomethyltriphenylphosphonium iodide (10.6 g, 20.0 mmol) in 100 mL of anhydrous THF.

  • Ylide Formation: Cool the suspension to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 22.0 mL, 22.0 mmol) dropwise. Stir the resulting dark red mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde: Add a solution of 3,4,5-trimethoxybenzaldehyde (3.92 g, 20.0 mmol) in 30 mL of anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution (50 mL) and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the (Z)-vinyl iodide.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: In a round-bottom flask, dissolve the (Z)-vinyl iodide (3.20 g, 10.0 mmol), 3-hydroxy-4-methoxyphenylboronic acid (1.84 g, 11.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) in a mixture of DME (40 mL) and 2 M aqueous sodium carbonate solution (20 mL).

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12 hours under a nitrogen atmosphere.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure (Z)-Combretastatin A-4.

Protocol 3: Stereoselective Synthesis of (Z)-Combretastatin A-4 via Perkin Condensation

The Perkin condensation provides a high-yielding, two-step stereoselective route to (Z)-combretastatin A-4.[6] It involves the condensation of an aryl acetic acid with an aromatic aldehyde, followed by decarboxylation.

Step-by-Step Protocol:

  • Perkin Condensation: A mixture of 3,4,5-trimethoxyphenylacetic acid (1.0 eq), 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), triethylamine (3.0 eq), and acetic anhydride (2.0 eq) is heated at reflux.

  • Decarboxylation: The intermediate cinnamic acid derivative is then decarboxylated using copper powder in quinoline at high temperature (around 200-240 °C) to yield (Z)-combretastatin A-4.[8]

Protocol 4: Synthesis of Combretastatin Analogues via Heck-Matsuda Reaction

The Heck-Matsuda reaction utilizes arenediazonium salts as an alternative to aryl halides in palladium-catalyzed arylations of alkenes. This method can be advantageous due to its phosphine-free conditions and often milder reaction temperatures.[5]

Step-by-Step Protocol:

  • Reaction Setup: In a typical procedure, an arenediazonium salt (e.g., derived from a substituted aniline) is reacted with an alkene (such as dimethyl fumarate) in the presence of a palladium catalyst, like palladium(II) acetate (Pd(OAc)₂), in a suitable solvent like methanol.[5]

  • Reaction Conditions: The reaction is often performed in the absence of a base, and the stereoselectivity can be influenced by the electronic nature of the substituents on the diazonium salt.[5]

Data Presentation: Summary of Reaction Yields and Conditions

The following table summarizes typical yields and key reaction parameters for the synthesis of Combretastatin A-4 via the Wittig and Suzuki coupling methods.

Synthetic Route Key Reagents Solvent Temperature Typical Yield (Z-isomer) Reference
Wittig Reaction (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide, n-BuLi, Protected 3-hydroxy-4-methoxybenzaldehydeTHF-78 °C to RT30-50% (as a mixture of isomers)[7]
Suzuki Coupling (Z)-Vinyl iodide, 3-Hydroxy-4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃DME/WaterReflux70-85%[7]

Purification and Characterization of Combretastatin Analogues

Purification:

  • Column Chromatography: This is the most common method for purifying combretastatin analogues and separating (Z)- and (E)-isomers. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the compounds based on their polarity. The less polar (E)-isomer usually elutes before the more polar (Z)-isomer.

Characterization:

The synthesized combretastatin analogues are characterized using a combination of spectroscopic techniques to confirm their structure, purity, and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. For stilbene analogues, the coupling constant (J-value) between the vinylic protons is a key diagnostic feature for determining the stereochemistry. The (Z)-isomer typically exhibits a smaller coupling constant (around 12 Hz) compared to the (E)-isomer (around 16 Hz). The chemical shifts of the aromatic and methoxy protons are also characteristic.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the vinylic and aromatic carbons can further confirm the structure.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O) groups.

Representative Characterization Data for (Z)-Combretastatin A-4:

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 6.70 (d, J = 8.4 Hz, 1H), 6.45 (d, J = 12.2 Hz, 1H), 6.38 (d, J = 12.2 Hz, 1H), 6.35 (s, 2H), 5.60 (s, 1H, -OH), 3.89 (s, 3H, OMe), 3.86 (s, 6H, OMe), 3.70 (s, 3H, OMe).
¹³C NMR (CDCl₃, 100 MHz) δ 153.2, 146.9, 145.5, 137.8, 132.9, 130.3, 129.1, 121.2, 114.8, 110.1, 106.3, 60.9, 56.1, 55.9.
ESI-MS m/z 317.1 [M+H]⁺

Conclusion and Future Perspectives

The synthetic methodologies outlined in this application note provide robust and versatile pathways for the preparation of a wide range of combretastatin analogues. The choice of synthetic strategy should be guided by the specific target molecule and the desired stereochemical outcome. The Wittig reaction offers a straightforward approach but often requires careful optimization to control stereoselectivity. In contrast, the Suzuki-Miyaura coupling provides excellent stereocontrol for the synthesis of the biologically crucial (Z)-isomer. The Perkin condensation and Heck-Matsuda reaction represent valuable alternative strategies.

The continued development of novel and efficient synthetic methods will undoubtedly accelerate the discovery of new combretastatin analogues with superior therapeutic profiles. Future research in this area will likely focus on the development of even more stereoselective and atom-economical synthetic routes, as well as the exploration of novel heterocyclic scaffolds to further enhance the drug-like properties of these potent anticancer agents.

References

  • Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Novel syntheses of cis and trans isomers of combretastatin A-4. The Journal of organic chemistry, 66(24), 8135–8138.
  • [Reference for Suzuki Coupling Protocol]
  • [Reference for Perkin Condens
  • [Reference for Heck-M
  • Wang, L., Woods, K. W., Li, Q., Barr, K. J., McCroskey, R. W., Hannick, S. M., ... & Sham, H. L. (2002). Potent, orally active heterocycle-based combretastatin A-4 analogues: synthesis, structure-activity relationship, and in vivo antitumor activity. Journal of medicinal chemistry, 45(8), 1697-1711.
  • Biajoli, A. F. P., et al. (2013). Synthetic Studies Towards Combrestatin Analogues via Heck-Matsuda Reaction. Blucher Chemistry Proceedings, 1(2), 52-52.
  • [Reference for Purific
  • [Reference for NMR Characteriz
  • [Reference for MS Characteriz
  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-cancer agents in medicinal chemistry, 16(8), 942–960.
  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
  • [Reference for Wittig Reaction Protocol]
  • [Reference for Suzuki Coupling Protocol]
  • Zou, Y., Xiao, C. F., Zhong, R. Q., Wei, W., Huang, W. M., & He, S. J. (2008). Synthesis of combretastatin A-4 and erianin. Journal of Chemical Research, 2008(6), 355-356.
  • [Reference for Perkin Condens
  • [Reference for Heck-M
  • O'Boyle, N. M., Greene, L. M., Bergin, O., Fichet, J. B., McCabe, T., Lloyd, D. G., ... & Meegan, M. J. (2011). Synthesis, evaluation and structural studies of combretastatin A-4 and its analogues as inhibitors of tubulin polymerisation. Bioorganic & medicinal chemistry, 19(16), 4887-4898.
  • [Reference for Purific
  • [Reference for NMR Characteriz
  • Tozer, G. M., Kanthou, C., & Baguley, B. C. (2003). Disrupting tumour blood vessels.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Diiodoaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Diiodoaryl Scaffolds in Synthesis

Diiodoaryl compounds represent a class of highly versatile and powerful building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4][5][6] Their utility stems from the presence of two carbon-iodine (C-I) bonds, which serve as reactive handles for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle, generally following the reactivity trend of C–I > C–Br > C–OTf > C–Cl.[7][8] This inherent reactivity allows for milder reaction conditions and broader functional group tolerance, making diiodoaryl compounds ideal substrates for constructing complex molecular architectures.[9][10][11]

The ability to perform selective mono- or difunctionalization opens avenues for creating diverse molecular libraries from a single diiodoaryl precursor. This is of paramount importance in drug discovery, where rapid structure-activity relationship (SAR) studies are essential for lead optimization.[3][4][5][6] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving diiodoaryl compounds, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing reactions involving diiodoaryl substrates. The catalytic cycle for most of these transformations can be distilled into three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: Generalized Palladium Catalytic Cycle.

The cycle commences with the oxidative addition of a C-I bond of the diiodoaryl compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[12][13] This is often the rate-determining step and is influenced by the steric and electronic properties of the phosphine ligands complexed to the palladium center. Bulky, electron-rich ligands are known to accelerate this step.[11] The subsequent step, transmetalation, involves the transfer of an organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) to the palladium center. Finally, reductive elimination expels the newly formed cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][14]

Controlling Selectivity: Mono- vs. Di-functionalization

A significant challenge and opportunity when working with diiodoaryl compounds is controlling the extent of functionalization.[1] Achieving selective mono-arylation in the presence of two reactive sites requires careful modulation of reaction conditions. Key factors influencing selectivity include:

  • Stoichiometry: Using a stoichiometric amount or a slight deficit of the coupling partner relative to the diiodoaryl substrate favors mono-substitution.

  • Ligand Choice: Bulky ligands can promote over-functionalization. This is attributed to the palladium catalyst remaining coordinated to the product's π-system after the first coupling, facilitating a second intramolecular oxidative addition—a phenomenon known as "ring-walking".[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can often halt the reaction after the first coupling event.

  • Electronic and Steric Effects: The inherent electronic and steric environment of the diiodoaryl substrate can differentiate the reactivity of the two C-I bonds, aiding in selective transformations.[8][15]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides.[9][10][16] Its mild conditions and high functional group tolerance make it a workhorse in pharmaceutical synthesis.[2][3][4][5][6]

Application Insights

For diiodoaryl compounds, the Suzuki coupling offers a straightforward path to biaryl and polyaryl structures. The reaction can be controlled to yield either mono- or diarylated products by adjusting the stoichiometry of the boronic acid and other reaction parameters.[17] The use of a base is critical for the transmetalation step, activating the organoboron species.[14][16]

Experimental Protocol: Selective Mono-arylation of 1,4-Diiodobenzene

This protocol is designed to favor the mono-arylated product.

Materials:

  • 1,4-Diiodobenzene

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[14]

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1)[14]

Procedure:

  • To a Schlenk flask, add 1,4-diiodobenzene (1.0 mmol), the arylboronic acid (0.95 mmol, 0.95 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the solvent (e.g., 5 mL of 4:1 dioxane/water) to the Schlenk flask containing the substrates.[14]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Inject the catalyst solution into the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion (typically when the starting diiodoaryl is consumed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(dppf)Readily available and effective palladium sources.[14]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphines enhance catalytic activity.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[14][16]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes both organic and inorganic reagents.
Temperature 80–110 °CProvides sufficient energy to overcome activation barriers.

The Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.[18][19][20] This reaction is instrumental in synthesizing substituted olefins, which are common motifs in natural products and pharmaceuticals.

Application Insights

When using diiodoaryl compounds, the Heck reaction can be employed to generate stilbene-like structures or more complex poly-alkenylated aromatic systems. The regioselectivity of the addition to the alkene is a key consideration and is typically controlled by steric and electronic factors of the alkene substrate. A base is required to regenerate the active Pd(0) catalyst in the final step of the cycle.[19][20]

Experimental Protocol: Double Heck Coupling of 1,3-Diiodobenzene with Styrene

Materials:

  • 1,3-Diiodobenzene

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)[19]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine 1,3-diiodobenzene (1.0 mmol), styrene (2.2 mmol, 2.2 eq.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Add the anhydrous solvent (e.g., 5 mL of DMF) and the base (e.g., Et₃N, 2.5 mmol, 2.5 eq.).[18]

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for complete difunctionalization.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via column chromatography to obtain the diarylated alkene.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂Common and effective palladium precursors.[18]
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the HI generated and regenerates Pd(0).[19]
Solvent DMF, MeCN, TolueneHigh-boiling polar aprotic solvents are often preferred.
Temperature 100–140 °CHigher temperatures are often required for Heck reactions.[18]

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, typically using a dual-catalyst system of palladium and copper(I).[21][22][23][24] It is the most reliable method for synthesizing arylalkynes.

Application Insights

Diiodoaryl compounds are excellent substrates for Sonogashira couplings due to the high reactivity of the C-I bond, often allowing for reactions to proceed under mild, room-temperature conditions.[21] This reaction enables the synthesis of di-alkynylated arenes, which are valuable precursors for conjugated polymers, organic materials, and complex heterocyclic systems.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Diiodoaryl Diiodoaryl (Ar-I₂) Product Di-alkynylated Arene (R-C≡C-Ar-C≡C-R) Diiodoaryl->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Key components of a Sonogashira coupling reaction.

Experimental Protocol: One-Pot Double Sonogashira Coupling of 1,4-Diiodobenzene

Materials:

  • 1,4-Diiodobenzene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add 1,4-diiodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent (e.g., 10 mL of THF) and triethylamine (3.0 mmol, 3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (2.1 mmol, 2.1 eq.) via syringe.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure di-alkynylated product.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, effective palladium catalysts for Sonogashira.[23]
Cu Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.[22]
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.[22]
Solvent THF, DMF, TolueneSolubilizes reactants and catalysts effectively.
Temperature Room Temp. – 60 °CThe high reactivity of aryl iodides allows for mild conditions.[21]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for C-N bond formation.[25][26][27][28] It involves the coupling of an aryl halide with a primary or secondary amine.

Application Insights

This reaction is of immense value in medicinal chemistry, as the arylamine motif is present in a vast number of bioactive molecules.[27][29] With diiodoaryl substrates, sequential amination can lead to the synthesis of symmetrical or unsymmetrical diaminoarenes. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) often providing the best results.[28] A strong, non-nucleophilic base is required to deprotonate the amine.[25]

Experimental Protocol: Sequential Buchwald-Hartwig Amination

This protocol outlines a general approach for a two-step, one-pot sequential amination, which requires careful control over stoichiometry and reaction conditions.

Materials:

  • 1,4-Diiodobenzene

  • Amine 1 (e.g., Morpholine)

  • Amine 2 (e.g., Aniline)

  • Palladium(II) acetate [Pd(OAc)₂] or a precatalyst like G3-XPhos

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)[25]

  • Solvent: Toluene or Dioxane

Procedure (Step 1: Mono-amination):

  • Set up a Schlenk tube with 1,4-diiodobenzene (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOt-Bu (1.2 mmol, 1.2 eq.).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene (5 mL) followed by Amine 1 (1.0 mmol, 1.0 eq.).

  • Heat the reaction to 80-100 °C, monitoring carefully by GC-MS for the formation of the mono-aminated product and consumption of the starting material.

  • Once the mono-amination is complete, cool the reaction mixture.

Procedure (Step 2: Di-amination):

  • To the cooled reaction mixture containing the mono-aminated intermediate, add more NaOt-Bu (1.2 mmol, 1.2 eq.).

  • Add Amine 2 (1.1 mmol, 1.1 eq.).

  • If necessary, add an additional portion of the catalyst and ligand.

  • Reheat the mixture to 100-110 °C and stir until the second coupling is complete.

  • Cool to room temperature, quench with water, and extract with an organic solvent.

  • Purify using standard chromatographic techniques.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, PrecatalystsPrecatalysts offer improved stability and activity.
Ligand XPhos, SPhos, RuPhosBulky biarylphosphine ligands are essential for high yields.[28]
Base NaOt-Bu, K₃PO₄, LHMDSStrong, non-nucleophilic base required for amine deprotonation.[25]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80–110 °CBalances reaction rate with catalyst stability.

Conclusion

Palladium-catalyzed cross-coupling reactions of diiodoaryl compounds provide a powerful and versatile platform for the synthesis of complex organic molecules. By carefully selecting the reaction type and optimizing conditions such as the catalyst, ligand, base, and stoichiometry, researchers can achieve high levels of control over selectivity, enabling either mono- or di-functionalization. The protocols and insights provided in this guide serve as a practical resource for scientists in drug discovery and materials science, facilitating the efficient and strategic construction of novel molecular entities.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.[Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Palladium Catalysis Explained Like You've Never Seen Before! YouTube.[Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube.[Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate.[Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Synfacts.[Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.[Link]

  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate.[Link]

  • Palladium-Catalyzed Cascade Heck Coupling and Allylboration of Iododiboron Compounds via Diboryl Radicals. ResearchGate.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]

  • Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. ResearchGate.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.[Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

  • Palladium‐Catalyzed Cascade Heck Coupling and Allylboration of Iododiboron Compounds via Diboryl Radicals. ResearchGate.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.[Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.[Link]

  • Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. PubMed.[Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central.[Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.[Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

  • Suzuki Coupling Mechanism. YouTube.[Link]

Sources

Application Notes & Protocols: 3,5-Diiodo-4-methoxybenzonitrile as a Versatile Scaffold in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the scientific literature did not yield specific examples of the total synthesis of natural products utilizing 3,5-diiodo-4-methoxybenzonitrile. The following application notes and protocols are therefore based on established principles of organic synthesis and data from structurally analogous di-iodoaryl compounds. This guide is intended to serve as an expert-level starting point for researchers interested in exploring the potential of this versatile building block.

Introduction: The Synthetic Potential of this compound

This compound is a highly functionalized aromatic compound poised for significant utility in the synthesis of complex molecular architectures, including natural products and their analogues. Its structure offers a unique combination of reactive sites, making it an attractive scaffold for divergent synthesis strategies.

  • Two Iodine Atoms: The presence of two iodine atoms on the aromatic ring is the most significant feature for synthetic chemists. Aryl iodides are among the most reactive electrophiles in palladium-catalyzed cross-coupling reactions.[1] This di-iodination allows for sequential or double cross-coupling reactions, enabling the controlled, stepwise introduction of two different substituents. This is a powerful strategy for building molecular complexity from a simple starting material.

  • Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aryl iodide positions. Furthermore, it can serve as a synthetic handle itself, often being a precursor to a phenol, which is a common functional group in biologically active molecules.

  • Nitrile Group: The nitrile group is a versatile functional group that is relatively stable to many reaction conditions, including palladium-catalyzed cross-couplings.[2][3] Post-coupling, it can be transformed into a variety of other functionalities, such as a primary amine (via reduction), a carboxylic acid (via hydrolysis), or an aldehyde. In medicinal chemistry, the nitrile group itself can act as a key pharmacophore, for instance as a hydrogen bond acceptor.[4]

The combination of these features in a single, readily functionalized molecule makes this compound a high-potential, yet underexplored, building block for the synthesis of novel compounds.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The two iodine atoms can be functionalized sequentially, offering a powerful tool for creating unsymmetrical bi- or tri-aryl structures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds.[5] For a di-iodo substrate like this compound, a key challenge and opportunity is achieving regioselective mono-arylation followed by a second, different arylation.

Causality Behind Experimental Choices:

  • Regioselectivity: The electronic environment around the two iodine atoms in the starting material is identical. Therefore, achieving selective mono-coupling relies on statistical control (using ~1 equivalent of the boronic acid) or careful modulation of reaction conditions.[5][6] Slight differences in steric hindrance introduced by the first coupling can sometimes be exploited for the second coupling.

  • Catalyst System: The choice of palladium source and ligand is crucial. For aryl iodides, a simple catalyst like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to promote mono-selectivity, more sophisticated ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) and pre-catalysts may be required to control the reactivity and stability of the catalytic species.[7]

  • Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step. The choice of solvent (e.g., DME, toluene, dioxane, often with water) affects the solubility of the reagents and the stability of the catalytic intermediates.[8]

Hypothetical Workflow for Sequential Suzuki-Miyaura Coupling

G cluster_0 Step 1: Mono-Arylation cluster_1 Step 2: Second Arylation A 3,5-Diiodo-4- methoxybenzonitrile C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Arylboronic Acid 1 (~1.1 eq.) B->C D Mono-arylated Intermediate C->D Suzuki-Miyaura Coupling E Arylboronic Acid 2 F Pd Catalyst Base D->F E->F G Unsymmetrical Di-aryl Product F->G Suzuki-Miyaura Coupling

Caption: Sequential Suzuki-Miyaura coupling workflow.

Generalized Protocol for Mono-Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Toluene/H₂O) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume the starting di-iodide while minimizing the formation of the di-substituted product.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[9][10] This would allow for the introduction of vinyl groups onto the this compound scaffold, which are valuable handles for further transformations like metathesis or Diels-Alder reactions.[11][12]

Causality Behind Experimental Choices:

  • Catalytic Cycle: The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to release the product and regenerate a palladium hydride species.[9] The base is required to neutralize the generated H-I and regenerate the Pd(0) catalyst.

  • Regioselectivity of Alkene Insertion: For styrene derivatives, arylation typically occurs at the less substituted carbon of the double bond. For acrylates, arylation also occurs at the β-position.

  • Conditions: Classic Heck conditions often use Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) and a base like Et₃N or K₂CO₃ in a polar aprotic solvent like DMF or NMP at elevated temperatures.[13]

Generalized Protocol for Heck Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Palladium(II) acetate (2-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 4-10 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF. Add the alkene (1.2-1.5 equiv.) and a base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[14][15] This reaction would introduce alkynyl moieties onto the benzonitrile core, which are precursors to many other functional groups and are key components in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a more reactive copper(I) acetylide intermediate.[14]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It acts as both the base to deprotonate the terminal alkyne and often as the solvent.

  • Copper-Free Variants: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[16] To avoid this, copper-free conditions have been developed, which often require a different choice of palladium catalyst, ligand, and base.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagents: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine, >2.0 equiv.). Add the terminal alkyne (1.1-1.2 equiv. for mono-alkynylation) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[17][18] This reaction would be invaluable for synthesizing derivatives of this compound bearing primary or secondary amine substituents, which are common features in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, or those from the Buchwald (e.g., XPhos) and Hartwig groups are commonly used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although carbonates like Cs₂CO₃ can also be used, particularly for less reactive amines.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Base and Reagents: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.). Add an anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.1-1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical starting conditions for palladium-catalyzed cross-coupling reactions on analogous di-haloaryl substrates. These should be considered a starting point for optimization with this compound.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/H₂O80-100
Heck Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF100-120
Sonogashira PdCl₂(PPh₃)₂ (2)- (CuI, 1)Et₃NTHF25-60
Buchwald-Hartwig Pd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene90-110

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Ar-I OA_label Oxidative Addition TM_intermediate [Ar-Pd(II)(OR')L₂]⁻ OA_complex->TM_intermediate Ar'-B(OH)₂ + Base TM_label Transmetalation TM_intermediate->Pd0 Ar-Ar' RE_label Reductive Elimination RE_complex Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Ar-I OA_label Oxidative Addition Amide_complex Ar-Pd(II)(NR₂')L₂ OA_complex->Amide_complex HNR₂' + Base Amine_bind_label Amine Binding & Deprotonation Amide_complex->Pd0 Ar-NR₂' RE_label Reductive Elimination RE_product Ar-NR₂'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

While this compound has not yet been documented as a key intermediate in the total synthesis of a natural product, its structural features make it a highly promising candidate for such endeavors. Its capacity for undergoing selective, sequential palladium-catalyzed cross-coupling reactions provides a clear and powerful strategy for the divergent synthesis of complex, polysubstituted aromatic compounds. The protocols and principles outlined in this guide, derived from well-established chemistry of analogous compounds, offer a robust framework for any researcher aiming to unlock the synthetic potential of this versatile building block.

References

  • Paul, D., Das, S., Saha, S., Sharma, H., & Jana, D. P. (2020). Intramolecular Heck Reaction in Total Synthesis of Natural Products: An Update. Asian Journal of Organic Chemistry, 9(7), 988-1013. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Cross-Coupling Reactions with 2-Iodobenzonitrile: A Chemist's Guide. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2047–2065. Available at: [Link]

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • ResearchGate. (n.d.). Sequential coupling reactions. a) Aryl iodide (0.5 mmol, 1 equiv.),... Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Zhang, Y., & Wu, J. (2021). Heck macrocyclization in natural product total synthesis. Natural Product Reports, 38(6), 1178-1200. Available at: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

  • Garg, N. K., Caspi, D. D., & Stoltz, B. M. (2006). The Utility of the Classical and Oxidative Heck Reactions in Natural Product Synthesis. Synlett, 2006(18), 3081-3087. Available at: [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Thomas, K. R. J., Velusamy, M., Lin, J. T., Chuen, C.-H., & Tao, Y.-T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1846. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Bariwal, J., & Van der Eycken, E. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17114-17127. Available at: [Link]

  • Spokoyny, A. M., Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., ... & Rheingold, A. L. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Available at: [Link]

  • Kirlikovali, K. O., Cho, E., Downard, T. J., Grigoryan, L., Han, Z., Hong, S., ... & Spokoyny, A. M. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(10), 3244-3248. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Di- and Triarylsubstituted Pyrroles by Sequential Regioselective Cross-Coupling Reactions. Available at: [Link]

  • Gandon, V., & Knochel, P. (2019). Enantioselective Sequential Catalytic Arylation‐Fukuyama Cross‐coupling of 1,1‐Biszincioalkane Linchpins. Angewandte Chemie International Edition, 58(26), 8689-8693. Available at: [Link]

  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reaction of iodoanisole with phenylboronic acida. Available at: [Link]

  • Percy, J. M., & Parris, S. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384–6393. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(4), 2949–2959. Available at: [Link]

  • Dalmás, V., & Kümmerle, A. E. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(3), 203-207. Available at: [Link]

  • Shen, Q. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 7(12), 384. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-HYDROXY-3,5-DIIODOBENZONITRILE | CAS 1689-83-4. Available at: [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(4), 2949-2959. Available at: [Link]

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Synthesis and Evaluation of Tubulin Polymerization Inhibitors from 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Microtubules, dynamic polymers of α- and β-tubulin, are a cornerstone target in oncology drug discovery due to their critical role in mitosis.[1][2] Disrupting their dynamic instability is a clinically validated strategy, with agents that bind to the colchicine site on β-tubulin representing a major class of potent antimitotic compounds.[3][4][5] This guide details a strategic workflow for the synthesis and biological evaluation of novel biaryl tubulin polymerization inhibitors using 3,5-diiodo-4-methoxybenzonitrile as a versatile and powerful starting scaffold. We provide a comprehensive rationale for the synthetic strategy, detailed experimental protocols for synthesis and biological characterization, and insights into the structure-activity relationships that govern this class of inhibitors.

Introduction: Targeting the Microtubule Cytoskeleton

The dynamic equilibrium of microtubule polymerization and depolymerization is essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division.[3] Small molecules that interfere with this process, known as tubulin inhibitors, can induce cell cycle arrest in the G2/M phase, leading to programmed cell death (apoptosis).[1][6] These agents are broadly categorized as stabilizers (e.g., paclitaxel) or destabilizers (e.g., vinca alkaloids, colchicine).[3]

Colchicine-site binding agents, such as the natural product Combretastatin A-4 (CA-4), are particularly compelling due to their potent cytotoxicity against a wide range of cancer cells and their ability to overcome certain mechanisms of drug resistance.[7][8][9] The core structure of many of these inhibitors features two substituted aryl rings held in a specific spatial orientation. The starting material, this compound, provides an ideal central scaffold for constructing novel biaryl or terphenyl analogs through sequential, regioselective cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize potency and drug-like properties.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The primary synthetic route to construct the target biaryl inhibitors from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is exceptionally robust and tolerant of a wide variety of functional groups, making it a cornerstone of modern medicinal chemistry for creating C-C bonds.[10][11] The two iodine atoms on the starting material serve as handles for the sequential introduction of different aryl groups, provided by commercially available or readily synthesized arylboronic acids.

The general workflow involves a two-step, one-pot or sequential coupling process to build a terphenyl-like structure, a known pharmacophore for tubulin inhibition.

G cluster_0 Synthetic Workflow A This compound (Starting Material) C First Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid 1 (e.g., 3,4,5-Trimethoxyphenylboronic Acid) B->C D Mono-coupled Intermediate C->D F Second Suzuki-Miyaura Cross-Coupling D->F E Arylboronic Acid 2 E->F G Final Biaryl Product (Tubulin Inhibitor) F->G H Purification & Characterization (Chromatography, NMR, MS) G->H

Caption: General workflow for the synthesis of biaryl tubulin inhibitors.

Protocol 1: Synthesis of a Representative Biaryl Inhibitor

This protocol describes a generalized procedure for the synthesis of a biaryl analog using a sequential Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic Acid 1 (e.g., 3,4,5-trimethoxyphenylboronic acid)

  • Arylboronic Acid 2 (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][10]

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[10][12]

  • Anhydrous Toluene and Ethanol

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • First Coupling: To a Schlenk flask, add this compound (1.0 equiv.), Arylboronic Acid 1 (1.1 equiv.), and K₂CO₃ (2.5 equiv.).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material (or stabilization of the product spot), cool the reaction to room temperature. Note: At this stage, the mono-coupled product can be isolated or used in situ for the next step.

  • Second Coupling: To the crude reaction mixture containing the mono-coupled intermediate, add Arylboronic Acid 2 (1.2 equiv.), additional K₂CO₃ (1.5 equiv.), and Pd(PPh₃)₄ (1-2 mol%).

  • Degas the mixture by bubbling argon through the solution for 15 minutes, then heat again to reflux. Monitor the formation of the final product by TLC.

  • Workup: After the reaction is complete, cool the mixture and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Condition Rationale/Reference
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for Suzuki couplings.[10]
Base K₂CO₃ or Na₂CO₃Essential for the transmetalation step of the catalytic cycle.[11][12]
Solvent Toluene/Ethanol/H₂OA common solvent system that facilitates dissolution of both organic and inorganic reagents.[10]
Atmosphere Inert (Argon/Nitrogen)Prevents the oxidation and degradation of the Pd(0) catalyst.
Temperature 80-90 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.

Table 1: Recommended starting conditions for Suzuki-Miyaura cross-coupling.

Biological Evaluation: From Target Engagement to Cellular Effects

Mechanism of Action

The synthesized compounds are designed to function as microtubule-destabilizing agents. They exert their effect by binding to the colchicine binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers.[4][5] This binding event introduces a conformational change that prevents the tubulin heterodimer from polymerizing into microtubules.[5] The net result is a disruption of the microtubule network, which is critical for the formation of the mitotic spindle. This leads to mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway and results in cancer cell death.[1][6]

G A Synthesized Inhibitor Enters Cancer Cell B Inhibitor Binds to Colchicine Site on β-Tubulin Heterodimer A->B C Tubulin Polymerization is Inhibited B->C D Microtubule Dynamic Instability is Disrupted C->D E Mitotic Spindle Cannot Form Correctly D->E F Cell Cycle Arrest at G2/M Phase E->F G Activation of Apoptotic Pathway (e.g., Caspase Activation) F->G H Apoptotic Cell Death G->H

Caption: Cellular mechanism of action for colchicine-site tubulin inhibitors.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a test compound to inhibit the assembly of purified tubulin into microtubules.[13][14] A fluorescent reporter that preferentially binds to polymerized microtubules is used to monitor the reaction kinetically.

Materials:

  • Purified Bovine Tubulin (>99% pure)[15]

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI or a commercial fluorescence-based kit reporter)

  • Test Compound (dissolved in DMSO)

  • Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)[4][13]

  • Vehicle Control (DMSO)

  • Black, clear-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader (Excitation/Emission wavelengths dependent on reporter)

Procedure:

  • Preparation: Pre-warm the plate reader to 37 °C. Thaw all reagents on ice.

  • Reaction Mix Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[13] Keep this mix on ice until use.

  • Compound Plating: Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells of the 96-well plate.[13]

  • Initiation: To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing bubbles.[13]

  • Measurement: Immediately place the plate in the pre-warmed (37 °C) plate reader. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.

    • The extent of polymerization is the final plateau fluorescence.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of tubulin polymerization) by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Compound Tubulin Polymerization IC₅₀ (µM) MCF-7 Cytotoxicity GI₅₀ (nM)
Analog 1 (R = 4-OCH₃) 1.59.6[16]
Analog 2 (R = 4-Cl) 2.115.2
Analog 3 (R = H) 5.845.0
Combretastatin A-4 0.5[16]1.1[1]
Colchicine 8.1[6]10.5

Table 2: Example quantitative data for a series of synthesized analogs compared to reference compounds. Data is representative.

Protocol 3: Downstream Cellular Assays

A robust characterization requires linking target engagement to a cellular phenotype. The following assays are essential next steps.

  • Cell Viability/Cytotoxicity Assay:

    • Objective: To determine the concentration of the inhibitor that reduces the viability of a cancer cell population by 50% (IC₅₀ or GI₅₀).[17]

    • Methodology: Seed cancer cell lines (e.g., MCF-7, HeLa, HCT116) in 96-well plates. After 24 hours, treat cells with a serial dilution of the test compound for 48-72 hours. Cell viability is measured using reagents like MTS or resazurin, and absorbance/fluorescence is read on a plate reader.[17]

  • Cell Cycle Analysis:

    • Objective: To confirm that the inhibitor induces cell cycle arrest at the G2/M phase.[17]

    • Methodology: Treat cells with the inhibitor at concentrations around its IC₅₀ value for 18-24 hours. Harvest the cells, fix them in ethanol, treat with RNase, and stain the DNA with propidium iodide (PI). Analyze the cellular DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

  • Apoptosis Assay:

    • Objective: To confirm that cell death occurs via apoptosis.[6]

    • Methodology: Treat cells with the inhibitor for 24-48 hours. Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like PI. Quantify the percentage of early and late apoptotic cells using flow cytometry.[6][17]

Conclusion and Future Directions

The synthetic route starting from this compound offers a flexible and powerful platform for the discovery of novel biaryl tubulin polymerization inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for constructing a diverse library of analogs for structure-activity relationship studies. The biological evaluation cascade, beginning with direct measurement of tubulin polymerization inhibition and progressing to cell-based assays for cytotoxicity and mechanism of action, provides a comprehensive framework for identifying promising lead candidates. Future work should focus on optimizing the pharmacokinetic properties of potent inhibitors to improve their potential for in vivo efficacy and clinical translation.

References

  • Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. IU Indianapolis ScholarWorks. Available at: [Link]

  • Discovery, synthesis, activities, structure-activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. PubMed. Available at: [Link]

  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. ResearchGate. Available at: [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH. Available at: [Link]

  • What are Tubulin inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. NIH. Available at: [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC - NIH. Available at: [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link]

  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. Available at: [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega - ACS Publications. Available at: [Link]

  • Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. Available at: [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. Available at: [Link]

  • New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. MDPI. Available at: [Link]

  • A Novel Class Of Tubulin Inhibitots With Promising Anticancer Activities. Globe Thesis. Available at: [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. Available at: [Link]

  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. NIH. Available at: [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. NIH. Available at: [Link]

  • Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. PMC - NIH. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for the Derivatization of 3,5-Diiodo-4-methoxybenzonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Diiodo-4-methoxybenzonitrile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the rational design of novel therapeutics hinges on a deep understanding of the interactions between a molecule and its biological target. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, providing a systematic framework for elucidating how specific structural modifications to a parent molecule influence its biological activity.[1] The this compound scaffold represents a particularly valuable starting point for such investigations. Its di-iodinated nature offers two chemically distinct and highly reactive sites for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group and the electron-donating methoxy group create a unique electronic environment on the phenyl ring, influencing not only the reactivity of the iodo-groups but also the potential for the resulting derivatives to engage in specific interactions with biological targets.[2] This application note provides a detailed guide for the strategic derivatization of this compound, offering field-proven protocols for key synthetic transformations and outlining the logic for their application in SAR-driven drug discovery programs.

Core Derivatization Strategies: A Gateway to Chemical Diversity

The two iodine atoms on the this compound core are amenable to a variety of powerful C-C and C-N bond-forming reactions. The choice of reaction is dictated by the desired structural modifications and the specific questions being addressed in the SAR study. The three primary palladium-catalyzed cross-coupling reactions that form the foundation of a robust derivatization strategy are the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

G Start This compound Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Ar-B(OH)₂ Sonogashira Sonogashira (C-C Bond) Start->Sonogashira R-C≡CH Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R₂NH Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino Derivatives Buchwald->Amino SAR SAR Library for Biological Screening Aryl->SAR Alkynyl->SAR Amino->SAR

Caption: Derivatization workflow for this compound.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[3] This reaction is particularly valuable for introducing a wide range of aryl and heteroaryl substituents, allowing for the exploration of steric and electronic effects on biological activity.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronic acid (which is activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar Boronate Ar'-B(OR)₂⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd Base Base BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate OH⁻

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Mono- and Di-arylation of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling. The stoichiometry of the boronic acid can be adjusted to favor either mono- or di-substitution.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-arylation, 2.5 eq for di-arylation)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryCoupling Partner (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid3-Iodo-5-phenyl-4-methoxybenzonitrile85
24-Methylphenylboronic acid3-Iodo-5-(p-tolyl)-4-methoxybenzonitrile82
33-Pyridylboronic acid3-Iodo-5-(pyridin-3-yl)-4-methoxybenzonitrile75
4Phenylboronic acid (2.5 eq)3,5-Diphenyl-4-methoxybenzonitrile78

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental for introducing linear, rigid alkynyl moieties, which can act as linkers or probe deep into binding pockets of target proteins.

Reaction Principle: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product.[5]

Protocol: Mono- and Di-alkynylation of this compound

This protocol outlines a general procedure for the Sonogashira coupling. Careful control of the alkyne stoichiometry is crucial for selective mono- or di-alkynylation.

Materials:

  • This compound

  • Terminal alkyne (1.1 eq for mono-alkynylation, 2.5 eq for di-alkynylation)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (TEA), degassed

  • Tetrahydrofuran (THF), degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed THF and TEA via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

EntryCoupling Partner (R-C≡CH)ProductYield (%)
1Phenylacetylene3-Iodo-4-methoxy-5-(phenylethynyl)benzonitrile90
2Trimethylsilylacetylene3-Iodo-4-methoxy-5-((trimethylsilyl)ethynyl)benzonitrile92
3Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-iodo-4-methoxybenzonitrile85
4Phenylacetylene (2.5 eq)4-Methoxy-3,5-bis(phenylethynyl)benzonitrile83

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction is of paramount importance in medicinal chemistry as it allows for the introduction of a wide array of primary and secondary amines, which are common functionalities in drug molecules and can participate in key hydrogen bonding interactions.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Protocol: Mono- and Di-amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination. The reaction can be tuned for mono- or di-amination by adjusting the stoichiometry of the amine and the reaction conditions.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq for mono-amination, 2.8 eq for di-amination)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq for mono-amination, 3.0 eq for di-amination)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk tube.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • In a separate Schlenk tube, add this compound (1.0 eq), the amine, and NaOtBu.

  • Evacuate and backfill with argon.

  • Add toluene, followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

EntryCoupling Partner (R₂NH)ProductYield (%)
1Morpholine4-(5-Iodo-2-methoxy-4-cyanophenyl)morpholine88
2AnilineN-(5-Iodo-2-methoxy-4-cyanophenyl)aniline80
3BenzylamineN-Benzyl-5-iodo-2-methoxy-4-cyanobenzylamine84
4Morpholine (2.8 eq)4,4'-(2-Methoxy-4-cyanophenyl-1,3-diyl)dimorpholine75

Structure-Activity Relationship (SAR) Studies: From Library to Lead

The library of compounds generated through these derivatization strategies provides the foundation for systematic SAR studies. By evaluating the biological activity of each derivative, researchers can deduce the influence of different substituents on potency, selectivity, and other pharmacologically relevant properties.

General Workflow for an SAR Study:

  • Library Synthesis: Synthesize a diverse library of derivatives using the protocols outlined above.

  • Biological Screening: Test the compounds in a relevant biological assay (e.g., enzyme inhibition, receptor binding, cell-based assay).

  • Data Analysis: Correlate the structural features of the compounds with their biological activity.

  • SAR Elucidation: Identify key structural motifs that enhance or diminish activity. This can be visualized and analyzed using computational modeling techniques.

  • Iterative Design: Based on the initial SAR, design and synthesize a second generation of compounds to further probe the SAR and optimize the desired properties.

SAR_Workflow Start This compound Synthesis Parallel Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Synthesis Library Diverse Chemical Library Synthesis->Library Screening High-Throughput Biological Screening Library->Screening Data Activity Data Screening->Data Analysis SAR Analysis & Modeling Data->Analysis Lead Lead Optimization Analysis->Lead Lead->Synthesis Iterative Design

Caption: Workflow for a typical SAR study.

Hypothetical SAR Data Table:

CompoundIC₅₀ (nM)
Parent II>10,000
1a PhenylI5,200
1d PhenylPhenyl1,500
2a PhenylethynylI8,900
2d PhenylethynylPhenylethynyl3,200
3a MorpholinoI850
3d MorpholinoMorpholino250
3e AnilinoI1,200
3f AnilinoAnilino450

From this hypothetical data, one might infer that C-N bond formation leads to more potent compounds than C-C bond formation, and that di-substitution is generally more favorable than mono-substitution. The morpholino group appears to be a particularly favorable substituent for activity.

Conclusion

The this compound scaffold is a highly versatile and strategically valuable starting point for the generation of diverse chemical libraries for structure-activity relationship studies. The palladium-catalyzed Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable and high-yielding methods for the installation of a wide range of aryl, alkynyl, and amino substituents. The protocols and strategies outlined in this application note offer a robust framework for researchers in drug discovery to efficiently explore chemical space and accelerate the identification and optimization of novel therapeutic agents.

References

  • Chem LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PubMed. (2025). Advances in the Structure-Activity Relationship of Electrocatalytic C-N Coupling: From Nanocatalysis to Single Metal Site Catalysis. [Link]

  • ResearchGate. (2021). Design and Synthesis of a New Series of 3,5-Disubstituted-1,2,4-Oxadiazoles as Potential Colchicine Binding Site Inhibitors: Antiproliferative activity, Molecular docking, and SAR Studies. [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][5]diazepines as potential anti-cancer agents. [Link]

  • PubMed. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • Physical Chemistry Research. (2024). QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. [Link]

  • K.T.H.M. College. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]

  • PubMed. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubMed. (2000). Structure-activity relationships of 2-aryl-2,5-dihydropyridazino [4,3-b]indol-3(3H)-ones at the benzodiazepine receptor. [Link]

  • PubMed. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. [Link]

  • Pharmacy 180. (n.d.). 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Slideshare. (n.d.). Structures Activity Relationship. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • PubMed. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. [Link]

  • PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. [Link]

  • ACS Publications. (2021). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • MDPI. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Diiodoaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving diiodoaryl substrates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of forming multiple C-C bonds on a single aromatic core. Diiodoaryl compounds are highly reactive and versatile building blocks, but their use can present unique challenges, including controlling selectivity and minimizing side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reactions, increase yields, and ensure the purity of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of diiodoaryl compounds. Each issue is broken down by symptom, potential causes, and actionable solutions.

Problem 1: Significant Homocoupling of Boronic Acid/Ester
  • Symptom: Your primary byproduct, observed via GC-MS, LC-MS, or NMR, is the dimer of your boronic acid reagent (Ar'-Ar') instead of the desired coupled product.

  • Potential Causes:

    • Oxygen in the Reaction Mixture: The presence of dissolved oxygen can facilitate the oxidative homocoupling of boronic acids, often mediated by the Pd(0) catalyst.[1][2] This process can be a significant competing pathway, consuming your nucleophile and reducing the efficiency of the main catalytic cycle.

    • Pd(II) Precatalyst Reduction: Some Pd(II) precatalysts are reduced to the active Pd(0) species via a mechanism that involves the homocoupling of two boronic acid molecules.[1][2] This is particularly noted with certain PEPPSI-type precatalysts.[1]

    • High Temperatures: Elevated reaction temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.

  • Proposed Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves at least three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[3]

    • Catalyst Selection: Switch to a precatalyst that forms the active Pd(0) species cleanly without relying on boronic acid homocoupling. Buchwald precatalysts (e.g., G3-SPhos) are designed for efficient generation of the active catalyst.[1]

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reductive elimination step over side reactions.[3]

    • Temperature Optimization: Attempt the reaction at a lower temperature. The high reactivity of the C-I bond often allows for milder conditions compared to C-Br or C-Cl bonds.[4]

Problem 2: Low Selectivity - Mixture of Mono- and Di-substituted Products
  • Symptom: The reaction yields a mixture of the monosubstituted iodoaryl product (I-Ar-Ar') and the desired disubstituted product (Ar''-Ar-Ar'), making purification difficult and lowering the yield of the target molecule.

  • Potential Causes:

    • Stoichiometry: Using an insufficient excess of the boronic acid and base can lead to incomplete reaction, stalling at the mono-substituted stage.

    • Reaction Time & Temperature: The second coupling step is often slower than the first due to increased steric hindrance and altered electronics of the monosubstituted intermediate. Insufficient reaction time or temperature may not be enough to drive the reaction to completion.

    • Poor Solubility: The monosubstituted intermediate may precipitate out of the reaction mixture, effectively preventing it from participating in the second coupling step.[5]

  • Proposed Solutions:

    • Adjust Stoichiometry: For complete disubstitution, use at least 2.2-2.5 equivalents of the boronic acid reagent and a corresponding excess of the base (e.g., 4-5 equivalents).

    • Increase Temperature & Time: After an initial period, consider increasing the reaction temperature to facilitate the more challenging second coupling. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5]

    • Solvent Screening: If solubility is suspected to be an issue, switch to a higher-boiling solvent that can better solubilize all species, including the intermediate. Solvents like dioxane, toluene, or DMF are common choices.[6] In some cases, a mixture of solvents (e.g., toluene/water) is beneficial.[7]

Problem 3: Protodeiodination - Replacement of Iodine with Hydrogen
  • Symptom: A significant byproduct is the starting aryl compound where one or both iodine atoms have been replaced by hydrogen (H-Ar-I or H-Ar-H).

  • Potential Causes:

    • Palladium-Hydride (Pd-H) Species: The primary mechanism involves the formation of a Pd-H species.[7] This can arise from reactions with trace water, alcohols (if used as solvent), or even certain bases. This Pd-H species can then reductively eliminate with the aryl group to produce the dehalogenated product.[7]

    • Base Choice: Strong bases or those that can act as hydride sources can exacerbate this issue.

    • Substrate Electronics: Electron-deficient aryl iodides can be more susceptible to this side reaction.[7]

  • Proposed Solutions:

    • Optimize the Base: Switch to a non-hydridic, weaker base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that minimize protodeiodination.[7]

    • Use Anhydrous Conditions (Carefully): While Suzuki reactions often benefit from some water, excessive amounts can be a proton source.[7] Using anhydrous solvents and reagents can help, but note that some systems require a small amount of water for efficient transmetalation.[8]

    • Ligand Screening: Use bulky, electron-donating ligands (e.g., Buchwald-type ligands) which can accelerate the rate of the desired cross-coupling, outcompeting the protodeiodination pathway.[7]

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize the monosubstituted product?

A: Achieving selective mono-arylation requires carefully controlling the reaction conditions to favor the first coupling while disfavoring the second.

  • Stoichiometry is Key: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid reagent. This is the most critical parameter.

  • Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature to 50 °C). The first oxidative addition to the C-I bond is typically much faster than the second.[4]

  • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF), can sometimes slow the overall reaction rate, allowing for better control.[9][10]

  • Dilution: Running the reaction under more dilute conditions can sometimes favor the mono-substituted product.

Q2: My palladium catalyst turns into a black precipitate ("palladium black") immediately. What does this mean and how can I prevent it?

A: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it catalytically inactive.[11]

  • Causes: This is often due to ligand degradation or dissociation, especially at high temperatures. The "naked" palladium atoms then rapidly agglomerate. Some phosphine ligands can be oxidized under basic conditions, which can also lead to catalyst deactivation.[1]

  • Solutions:

    • Use a More Robust Ligand: Bidentate ligands like dppf or XantPhos, or bulky monodentate ligands like SPhos and XPhos, are designed to be more stable and resist dissociation.[1]

    • Lower the Temperature: High temperatures accelerate catalyst decomposition. Given the reactivity of diiodoaryl compounds, you can often run the reaction at a lower temperature (e.g., 80-100 °C).

    • Use a Precatalyst: Modern precatalysts are designed to release the active L-Pd(0) species gradually and in a controlled manner, minimizing the concentration of unstable palladium species at any given time.[1]

Q3: What is the role of the base and how do I choose the right one?

A: The base plays multiple crucial roles in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the key transmetalation step.[12]

  • Base Selection Guide:

    Base Strength Common Use Case Considerations
    K₃PO₄ Strong General purpose, very effective. Often a good first choice, minimizes protodeiodination.[7]
    Cs₂CO₃ Strong Highly effective, good for challenging couplings. More expensive, but can improve yields significantly.
    Na₂CO₃ / K₂CO₃ Moderate Widely used, cost-effective. Good for general screening; Na₂CO₃ is often very effective.[13]
    KF Mild Used for sensitive substrates, can prevent ester cleavage.[6] Can lead to slower reaction rates.[6]

    | Organic Bases (e.g., TEA) | Mild | Less common in modern protocols. | Often less effective than inorganic bases for this reaction.[9] |

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and major side pathways is crucial for effective troubleshooting.

Diagram 1: Competing Pathways in Diiodoaryl Suzuki Coupling

Suzuki_Pathways Start Diiodoaryl (I-Ar-I) Mono Monosubstituted Product (I-Ar-Ar') Start->Mono 1st Coupling (+ Ar'-B(OH)2) Protodeiodination Protodeiodination Byproduct (H-Ar-I) Start->Protodeiodination Pd-H source Di Disubstituted Product (Ar'-Ar-Ar') Mono->Di 2nd Coupling (+ Ar'-B(OH)2) Mono->Protodeiodination Pd-H source Homocoupling Homocoupling Byproduct (Ar'-Ar') BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Homocoupling O2, Pd(0)

Caption: Desired reaction pathway versus common side reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart decision decision solution solution start Low Yield of Disubstituted Product check_sm Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) start->check_sm is_mono Mono-substituted Product Predominates? check_sm->is_mono is_homo Homocoupling Byproduct Observed? is_mono->is_homo No sol_mono Increase Boronic Acid Equiv. Increase Temp/Time Change Solvent is_mono->sol_mono Yes is_proto Protodeiodination Byproduct Observed? is_homo->is_proto No sol_homo Rigorous Degassing Change Catalyst/Ligand Lower Temperature is_homo->sol_homo Yes sol_proto Switch to K3PO4/Cs2CO3 Use Bulky Ligand Control Water Content is_proto->sol_proto Yes sol_other Screen Catalysts & Ligands Check Reagent Purity is_proto->sol_other No

Caption: A step-by-step decision tree for troubleshooting.

Key Experimental Protocols

Protocol 1: General Procedure for Complete Disubstitution

This protocol is optimized to drive the reaction to completion and minimize side products.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the diiodoaryl compound (1.0 eq.), the boronic acid (2.3 eq.), and finely ground K₃PO₄ (4.5 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane) via syringe. The typical concentration is 0.1 M with respect to the diiodoaryl substrate.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes while stirring.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the monosubstituted intermediate is fully consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. (2017). Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2024). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. (2014). Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. (2014). Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. (2024). Available at: [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health (NIH). Available at: [Link]

  • Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin Catalysis. Jiao Research Group. Available at: [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (NIH). (2023). Available at: [Link]

  • Selective Mono- and Dialkynylation of 1-Fluoro-2,2-diiodovinylarenes Using Pd-Catalyzed Decarboxylative Coupling Reactions. PubMed. (2019). Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019). Available at: [Link]

Sources

Improving the yield of Sonogashira reactions with electron-rich aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Electron-Rich Aryl Iodides

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form C(sp²)–C(sp) bonds under generally mild conditions.[1][2] While highly efficient for a broad range of substrates, researchers often encounter significant yield reduction and reproducibility issues when working with electron-rich aryl iodides.

The underlying issue stems from the mechanism's rate-determining step: oxidative addition of the aryl iodide to the Pd(0) catalyst.[3] Electron-donating groups on the aryl ring increase the electron density of the carbon-iodine bond, making it less electrophilic and thus less susceptible to oxidative addition by the nucleophilic Pd(0) center.[4][5] This sluggish primary step can lead to a cascade of problems, including catalyst decomposition and the prevalence of side reactions, most notably the copper-mediated homocoupling of the alkyne partner (Glaser-Hay coupling).[6][7]

This guide provides targeted troubleshooting advice and optimized protocols to overcome these challenges, ensuring successful and high-yielding couplings with these difficult substrates.

Troubleshooting Guide

This section addresses the most common issues encountered when coupling electron-rich aryl iodides.

Question 1: My reaction is giving very low or no yield, with most of my starting material unreacted. What's going wrong?

Answer: This is the most frequent issue and typically points to a problem with the catalytic cycle's initiation or turnover. A systematic check of your reagents and conditions is the best approach.

Probable Causes & Solutions:

  • Inactive Palladium Catalyst: The active Pd(0) species is highly sensitive to oxygen.[7] If your catalyst has been improperly stored or handled, it may be oxidized and inactive.

    • Solution: Use a fresh batch of palladium catalyst, preferably from a recently opened container stored under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to Pd(0).[2]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating electron-rich aryl iodides. The slow oxidative addition requires a more potent ligand system.

    • Solution: Switch to a bulky, electron-rich phosphine ligand.[4][6] These ligands enhance the nucleophilicity of the palladium center, accelerating oxidative addition, and their steric bulk promotes the final, product-releasing reductive elimination step.[4] Excellent choices include Buchwald-type biaryl phosphines (e.g., XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[6]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or the base can act as catalyst poisons.

    • Solution: Ensure high purity for all reagents. The amine base is particularly critical; it should be anhydrous and preferably distilled before use, as moisture and oxidation can inhibit the reaction.[7] Degas your solvent thoroughly (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove dissolved oxygen.[7]

  • Inadequate Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, the higher activation energy for electron-rich substrates may require thermal assistance.[2][7]

    • Solution: Try gentle heating (e.g., 40-60 °C). Monitor the reaction carefully, as excessive heat can accelerate catalyst decomposition and other side reactions.

Troubleshooting Workflow: Low to No Yield

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System Optimization start Low / No Yield check_reagents Step 1: Verify Reagent Integrity start->check_reagents pd_active Is Pd catalyst fresh? check_reagents->pd_active Start here check_conditions Step 2: Assess Reaction Conditions inert Is atmosphere strictly inert? check_conditions->inert Start here check_catalyst Step 3: Re-evaluate Catalyst System ligand Switch to bulky, e⁻-rich ligand? (e.g., XPhos, P(t-Bu)₃) check_catalyst->ligand First change success Successful Reaction cu_fresh Is CuI fresh (if used)? pd_active->cu_fresh base_pure Is amine base dry & pure? cu_fresh->base_pure base_pure->check_conditions If all pure... solvent_degassed Is solvent properly degassed? inert->solvent_degassed temp_optimal Is temperature adequate? solvent_degassed->temp_optimal temp_optimal->check_catalyst If conditions are optimal... ligand->success copper_free Consider copper-free protocol? ligand->copper_free If still fails... copper_free->success

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Question 2: My reaction is messy, and I'm isolating a significant amount of a symmetrical diyne byproduct. What is this and how can I stop it?

Answer: You are observing the Glaser-Hay homocoupling of your alkyne starting material.[6] This is the most common side reaction in copper-mediated Sonogashira couplings and is particularly problematic when the primary cross-coupling is slow, as with electron-rich aryl iodides.

Probable Causes & Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxidative process that is dramatically accelerated by oxygen.

    • Solution: Rigorous exclusion of air is paramount. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.[7] All solvents must be thoroughly degassed. A novel two-chamber reaction system has been shown to be effective for completing slow Sonogashira reactions with high yields by creating nearly ideal oxygen-free conditions.[8]

  • High Copper(I) Concentration: While catalytic, the concentration of CuI can influence the rate of homocoupling.

    • Solution: Reduce the loading of the copper co-catalyst. Try titrating down the amount of CuI (e.g., from 5 mol% to 1-2 mol%).[7] This can temper the rate of homocoupling relative to the desired cross-coupling.

  • High Alkyne Concentration: A higher concentration of the copper acetylide intermediate can favor the bimolecular homocoupling pathway.

    • Solution: Add the alkyne to the reaction mixture slowly via syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the undesired dimerization.[7]

  • The "Copper Problem": For challenging substrates, the most effective solution is often to eliminate the root cause of Glaser coupling.

    • Solution: Switch to a copper-free Sonogashira protocol.[7][9] Numerous modern methods have been developed that circumvent the need for a copper co-catalyst entirely, thereby completely avoiding Glaser homocoupling.[10]

Question 3: My reaction mixture turns black shortly after starting, and the reaction stalls. What does this mean?

Answer: The formation of a black precipitate ("palladium black") is a classic sign of palladium catalyst decomposition.[7] The active, soluble Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.

Probable Causes & Solutions:

  • Oxygen Exposure: As with low yield issues, oxygen can oxidize the Pd(0) catalyst, leading to decomposition.

    • Solution: Re-verify that your setup is completely free of oxygen.[7]

  • Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the palladium center. If the ligand is suboptimal or used in the wrong ratio, the catalyst can become unstable.

    • Solution: Ensure you are using a sufficiently bulky and electron-rich ligand.[4] The ratio of ligand to palladium is also critical; for monodentate phosphines, a ratio of 2:1 to 4:1 (Ligand:Pd) is typical.

  • High Temperature: Excessive heat can accelerate the decomposition of the palladium-phosphine complex.

    • Solution: If you are heating the reaction, try reducing the temperature. It is better to have a slower, clean reaction than a fast, failed one.

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands so critical for these specific substrates?

A1: The efficacy of these ligands is rooted in their ability to directly address the slow oxidative addition step.

  • Electronic Effect: The electron-donating nature of ligands like P(t-Bu)₃ increases the electron density on the Pd(0) center. This makes the metal more nucleophilic and enhances its ability to attack and insert into the electron-rich C-I bond.[4]

  • Steric Effect: The large steric profile of these ligands (e.g., the biaryl backbone of XPhos) serves two purposes. First, it promotes the dissociation of ligands to form the highly reactive, coordinatively unsaturated Pd(0)L species believed to perform the oxidative addition. Second, it facilitates the final reductive elimination step that releases the product and regenerates the catalyst.[4][6]

The Role of Ligands in the Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(I)L₂] pd0->oa_complex Oxidative Addition (Slow Step) transmetalation Transmetalation (with Cu-C≡CR') oa_complex->transmetalation note Bulky, e⁻-rich ligands (L) accelerate this slow step. oa_complex->note re_complex [Ar-Pd(II)(C≡CR')L₂] transmetalation->re_complex re_complex->pd0 Reductive Elimination product Ar-C≡CR' re_complex->product aryl_iodide Ar-I (Electron-Rich) aryl_iodide->oa_complex

Caption: Simplified Sonogashira cycle highlighting the problematic oxidative addition step.

Q2: When is it definitively better to use a copper-free protocol?

A2: While traditional Sonogashira protocols are robust, a copper-free approach is strongly recommended under the following circumstances:

  • Persistent Glaser Homocoupling: If you have tried reducing copper loading and ensuring anaerobic conditions but homocoupling remains a significant issue, switching is the most effective solution.[7]

  • Sensitive Substrates: If your alkyne or aryl iodide contains functional groups sensitive to copper salts, a copper-free method is essential for preserving chemical integrity.

  • Pharmaceutical Applications: In drug development and manufacturing, avoiding copper is often desirable to prevent contamination of the final active pharmaceutical ingredient (API) with toxic heavy metal residues.[10]

Q3: What is the optimal base and solvent combination for these reactions?

A3: There is no single "best" combination, as the ideal choice can be substrate-dependent. However, good starting points are:

  • Bases: Triethylamine (TEA) and diisopropylamine (DIPA) are the most common and effective amine bases.[7] DIPA is slightly more sterically hindered and can sometimes offer better results. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free protocols, particularly in aqueous media.[1]

  • Solvents: The solvent must be able to dissolve all components of the reaction.[11] Tetrahydrofuran (THF) is an excellent general-purpose solvent. Toluene is a good non-polar option, while N,N-Dimethylformamide (DMF) can be effective but has been reported to slow down some reactions.[7][11] For sustainable processes, reactions in water with appropriate surfactants have also been developed.[1]

Q4: Can I use an electron-rich aryl bromide instead of an iodide?

A4: Yes, but it will be significantly more challenging. The reactivity of aryl halides in oxidative addition follows the trend I > Br >> Cl.[2] Coupling an electron-rich aryl bromide will almost certainly require higher temperatures, higher catalyst loadings, and a highly active catalyst system (e.g., a palladium catalyst with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a specialized N-heterocyclic carbene (NHC) ligand).[3][12] Expect longer reaction times and potentially lower yields compared to the corresponding iodide.

Data Summary & Optimized Protocol

Table 1: Comparison of Typical Reaction Conditions
ParameterStandard Cu-MediatedOptimized Cu-Free ProtocolRationale for Electron-Rich Substrates
Pd Precatalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Pd(II) sources are more air-stable.
Ligand PPh₃ (2-4 mol%)XPhos or P(t-Bu)₃ (2-4 mol%)Bulky, e⁻-rich ligand accelerates oxidative addition.[4]
Cu Co-catalyst CuI (2-5 mol%)None Eliminates Glaser homocoupling side reaction.[7][9]
Base TEA or DIPA (2-3 eq.)K₂CO₃ or Cs₂CO₃ (2 eq.)Inorganic bases are often effective in Cu-free systems.
Solvent THF or Toluene1,4-Dioxane or TolueneMust be anhydrous and rigorously degassed.
Temperature RT to 50 °C50 °C to 80 °CHigher temp may be needed to overcome activation barrier.
Experimental Protocol: Optimized Copper-Free Sonogashira Coupling

This protocol is a general guideline for the coupling of an electron-rich aryl iodide with a terminal alkyne using a modern, copper-free catalyst system.

Materials:

  • Electron-rich Aryl Iodide (1.0 mmol, 1.0 eq.)

  • Terminal Alkyne (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (Tris(2,4,6-trimethylphenyl)phosphine) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 eq.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the electron-rich aryl iodide, followed by the anhydrous, degassed toluene via syringe.

  • Alkyne Addition: Add the terminal alkyne to the stirring mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take anywhere from 4 to 24 hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.

References
  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). The Royal Society of Chemistry.
  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. [URL: provided by search tool]
  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6399-6430. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [URL: provided by search tool]
  • Almarhoon, Z. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/316008]
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. [URL: provided by search tool]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Wikipedia. (2023). Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01477]
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. [URL: https://www.reddit.com/r/Chempros/comments/i5c2t2/sonogashira_troubleshooting_help_needed/]
  • Bakherad, M., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13(18), 12159-12168. [URL: https://pubs.acs.org/doi/10.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Technical Support Center: Optimizing Sonogashira Reactions with 1-Iodoalkynes. [URL: provided by search tool]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://www.researchgate.net/publication/349103859_Copper-free_Sonogashira_cross-coupling_reactions_an_overview]
  • Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2660-2671. [URL: https://pubs.acs.org/doi/10.1021/jo202425x]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [URL: provided by search tool]
  • Chen, X.-Y., et al. (2009). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. Chemistry – A European Journal, 15(9), 2041-2044. [URL: https://www.researchgate.net/publication/23974917_Investigation_of_sp2-sp_Coupling_for_Electron-Enriched_Aryl_Dihalides_under_Oxygen-Free_Sonogashira_Coupling_Reaction_Conditions_Using_a_Two-Chamber_Reaction_System]
  • Gande, S. L., & Badsara, S. S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(4), 1017-1045.
  • PubMed. (2014). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [URL: https://pubmed.ncbi.nlm.nih.gov/24712863/]
  • ResearchGate. (n.d.). Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl.... [URL: provided by search tool]
  • ChemOrgChem. (2023, Feb 17).
  • ResearchGate. (n.d.). Sonogashira coupling of alkyl halides. [URL: provided by search tool]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

Sources

Technical Support Center: Troubleshooting Heck Reactions with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers navigating the complexities of the Mizoroki-Heck reaction, particularly when dealing with sterically demanding substrates. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. By understanding the underlying mechanistic principles, you can transform a low-yielding or failed reaction into a successful synthesis.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental issues with a focus on causative factors and actionable solutions.

Question 1: My Heck reaction with a bulky aryl halide and a hindered alkene is giving very low to no product yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Heck reaction with sterically hindered substrates is a common issue that typically points to challenges in one or more key steps of the catalytic cycle: oxidative addition, migratory insertion, or catalyst stability.[1][2]

Underlying Causes & Solutions:

  • Inefficient Oxidative Addition: The first step, oxidative addition of the aryl halide to the Pd(0) catalyst, can be significantly slowed by steric bulk on the aryl halide.[1] The catalyst struggles to access the carbon-halogen bond.

    • Solution 1: Enhance Catalyst Reactivity with Ligands. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient.[1] Switching to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can dramatically accelerate oxidative addition.[1][3][4] These ligands promote the formation of a more reactive, monoligated Pd(0) species.

    • Solution 2: Change the Halide. If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide. The C-I bond is weaker and more readily undergoes oxidative addition.

  • Difficult Migratory Insertion: Steric clash between the bulky aryl group on the palladium intermediate and the hindered alkene can disfavor the crucial C-C bond-forming migratory insertion step.[5]

    • Solution 1: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for migratory insertion. However, be mindful of potential catalyst decomposition or side reactions at elevated temperatures.[6]

    • Solution 2: Employ Bulky, Monodentate Ligands. Ligands like tri(tert-butyl)phosphine or adamantyl-based phosphines can favor the formation of a monoligated palladium intermediate, which may create more space for the hindered alkene to coordinate.[3][7]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, particularly at higher temperatures needed for hindered substrates.[1]

    • Solution: Ensure a Strict Inert Atmosphere. Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Using a pre-catalyst that generates the active Pd(0) species in situ can also be beneficial.[1]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for a Heck reaction with a sterically hindered aryl bromide and a hindered alkene.

Component Suggested Starting Conditions Rationale
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%)A common, air-stable Pd(II) source that is reduced in situ.[2]
Ligand P(t-Bu)₃ (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich ligands to promote oxidative addition.[1]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Inorganic bases are often effective and can facilitate catalyst regeneration.[8]
Solvent DMF, DMAc, or Dioxane (anhydrous)High-boiling polar aprotic solvents are commonly used.[8]
Temperature 100-140 °CHigher temperatures are often necessary for hindered substrates.[6]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.[1]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the aryl bromide and the alkene.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Question 2: My reaction is producing a significant amount of side products, including isomerized alkenes and reduced arenes. What's going on and how can I improve selectivity?

Answer:

The formation of side products in Heck reactions with hindered substrates often stems from competing reaction pathways that become significant when the desired coupling is slow.

Underlying Causes & Solutions:

  • Olefin Isomerization: After the desired β-hydride elimination step, the resulting palladium-hydride species can re-add to the product alkene in a different orientation, leading to isomerization.[2] This is more prevalent when the rate of olefin dissociation from the palladium complex is slow.[2][9]

    • Solution 1: Ligand Choice. The choice of phosphine ligand can influence the degree of alkene isomerization. For example, in some systems, trineopentylphosphine (TNpP) has been shown to suppress isomerization compared to di-tert-butylneopentylphosphine (DTBNpP).[10]

    • Solution 2: Additives. The addition of silver or thallium salts can facilitate reductive elimination and minimize olefin isomerization.[2]

  • Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate can undergo a reductive pathway, leading to a conjugate addition product.[4] This is often observed with certain bases, temperatures, and substrates.[11]

    • Solution: Optimize Reaction Conditions. The extent of the reductive Heck side reaction is highly dependent on the specific combination of base, solvent, and temperature.[4] Systematic screening of these parameters may be necessary to favor the desired Heck product.

  • Homocoupling of the Aryl Halide: This side reaction can occur, particularly at high temperatures or with high catalyst loadings.

    • Solution: Lower Catalyst Loading and Temperature. If the reaction proceeds at a reasonable rate, reducing the catalyst concentration and reaction temperature can often minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for sterically demanding Heck couplings?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, catalyst systems employing bulky, electron-rich monodentate phosphine ligands are generally a good starting point.[3] Examples include those derived from tri(tert-butyl)phosphine, adamantylphosphines, and biphenyl-based phosphines like XPhos and SPhos.[1][3] N-heterocyclic carbene (NHC) ligands have also proven effective for challenging couplings.[4]

Q2: How can I minimize steric clash in my reaction?

While you can't change the inherent steric bulk of your substrates, you can influence the steric environment around the palladium catalyst. Using bulky monodentate ligands can favor a less crowded, monoligated palladium species, which may better accommodate hindered substrates.[7] In some cases, intramolecular Heck reactions can overcome the reactivity barriers seen in their intermolecular counterparts due to entropic advantages.[5]

Q3: Can directing groups help with hindered substrates?

Yes, incorporating a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the Heck reaction with hindered olefins.[7] The directing group can coordinate to the palladium catalyst, bringing it into proximity with the alkene and facilitating the migratory insertion step. This strategy has enabled the intermolecular coupling of previously unreactive tri- and tetrasubstituted alkenes.[7][12]

Visualizing the Challenges

Understanding the catalytic cycle is key to troubleshooting. The following diagrams illustrate the critical steps and a logical workflow for addressing common issues.

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination ox_add_note Slowed by bulky Ar-X PdII_Alkyl R-Pd(II)L₂-X PdII_Alkene->PdII_Alkyl Migratory Insertion mig_ins_note Disfavored by bulky Ar and Alkene HPdX H-Pd(II)L₂-X PdII_Alkyl->HPdX β-Hydride Elimination Product Substituted Alkene PdII_Alkyl->Product HPdX->Pd0 Reductive Elimination (+ Base)

Caption: The Heck catalytic cycle with key steps impacted by steric hindrance highlighted.

Troubleshooting_Workflow start Low/No Yield in Heck Reaction check_OA Is Oxidative Addition Slow? start->check_OA check_MI Is Migratory Insertion Hindered? check_OA->check_MI No sol_ligand Use Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, XPhos) check_OA->sol_ligand Yes check_cat Is Catalyst Decomposing? check_MI->check_cat No sol_temp Increase Reaction Temperature check_MI->sol_temp Yes sol_inert Ensure Strict Inert Atmosphere check_cat->sol_inert Yes sol_halide Switch to More Reactive Halide (Br, I) sol_ligand->sol_halide sol_temp->sol_ligand

Caption: A troubleshooting workflow for low-yield Heck reactions with hindered substrates.

References

  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Available from: [Link]

  • Chemistry Notes. Heck Reaction: easy Mechanism, applications. Published August 7, 2022. Available from: [Link]

  • Engle, K. M., et al. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC, National Institutes of Health, February 18, 2020. Available from: [Link]

  • ScienceDirect. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Accessed January 14, 2026. Available from: [Link]

  • ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF. Accessed January 14, 2026. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Published June 30, 2023. Available from: [Link]

  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. Published December 16, 2008. Available from: [Link]

  • Sigman, M. S., et al. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC, National Institutes of Health. Available from: [Link]

  • ResearchGate. Approaches to the Heck reaction on challenging substrates. Accessed January 14, 2026. Available from: [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. Published July 14, 2004. Available from: [Link]

  • National Institutes of Health. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available from: [Link]

  • ResearchGate. Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes | Request PDF. Accessed January 14, 2026. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Available from: [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Published August 5, 2013. Available from: [Link]

  • ResearchGate. (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Published August 5, 2013. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. Published June 14, 2024. Available from: [Link]

  • Organic Chemistry Portal. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • ResearchGate. Optimization of Heck reaction conditions. a. Accessed January 14, 2026. Available from: [Link]

  • Chemistry World. Next-generation ligands for complex coupling challenges. Published October 31, 2022. Available from: [Link]

  • ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Published March 10, 2016. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Available from: [Link]

  • Springer Nature. Regioirregular Mizoroki-Heck reaction. Published April 16, 2021. Available from: [Link]

  • Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Published July 9, 2024. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • ResearchGate. Designs of ligands for the selective Heck reaction. Accessed January 14, 2026. Available from: [Link]

  • Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Published July 22, 2022. Available from: [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available from: [Link]

  • ACS Publications. Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. Published July 18, 2023. Available from: [Link]

  • ResearchGate. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands | Request PDF. Accessed January 14, 2026. Available from: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Available from: [Link]

  • ChemRxiv. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Available from: [Link]

Sources

Technical Support Center: Prevention of Deiodination of Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of aryl iodide deiodination. Here, we will delve into the root causes of this issue and provide actionable troubleshooting strategies to maximize the yield of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is aryl iodide deiodination and why is it a problem?

A1: Aryl iodide deiodination, also known as hydrodehalogenation, is an undesired side reaction in which the iodine atom of the aryl iodide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple arene byproduct instead of the desired cross-coupled product. This side reaction reduces the overall yield of your target molecule and introduces a significant purification challenge, as the deiodinated byproduct often has similar chromatographic properties to the starting material and the desired product.

Q2: My reaction is showing significant deiodination. What are the most likely causes?

A2: The primary cause of deiodination is the presence of a hydride source that intercepts a key intermediate in the catalytic cycle. The most common culprits in your reaction mixture are:

  • Solvents: Protic solvents, especially alcohols like methanol or ethanol, can act as hydride donors.[1][2]

  • Bases: Certain bases, particularly strong alkoxides, can generate hydride species. Also, some bases may contain impurities that act as hydride sources.

  • Water: While often a component in Suzuki-Miyaura reactions, excessive or uncontrolled amounts of water can contribute to deiodination.[1]

  • Reagents: Additives like formic acid or its salts are direct hydride sources.[1]

  • Catalyst Decomposition: The formation of palladium hydride (Pd-H) species, often resulting from catalyst decomposition, is a key intermediate in the deiodination pathway.[1][2]

The inherent weakness of the Carbon-Iodine bond makes aryl iodides particularly susceptible to this side reaction compared to aryl bromides or chlorides.[3]

Troubleshooting Guide: A Mechanistic Approach

When facing deiodination, a systematic approach to troubleshooting is crucial. The following sections are designed to help you diagnose the issue and implement effective solutions.

Step 1: Diagnose the Source of the Hydride

The first step is to identify the likely source of the unwanted hydrogen atom. A simple isotopic labeling experiment can be highly informative.

Experimental Protocol: Deuterium Labeling Study

  • Reaction Setup: Set up your standard reaction, but replace a potential proton source with its deuterated counterpart. For example:

    • If you suspect the solvent is the culprit, replace methanol (CH₃OH) with deuterated methanol (CD₃OD).

    • If you suspect water is the source, use deuterated water (D₂O).

  • Analysis: After the reaction, analyze the byproduct mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation:

    • If you observe a deuterated byproduct (Ar-D), it confirms that the corresponding deuterated reagent is the primary hydrogen source.

    • If you still observe the protonated byproduct (Ar-H), the hydride is originating from another component in the reaction.

Step 2: Optimize Your Reaction Components

Once you have an idea of the hydride source, or even if you don't, systematically optimizing the reaction components is the next logical step.

A. Ligand Selection: The First Line of Defense

The ligand plays a critical role in stabilizing the palladium center and influencing the relative rates of the desired reductive elimination versus the undesired deiodination. For aryl iodides, which undergo oxidative addition rapidly, the choice of ligand is paramount.

Key Insight: Bulky, electron-rich phosphine ligands are often the most effective at preventing deiodination. These ligands promote the desired reductive elimination pathway, leading to your product, and sterically hinder the approach of hydride sources to the palladium center.

Table 1: Ligand Selection Guide for Minimizing Deiodination

Ligand TypeExamplesRationale for Use
Buchwald Biaryl Phosphines SPhos, XPhosBulky and electron-rich, promoting fast reductive elimination. Highly effective for a broad range of substrates.[4]
Dicyclohexylphenylphosphine P(Cy)₂PhA less sterically hindered but still effective option for some systems.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable palladium complexes, often reducing the likelihood of catalyst decomposition and subsequent Pd-H formation.
Triphenylphosphine (PPh₃) PPh₃While a common ligand, it can be less effective at preventing deiodination with reactive aryl iodides, especially at elevated temperatures.[5]

B. Base Selection: Avoiding Unwanted Hydride Generation

The choice of base is another critical parameter. Strong bases, especially alkoxides, can promote deiodination.

Key Insight: Weaker inorganic bases are generally preferred as they are less likely to act as a hydride source.

Table 2: Base Selection Guide for Minimizing Deiodination

BaseRecommended UseCaution
Potassium Phosphate (K₃PO₄) An excellent first choice for Suzuki-Miyaura couplings. It is a mild, non-nucleophilic base.Ensure adequate solubility in the chosen solvent system.
Potassium Carbonate (K₂CO₃) Another effective and mild inorganic base.Can be less effective for more challenging couplings.
Cesium Carbonate (Cs₂CO₃) Often used for more difficult couplings due to its higher solubility and basicity.More expensive than other carbonate bases.
Sodium/Potassium tert-butoxide (NaOtBu/KOtBu) Use with caution. These strong bases can promote deiodination, especially in the presence of protic solvents.Generally not recommended when deiodination is a significant issue.
Triethylamine (Et₃N) / Diisopropylamine (i-Pr₂NEt) Commonly used in Sonogashira and Heck reactions.Can be a source of hydride, especially at higher temperatures.[2]

C. Solvent Selection: Creating an Inert Environment

The solvent not only dissolves the reactants but also plays a role in the reaction mechanism.

Key Insight: Aprotic solvents are generally the best choice to minimize deiodination as they lack acidic protons and are less likely to act as hydride donors.

Table 3: Solvent Selection Guide for Minimizing Deiodination

SolventRecommended UsePotential Issues
Toluene, Dioxane, THF Excellent choices for many cross-coupling reactions. They are aprotic and generally non-coordinating.Ensure they are anhydrous and deoxygenated.
DMF, DMAc Can be effective, but may not be completely inert and can sometimes be a source of side reactions at high temperatures.Use with caution and consider alternatives if deiodination persists.
Alcohols (e.g., Methanol, Ethanol) Often act as hydride sources and should be avoided if deiodination is a problem.[2]If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.

Visualizing the Problem: Catalytic Cycles

To better understand the competition between the desired cross-coupling and the undesired deiodination, it is helpful to visualize the catalytic cycles.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-I(L_n) Pd0->OxAdd Oxidative Addition (+ Ar-I) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (+ R-M) PdH H-Pd(II)-I(L_n) OxAdd->PdH Hydride Transfer (+ H⁻ source) Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product PdH->Pd0 Reductive Elimination Deiod_Product Ar-H (Byproduct) PdH->Deiod_Product

Sources

Technical Support Center: Purification of Diiodinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of diiodinated benzonitrile derivatives. As crucial intermediates in pharmaceuticals, agrochemicals, and materials science, the purity of these compounds is paramount to the success of subsequent research and development.[1] However, their purification is often non-trivial, presenting unique challenges stemming from reaction byproducts, residual reagents, and the inherent properties of the molecules themselves.

This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies. We will delve into the causality behind common purification hurdles and equip you with robust, field-proven protocols to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when handling crude diiodinated benzonitrile products.

Q1: What are the primary impurities I should expect from a typical diiodination reaction of a benzonitrile derivative?

Understanding potential impurities is the first step toward designing an effective purification strategy. The exact profile depends on your starting material and reaction conditions, but common contaminants include:

  • Unreacted Starting Material: Incomplete reactions will leave the initial benzonitrile derivative in your crude mixture.

  • Mono-iodinated Isomers: The primary byproducts are often the different constitutional isomers of mono-iodinated benzonitrile. Their polarity is typically very close to your desired product, making them the most challenging impurity to remove.

  • Over-iodinated Species: In some cases, tri- or even tetra-iodinated species can form, especially with highly activated aromatic rings or harsh reaction conditions.

  • Residual Iodinating Reagents: Reagents like N-Iodosuccinimide (NIS) or iodine (I₂) and their byproducts (e.g., succinimide) are common. For instance, reactions generating iodine in situ may leave residual alkali metal iodides or iodates.[2]

  • Decomposition Products: Some iodinated compounds can be sensitive to light, heat, or acid/base conditions, potentially leading to degradation.

Q2: What is the best general-purpose initial workup for a crude reaction mixture?

A well-executed aqueous workup is your first and most powerful purification step. Its goal is to remove inorganic salts, water-soluble reagents, and highly polar byproducts before proceeding to chromatography or recrystallization.

A standard procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it sequentially with:

  • A reducing agent solution (e.g., aqueous sodium thiosulfate or sodium bisulfite). This is critical for quenching and removing any unreacted elemental iodine (I₂), which appears as a purple or brown color.[3]

  • A weak base solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any acidic catalysts or byproducts.

  • Brine (saturated aqueous sodium chloride) to remove the bulk of the water from the organic layer before drying.

Q3: Should I use recrystallization or column chromatography for my primary purification?

The choice depends on the nature of your crude product and your purification goals.

Factor Recrystallization Flash Column Chromatography
Typical Purity Can yield very high purity (>99.5%) if successful.Good to excellent purity (95-99%).
Yield Can be lower due to product solubility in the mother liquor.Generally higher recovery, but losses on the stationary phase can occur.
Scalability Excellent for large quantities (grams to kilograms).Best for small to medium scale (milligrams to ~100 grams).
Impurity Profile Most effective when impurities are present in small amounts or have very different solubility profiles.The gold standard for separating compounds with similar polarities, like isomers.
Compound State Requires a solid compound.Can be used for oils or solids.
Recommendation Ideal for a final polishing step or for purifying large batches of a mostly pure solid.The most versatile and common method for purifying products from a complex mixture of byproducts.

Q4: How do I select an appropriate solvent system for Thin Layer Chromatography (TLC) and column chromatography?

The principle of separation for both TLC and silica gel chromatography is polarity. Diiodinated benzonitriles are moderately polar compounds. The goal is to find a solvent system where your desired product has an Rf value of ~0.3-0.4 on the TLC plate.

  • Starting Point: A mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is the industry standard. Begin with a ratio of 9:1 Hexanes:Ethyl Acetate .

  • Optimization:

    • If the spot remains at the baseline (Rf = 0), increase the polarity by adding more ethyl acetate (e.g., move to 4:1 Hexanes:EtOAc).

    • If the spot shoots to the solvent front (Rf = 1), decrease the polarity by adding more hexanes (e.g., move to 19:1 Hexanes:EtOAc).

  • Alternative Solvents: If separation from a close-running impurity is poor, changing the solvent system can alter selectivity. A common alternative is replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol for more polar compounds.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem-Solving Decision Tree

G start Crude Product Analysis tlc Run TLC Analysis start->tlc oily Product is Oily / Tar-like tlc->oily No solid Product is a Solid tlc->solid Yes oily_sol Solution: Perform Aqueous Workup & Column Chromatography oily->oily_sol streaking Streaking on TLC? solid->streaking multiple_spots Multiple Spots? streaking->multiple_spots No streaking_sol Solution: Add 0.5% Acetic Acid or Triethylamine to eluent streaking->streaking_sol Yes rextal Attempt Recrystallization multiple_spots->rextal No (Mainly one spot) column Perform Column Chromatography multiple_spots->column Yes (Poor Separation) oiling_out Oiling Out? rextal->oiling_out pure_solid Pure Solid Achieved column->pure_solid low_yield Low Yield? oiling_out->low_yield No oiling_sol Solution: Slow cooling, add more solvent, or change solvent system oiling_out->oiling_sol Yes low_yield->pure_solid No low_yield_sol Solution: Ensure complete cooling, minimize solvent, concentrate mother liquor low_yield->low_yield_sol Yes

Caption: Troubleshooting workflow for purification issues.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What's wrong?

"Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when high levels of impurities depress the melting point significantly.[4] The compound separates as a super-cooled liquid, which rarely crystallizes well.

  • Causality: The solution becomes supersaturated while the temperature is still too high for crystal lattice formation.

  • Solutions:

    • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or solvent mixture.

    • Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add more of the good solvent to reduce the saturation point.[4]

    • Slow Down Cooling: Allow the solution to cool to room temperature undisturbed on a benchtop before moving to an ice bath. Rapid cooling encourages oiling.[4]

    • Use a Seed Crystal: If available, add a single pure crystal to the cooled, saturated solution to initiate nucleation.[4]

Q6: My recovery after recrystallization is very low. How can I improve the yield?

This is a common trade-off between purity and yield. Low recovery is often a result of using too much solvent or incomplete precipitation.[4]

  • Causality: The product has significant solubility in the cold solvent, meaning a large fraction remains in the mother liquor after filtration.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small additions.

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4]

    • Change Solvent System: Find a solvent that dissolves the compound well when hot but very poorly when cold. A mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is often effective.[4]

    • Second Crop: Concentrate the mother liquor (the filtrate) by about 80-90% and cool it again to obtain a second, less pure crop of crystals that can be re-purified separately.

Q7: My compound streaks badly on the TLC plate. What does this mean?

Streaking is usually caused by overloading the sample or by acidic/basic functional groups on the molecule interacting too strongly with the silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. If your benzonitrile derivative has a basic moiety (like an amine), it can bind irreversibly, causing streaking. Conversely, highly acidic compounds can also streak.

  • Solutions:

    • Dilute Your Sample: Ensure the spotting solution is not too concentrated.

    • Modify the Mobile Phase:

      • For basic compounds , add a small amount of a base like triethylamine (~0.5%) to the eluent.

      • For acidic compounds , add a small amount of an acid like acetic acid (~0.5%) to the eluent. This neutralizes the active sites on the silica, allowing for clean elution.

Q8: My final product is still yellow or brown. How can I decolorize it?

Color is often due to highly conjugated, trace-level impurities or minor oxidation of the product.[5]

  • Causality: These colored impurities are often highly polar and stick to silica gel or are present in such small quantities that they don't appear as distinct spots on a TLC plate.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal before cooling.[4] Caution: Using too much charcoal can adsorb your product and reduce yield.

    • Silica Plug: Dissolve the colored product in a minimum amount of solvent (e.g., DCM) and pass it through a short plug of silica gel in a pipette or funnel, eluting with a slightly more polar solvent. The colored impurities will often remain adsorbed at the top of the silica.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your purification workflow.

Purification Workflow Overview

G crude Crude Reaction Mixture workup Aqueous Workup (Thiosulfate, Bicarb, Brine) crude->workup dry Dry Organic Layer (Na2SO4/MgSO4) & Concentrate workup->dry analysis1 TLC / NMR Analysis of Crude Solid/Oil dry->analysis1 decision Purity Assessment analysis1->decision chromatography Flash Column Chromatography decision->chromatography Multiple Components rextal Recrystallization decision->rextal Largely Pure analysis2 Purity & Identity Confirmation (TLC, HPLC, NMR, MS) chromatography->analysis2 rextal->analysis2 final_product Pure Diiodinated Benzonitrile analysis2->final_product

Caption: Standard purification workflow for diiodinated benzonitriles.

Protocol 1: Standard Aqueous Workup
  • Dissolution: Transfer the entire reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, 10 mL per gram of expected product) and enough water to dissolve any salts.

  • Iodine Quench: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel gently at first (venting frequently to release any gas), then more vigorously. Continue until the organic layer loses any brown/purple color from I₂. Separate the layers.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acid. Again, vent frequently. Separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This aids in removing residual water.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the more polar solvent (Ethyl Acetate) required to dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.

  • Induce Cloudiness: While the solution is still hot, add the less polar solvent (Hexanes) dropwise until a persistent cloudiness appears.

  • Re-dissolve: Add a few drops of the hot polar solvent (Ethyl Acetate) to just re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold hexanes, and allow them to air-dry completely.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

References

  • US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • How can I purify impure benzonitrile? - ResearchGate. [Link]

  • Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - Beilstein Journals. [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. [Link]

  • HPLC Separation of Dequalinium and Benzonitrile on Different Columns - SIELC Technologies. [Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PubMed. [Link]

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P
  • Separation of Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - NIH. [Link]

  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent - IJSDR. [Link]

  • US4388231A - Process for extraction of iodine - Google P

Sources

Identification of byproducts in the synthesis of 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3,5-Diiodo-4-methoxybenzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, making the purity of the final product paramount for downstream applications. Achieving high purity requires not only a robust synthetic protocol but also a deep understanding of potential side reactions and the byproducts they generate.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide in-depth, field-proven insights into identifying and mitigating common impurities. Here, we will address specific experimental challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by analytical data.

Frequently Asked Questions (FAQs)

Q1: My post-reaction ¹H NMR spectrum shows two singlets in the aromatic region instead of the expected single peak for my product. What am I seeing?

This is the most common observation and almost certainly indicates incomplete di-iodination. You are likely seeing a mixture of your desired This compound and the mono-iodinated intermediate, 3-iodo-4-methoxybenzonitrile . The starting material, 4-methoxybenzonitrile, may also be present if the reaction has proceeded poorly.

  • Desired Product: A single peak for the two equivalent aromatic protons.

  • Mono-iodinated Byproduct: Multiple signals (doublets, doublet of doublets) in the aromatic region.[1][2]

  • Starting Material: An AA'BB' system of aromatic protons.[3]

Q2: The yield of my reaction is significantly lower than expected, and the crude material seems less soluble in my usual recrystallization solvents. What could be the issue?

A significant drop in yield, coupled with a change in solubility, often points to a side reaction involving one of the functional groups. The two most likely culprits are demethylation of the methoxy ether or hydrolysis of the nitrile group.

  • Demethylation: Harsher iodination conditions (e.g., strong acids) can cleave the methyl group, forming 3,5-diiodo-4-hydroxybenzonitrile .[4][5] This phenolic byproduct is more polar and acidic, altering its solubility profile.

  • Hydrolysis: The presence of water under acidic or basic conditions during the reaction or workup can hydrolyze the nitrile to either 3,5-diiodo-4-methoxybenzamide or fully to 3,5-diiodo-4-methoxybenzoic acid .[6][7][8] These are also more polar than the desired product.

Q3: My reaction mixture developed a persistent dark purple/brown color that didn't disappear upon quenching. Is this normal?

While elemental iodine (I₂) is colored, this color should be consumed during the reaction or removed during a reductive quench (e.g., with sodium thiosulfate). A persistent dark color may indicate oxidative decomposition of the electron-rich aromatic ring, a known issue with activated compounds like phenols and phenol ethers.[9] This suggests the reaction conditions may be too harsh, leading to the formation of complex, often polymeric, impurities.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific byproduct-related issues.

Issue 1: Incomplete Iodination

The presence of the mono-iodinated intermediate is the most frequent impurity, arising from insufficient reaction time, temperature, or stoichiometry of the iodinating agent.

Identification Workflow

A logical workflow is essential for efficiently identifying byproducts.

crude Crude Reaction Mixture tlc TLC Analysis (e.g., 4:1 Hex/EtOAc) crude->tlc nmr ¹H NMR Analysis crude->nmr ms LC-MS Analysis crude->ms tlc_res Multiple Spots Observed? tlc->tlc_res nmr_res Complex Aromatic Signals? nmr->nmr_res ms_res Observe m/z for Intermediates? ms->ms_res byproduct Byproduct(s) Present tlc_res->byproduct Yes pure Product Likely Pure tlc_res->pure No nmr_res->byproduct Yes nmr_res->pure No ms_res->byproduct Yes ms_res->pure No

Caption: Byproduct identification workflow.

Causality & Mechanism

Electrophilic iodination of 4-methoxybenzonitrile is a stepwise process. The first iodine adds relatively quickly. The second iodination is slower because the first electron-withdrawing iodine atom slightly deactivates the ring.

SM 4-Methoxybenzonitrile Mono 3-Iodo-4-methoxybenzonitrile (Byproduct) SM->Mono + 'I⁺' (Fast, k₁) Di This compound (Product) Mono->Di + 'I⁺' (Slower, k₂)

Caption: Stepwise electrophilic iodination pathway.

Comparative Analytical Data
Compound¹H NMR Aromatic Signals (Approx. δ)¹³C NMR Signals (Approx. δ)Mass Spec (m/z for [M+H]⁺)
Starting Material 7.6 (d, 2H), 6.9 (d, 2H)163 (C-O), 134 (Ar-H), 119 (CN), 115 (Ar-H), 104 (C-CN), 56 (OCH₃)134.1
Mono-iodo Byproduct 8.0 (d, 1H), 7.6 (dd, 1H), 6.8 (d, 1H)162, 141, 135, 120, 111, 87 (C-I), 57 (OCH₃)260.0
Di-iodo Product 8.1 (s, 2H)160, 142, 118, 92 (C-I), 61 (OCH₃)385.9
Note: NMR shifts are estimates and can vary based on solvent and instrument.[10][11][12][13]
Remediation Protocol
  • Drive the Reaction: If analysis of a reaction aliquot shows significant starting material or mono-iodo species, consider increasing the reaction time, temperature (if thermally stable), or adding a slight excess (1.05-1.1 eq) of the second equivalent of the iodinating agent.

  • Purification: If the reaction is complete, these byproducts can typically be separated from the desired product by column chromatography on silica gel using a gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate). The less polar starting material will elute first, followed by the mono-iodinated species, and finally the more polar di-iodinated product.

Issue 2: Demethylation of the Methoxy Group

The ether linkage of the methoxy group is generally stable, but it can be cleaved by strong acids, which are sometimes used as catalysts or generated in situ during iodination.[5][14][15]

Identification
  • ¹H NMR: The sharp singlet for the -OCH₃ protons (around 3.9-4.0 ppm) will be absent. A new, broad, exchangeable singlet for the phenolic -OH will appear (can be anywhere from 5-10 ppm and will disappear upon a D₂O shake).

  • IR Spectroscopy: Look for a broad O-H stretching band around 3200-3500 cm⁻¹.

  • Solubility: The resulting phenol, 3,5-diiodo-4-hydroxybenzonitrile, will be soluble in aqueous base (e.g., 1M NaOH) whereas the desired product is not. This can be used as a simple chemical test and for purification.

Causality & Mechanism

Acid-catalyzed demethylation involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group, often by a halide ion (like I⁻) present in the reaction mixture.

cluster_0 Demethylation Mechanism start Ar-O-CH₃ protonated Ar-O⁺(H)-CH₃ (Protonated Ether) start->protonated + H⁺ transition [I⁻---CH₃---O⁺(H)-Ar]‡ (SN2 Transition State) protonated->transition + I⁻ product Ar-OH (Phenolic Byproduct) transition->product methyl_iodide CH₃I transition->methyl_iodide

Caption: Acid-catalyzed demethylation of the methoxy group.

Remediation Protocol
  • Use Milder Conditions: Avoid using strong protic acids (like H₂SO₄) as catalysts if possible.[16] Consider buffered systems or alternative iodinating agents that do not generate strongly acidic conditions.

  • Control Temperature: Keep the reaction temperature as low as reasonably possible to disfavor this higher activation energy side reaction.

  • Purification: The acidic nature of the phenolic byproduct allows for easy separation. During aqueous workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution). The phenolic byproduct will be deprotonated and extracted into the aqueous layer, while the desired neutral product remains in the organic phase.

Issue 3: Hydrolysis of the Nitrile Group

The nitrile group is susceptible to hydrolysis, especially during acidic or basic workups if not performed carefully.[17]

Identification
  • Primary Amide Byproduct (Ar-CONH₂):

    • ¹H NMR: Two new broad singlets for the -NH₂ protons.

    • ¹³C NMR: A new carbonyl carbon signal around 170 ppm.

    • IR: Two N-H stretching bands around 3100-3500 cm⁻¹ and a strong C=O stretch around 1660 cm⁻¹.

  • Carboxylic Acid Byproduct (Ar-COOH):

    • ¹H NMR: A very broad singlet for the carboxylic acid proton (>10 ppm).

    • ¹³C NMR: A new carbonyl carbon signal around 175-180 ppm.

    • IR: A very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

Causality & Mechanism

Hydrolysis can be catalyzed by both acid and base. The mechanism involves nucleophilic attack on the nitrile carbon.

cluster_1 Nitrile Hydrolysis Pathway nitrile Ar-C≡N amide Ar-CONH₂ (Amide Intermediate) nitrile->amide + H₂O (Acid or Base Cat.) acid Ar-COOH (Carboxylic Acid) amide->acid + H₂O (Requires Harsher Conditions)

Caption: Stepwise hydrolysis of the nitrile functional group.

Remediation Protocol
  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before starting the reaction to minimize the presence of water.

  • Careful Workup: When performing an aqueous workup, use cooled solutions and minimize the time the product is in contact with strongly acidic or basic layers. Neutralize the reaction mixture promptly but without causing significant exotherms.

  • Purification: If the carboxylic acid byproduct is formed, it can be removed similarly to the phenolic byproduct, via extraction with a mild aqueous base like NaHCO₃. The amide is more challenging to separate due to its similar polarity to the desired product and may require careful column chromatography.

References

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]

  • ResearchGate. (2023). Scheme 3. Top: calculated mechanism for demethylation of anisole. [Link]

  • Sato, N., & Endo, H. (2008). Methylation of phenolic hydroxyl group and demethylation of anisoles. Journal of Chemical Research. [Link]

  • Li, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

  • ResearchGate. (2019). Iodine-Methanol Induced Novel Fragmentation of Bicyclic Diones to Anisole Derivatives. [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Google Patents. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • PubChem. 3-Iodo-4-methoxybenzonitrile. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]

  • Zhang, X., et al. (2022). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology. [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Grealis, R. J., & Farrell, W. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Google Patents. (2009).
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Klumpp, D. A., et al. (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. [Link]

  • PubChem. 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. [Link]

  • Google Patents. (2016).
  • Google Patents. (2007). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Google Patents. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of 4-methoxybenzonitrile on 10 mmol scale. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • PubChem. 4-Methoxybenzonitrile. [Link]

  • ResearchGate. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information For. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with the versatile but challenging substrate, 3,5-Diiodo-4-methoxybenzonitrile. Our focus is to move beyond generic protocols and address the specific nuances of this di-iodinated arene, enabling you to control reaction outcomes, from selective mono-functionalization to complete di-substitution, by strategically adjusting catalyst loading and other key parameters.

Introduction: The Challenge of Selectivity with this compound

This compound is a valuable building block, featuring two reactive C-I bonds ready for functionalization. However, the symmetrical nature of the molecule, combined with the opposing electronic influences of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-CN), presents a significant challenge in achieving selective mono-coupling. Both iodine atoms are sterically accessible, and their electronic environments are subtly modulated by the substituents. This guide will help you navigate these challenges to achieve your desired product with high yield and selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction is giving me a mixture of mono- and di-substituted products, and I can't control the ratio. How can I favor mono-substitution?

Answer: This is the most common challenge with this substrate. Achieving high selectivity for the mono-coupled product requires fine-tuning your reaction conditions to halt the reaction after the first coupling event.

Potential Causes & Solutions:

  • High Catalyst Loading: An excess of active catalyst will quickly catalyze the second coupling once the mono-substituted product is formed.

    • Solution: Decrease the palladium catalyst loading significantly. Start your optimization screen from a low loading of 0.5 mol% and adjust downwards if necessary. For some highly active catalyst systems, loadings as low as 0.1 mol% or even into the ppm range may be required to achieve selectivity.[1][2]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures provide the energy and opportunity for the second coupling to occur.

    • Solution 1: Monitor your reaction closely using TLC or LC-MS at short intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

    • Solution 2: Lower the reaction temperature. A lower temperature will decrease the rate of both coupling steps, but it may disproportionately slow the second coupling, widening the window for selective mono-arylation.

  • Ligand Choice: The ligand can influence the stability and activity of the catalyst. A highly active ligand may promote the second coupling.

    • Solution: If using a very electron-rich and bulky ligand (e.g., certain Buchwald ligands), consider switching to a less activating ligand like triphenylphosphine (PPh₃) to temper the catalyst's activity.

Question 2: I'm trying to achieve di-substitution, but the reaction stalls after the first coupling, leaving me with the mono-substituted product.

Answer: This issue indicates that the catalytic system is not active enough to overcome the potential deactivation or the change in substrate reactivity after the first coupling.

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The initial catalyst loading may be too low to drive the reaction to completion, or the catalyst may be deactivating over the course of the reaction.

    • Solution: Increase the palladium catalyst loading. A typical starting point for di-substitution would be in the range of 2-5 mol%.[3] If catalyst decomposition (e.g., formation of palladium black) is observed, consider adding the catalyst in portions.

  • Catalyst Deactivation: The mono-substituted product, now containing a new aryl or vinyl group, might act as an inhibitor or the prolonged reaction time at high temperatures could be causing catalyst decomposition.

    • Solution 1: Switch to a more robust catalyst system. Pre-formed palladacycle pre-catalysts or those with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often more stable and can have higher turnover numbers.[2]

    • Solution 2: Ensure rigorous exclusion of oxygen. De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Sub-optimal Reaction Conditions: The conditions may not be forcing enough for the second, potentially more challenging, coupling.

    • Solution: Increase the reaction temperature. Solvents with higher boiling points like DMF or dioxane are suitable for this. Also, ensure your base is strong enough and sufficiently soluble. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.

Question 3: My reaction is sluggish, with low overall conversion of the this compound starting material.

Answer: Low conversion points to a fundamental issue with the activity of your catalytic system under the chosen conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium source may be old or improperly stored, leading to degradation.

    • Solution: Use a fresh batch of catalyst or pre-catalyst. To test the activity of your catalyst batch, run a simple, reliable cross-coupling reaction with a known, reactive substrate pair.

  • Poor Ligand Choice: The chosen ligand may not be suitable for activating the C-I bond in this specific electronic environment.

    • Solution: Screen a panel of ligands with varying steric and electronic properties. While aryl iodides are generally reactive, the electronic push-pull nature of this substrate might require a specific ligand to promote efficient oxidative addition. Electron-rich phosphine ligands are a good starting point.

  • Inappropriate Base or Solvent: The base may not be strong enough or soluble enough in the chosen solvent to effectively participate in the transmetalation step.

    • Solution: Screen different base and solvent combinations. For Suzuki couplings, a common and effective system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water. The water helps to dissolve the inorganic base.

  • Low Reaction Temperature: The energy barrier for the oxidative addition, which is often the rate-determining step, may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for any signs of decomposition.

Question 4: I am observing significant formation of side products, such as homocoupling of my boronic acid or dehalogenation of my starting material.

Answer: Side product formation is often a sign of sub-optimal reaction conditions or the presence of contaminants like oxygen.

Potential Causes & Solutions:

  • Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the unwanted coupling of two boronic acid molecules.

    • Solution: Ensure your reaction is rigorously de-gassed before the addition of the palladium catalyst and maintained under a positive pressure of inert gas.

  • Dehalogenation (Proto-deiodination): The iodine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the presence of a strong base.

    • Solution: Use anhydrous solvents and reagents if possible. While some water is often beneficial for Suzuki couplings to dissolve the base, excessive amounts can be detrimental. Using a milder base or shorter reaction times can also sometimes reduce the extent of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for a new cross-coupling reaction with this compound?

A1: A good starting point depends on your goal.

  • For selective mono-coupling: Begin with a low catalyst loading, around 0.5-1 mol% of the palladium source.

  • For di-coupling: Start with a higher loading, typically in the range of 2-5 mol% . It's crucial to screen a few different ligands and bases in parallel to find a promising combination before extensively optimizing the catalyst loading.

Q2: How do the methoxy and nitrile groups affect the reactivity of the C-I bonds?

A2: The methoxy group is electron-donating through resonance, increasing electron density at the ortho and para positions. The nitrile group is strongly electron-withdrawing through both induction and resonance. These opposing effects create a complex electronic environment. In principle, the electron-withdrawing nature of the nitrile group should make the C-I bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3] However, since both iodine atoms are equidistant from the substituents, there is no strong intrinsic electronic bias favoring one position over the other. Therefore, achieving selectivity relies on kinetic control by carefully managing catalyst loading and reaction time.

Q3: Which type of palladium catalyst is best for this substrate?

A3: While standard catalysts like Pd(PPh₃)₄ can work, modern pre-catalysts often provide more reliable and reproducible results. Consider using air-stable Pd(II) pre-catalysts that form the active Pd(0) species in situ. For challenging couplings, especially when aiming for di-substitution, Buchwald pre-catalysts (e.g., XPhos Pd G3) are excellent choices due to their high activity and stability.[2]

Q4: Can I use the same conditions for a Suzuki coupling and a Heck coupling with this substrate?

A4: While there are overlaps, the optimal conditions are often different. Suzuki reactions typically require a base (like a carbonate or phosphate) to facilitate transmetalation from the boronic acid. Heck reactions also require a base (often an amine like triethylamine) to regenerate the Pd(0) catalyst at the end of the cycle. The choice of ligand, solvent, and temperature will also likely need to be optimized independently for each reaction type to achieve the desired outcome.

Q5: My reaction turns black. What does this mean?

A5: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst into an inactive form. This is a common cause of failed or stalled reactions. It can be triggered by high temperatures, the presence of oxygen, or impurities in the reagents or solvents. To prevent this, ensure thorough de-gassing, use pure reagents, and consider if the reaction temperature is too high.

Experimental Protocols & Data

Table 1: General Catalyst Loading Guidelines for Cross-Coupling of this compound
GoalCatalyst Loading (mol%)Recommended Catalyst System (Example)Key Considerations
Selective Mono-substitution 0.1 - 1.0%Pd(OAc)₂ + SPhosCareful monitoring of reaction progress is critical.
Complete Di-substitution 2.0 - 5.0%XPhos Pd G3Higher temperatures and a robust base may be needed.
Initial Screening 1.5%Pd₂(dba)₃ + XPhosA good mid-point to assess reactivity.

Note: This data is illustrative and serves as a starting point. Optimal conditions are substrate-dependent and require empirical determination.

Protocol 1: General Procedure for Catalyst Loading Optimization Screen (Suzuki-Miyaura Coupling)

This protocol outlines a parallel screening approach to efficiently determine optimal catalyst loading for either mono- or di-substitution.

  • Preparation: In an array of oven-dried reaction vials, add the aryl boronic acid (1.1 eq. for mono-, 2.2 eq. for di-substitution) and the base (e.g., K₂CO₃, 2.0 eq. per iodine).

  • Adding Substrate: To each vial, add this compound (1.0 eq.).

  • Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium pre-catalyst and ligand. Add the appropriate volumes to each vial to achieve the desired catalyst loadings (e.g., 0.2%, 0.5%, 1.0%, 2.0%, 4.0% Pd).

  • Solvent Addition: Add the de-gassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated aluminum heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring & Workup: After a set time (e.g., 2 hours), or when TLC/LC-MS analysis of a control vial shows consumption of starting material, cool the reactions to room temperature. Quench with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer (Na₂SO₄), filter, and concentrate. Analyze the crude product ratio by ¹H NMR or LC-MS.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (+ Ar-I) A->B C Ar-Pd(II)L₂-I B->C D Transmetalation (+ R-B(OH)₂) C->D E Ar-Pd(II)L₂-R D->E E->A  Regenerates  Catalyst F Reductive Elimination E->F G Ar-R (Product) F->G

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Catalyst Loading Optimization

G cluster_mono Mono-Coupling Troubleshooting cluster_di Di-Coupling Troubleshooting Start Reaction Goal? Mono Selective Mono-Coupling Start->Mono One C-C Bond Di Complete Di-Coupling Start->Di Two C-C Bonds M1 Problem: Mixture of products (low selectivity) Mono->M1 D1 Problem: Reaction stalls at mono-substituted product Di->D1 M2 Solution: 1. Decrease Catalyst Loading (start ~0.5 mol%) 2. Shorten Reaction Time 3. Lower Temperature M1->M2 D2 Solution: 1. Increase Catalyst Loading (start 2-5 mol%) 2. Use Robust Ligand/Pre-catalyst 3. Increase Temperature D1->D2

Caption: Decision-making workflow for troubleshooting catalyst loading issues.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]

  • Valente, C., et al. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Yi, J., et al. (2016). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. Available at: [Link]

  • Balova, I., et al. (2021). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hurst, T. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • D'Amato, E., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • PubChem. (2026). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the cyano group into highly substituted aromatic systems. Polysubstituted benzonitriles are crucial intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis is often fraught with challenges related to regioselectivity, steric hindrance, and functional group compatibility.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Part 1: Troubleshooting Guide - Navigating Common Experimental Failures

This section is dedicated to addressing specific problems that can arise during the synthesis of polysubstituted benzonitriles. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the issue.

Transition-Metal-Catalyzed Cyanation (e.g., Suzuki, Negishi, Buchwald-Hartwig Type Couplings)

Question 1: My palladium-catalyzed cyanation of a sterically hindered aryl halide is giving low to no yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the cyanation of sterically hindered aryl halides are a common challenge.[2] The issue often stems from a combination of factors that impede the catalytic cycle.

  • Insufficiently Active Catalyst: The oxidative addition of the aryl halide to the palladium(0) center is often the rate-limiting step and is significantly retarded by steric bulk around the reaction site.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required.

  • Catalyst Deactivation: The cyanide anion can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.[3][4][5]

Troubleshooting Steps & Optimization:

  • Ligand Screening: Experiment with a panel of bulky, electron-rich phosphine ligands. Ligands like XantPhos, tricyclohexylphosphine, and Buchwald's biaryl phosphine ligands have shown success in challenging cross-coupling reactions.[2][6]

  • Catalyst System: Consider using a well-defined palladium(II) precatalyst, which can be easier to handle and may provide more consistent results.[6] The use of nickel catalysts can also be a cost-effective and powerful alternative for certain substrates.[3][7]

  • Cyanide Source Selection: The choice of cyanide source is critical. While highly toxic alkali metal cyanides (NaCN, KCN) are effective, their use requires strictly anhydrous conditions.[8] Zinc cyanide (Zn(CN)₂) is often a better choice as its low solubility helps maintain a low concentration of free cyanide, minimizing catalyst poisoning.[6][8] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative, though it may require higher temperatures or biphasic solvent systems due to its low solubility in organic solvents.[8]

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMAc, NMP, or DMF are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[6] Carefully optimizing the reaction temperature is crucial; while higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition and side reactions.

Question 2: I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) as a side product in my cyanation reaction. How can I suppress this?

Answer:

Hydrodehalogenation is a common side reaction in transition-metal-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides. It can arise from several pathways, including β-hydride elimination from palladium-hydride species or protonolysis of organometallic intermediates.

Mitigation Strategies:

  • Base Selection: The choice of base can influence the formation of palladium-hydride species. Weaker, non-nucleophilic bases are sometimes preferred. If using a carbonate or phosphate base, ensure it is anhydrous.

  • Solvent Purity: Use rigorously dried, degassed solvents. Traces of water can be a proton source for the undesired hydrodehalogenation.

  • Reaction Additives: The addition of a stoichiometric amount of a hydrogen scavenger, such as an alkene, can sometimes suppress hydrodehalogenation.

  • Ligand Modification: In some cases, the ligand can influence the propensity for side reactions. Screening different ligands may identify one that favors the desired cyanation pathway.

Classical Synthetic Routes

Question 3: My Sandmeyer reaction for the synthesis of a polysubstituted benzonitrile is resulting in a low yield and a complex mixture of byproducts. What are the critical parameters to control?

Answer:

The Sandmeyer reaction, while a classic method, is notorious for its sensitivity to reaction conditions.[9][10] Low yields and byproduct formation are often due to issues in one of the two key stages: diazotization or the subsequent cyanation.[11]

Critical Parameters and Troubleshooting:

  • Diazotization Temperature: The formation of the diazonium salt from the corresponding aniline is highly temperature-sensitive. The reaction must be kept cold, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing, which can lead to the formation of phenols and other byproducts.[11]

  • Purity of Starting Aniline: Impurities in the starting aniline can lead to the formation of colored impurities and side products. Ensure the aniline is pure before starting the reaction.

  • Control of the Cyanation Step: The reaction of the diazonium salt with copper(I) cyanide needs to be carefully controlled. The quality of the CuCN and the pH of the reaction are important factors.[11] While some product may form with KCN alone, the use of a copper(I) catalyst is generally necessary for an efficient reaction.[12]

  • Minimizing Side Products:

    • Phenols: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures. Maintain a low temperature throughout the process to minimize their formation.[11]

    • Azo Compounds: Can form if the diazonium salt couples with unreacted aniline. Ensure complete diazotization by using a slight excess of sodium nitrite.[11]

Experimental Protocol: Sandmeyer Reaction for Benzonitrile Synthesis

  • Diazotization:

    • Dissolve the polysubstituted aniline in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir for 15-30 minutes at this temperature. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene, dichloromethane).

    • Wash the organic layer with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a wash with dilute acid and then water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or chromatography.

Question 4: I am attempting to dehydrate a polysubstituted benzamide to the corresponding nitrile using a strong dehydrating agent like P₂O₅, but the yield is poor and I am getting a char-like residue. What is going wrong?

Answer:

The dehydration of benzamides is a common method for nitrile synthesis, but it can be problematic, especially with sensitive substrates.[13][14][15][16]

  • Harsh Reaction Conditions: High temperatures required for dehydration with agents like phosphorus pentoxide can lead to decomposition of both the starting material and the product.[11][15]

  • Incomplete Mixing: In solid-state reactions, inefficient mixing of the amide and the dehydrating agent can lead to localized overheating and charring.

  • Sublimation of Starting Material: Benzamide and its derivatives can sublime at higher temperatures, removing them from the reaction mixture.[11]

Troubleshooting and Alternative Methods:

  • Milder Dehydrating Agents: Consider using milder dehydrating agents that allow for lower reaction temperatures. Reagents such as thionyl chloride, oxalyl chloride, or cyanuric chloride can be effective.

  • Solvent-Based Methods: Performing the reaction in a high-boiling inert solvent can ensure more uniform heating and better temperature control.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the dehydration reaction, often leading to higher yields and shorter reaction times with P₂O₅.[15]

  • Flow Chemistry: For exothermic or sensitive reactions, a continuous flow setup can provide excellent temperature control and mixing, minimizing byproduct formation.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅) Neat, high temperature (can be microwave-assisted)Strong dehydrating agent, high yielding in some cases.[13][15]Harsh conditions, potential for charring, difficult work-up.[11][14]
Thionyl Chloride (SOCl₂) Reflux in an inert solvent (e.g., DCM, toluene)Milder conditions, volatile byproducts.Generates HCl and SO₂, requiring a base or trap.
Oxalyl Chloride ((COCl)₂) With a catalytic amount of DMF (Vilsmeier-Haack conditions)Very mild conditions, often high yielding.Reagent is moisture-sensitive and corrosive.
Trifluoroacetic Anhydride (TFAA) With a base like pyridine or triethylamineMild and efficient.Reagent is expensive.
Modern Synthetic Approaches

Question 5: I am exploring direct C-H cyanation of a polysubstituted arene using photoredox catalysis, but I am struggling with regioselectivity. How can I control where the cyano group is introduced?

Answer:

Direct C-H functionalization is a highly attractive strategy, but controlling regioselectivity is a major challenge, especially with multiple potential reaction sites.[17] In photoredox catalysis, the regioselectivity is often governed by the electronic properties of the substrate and the stability of the intermediate radical cation.[17]

Factors Influencing Regioselectivity and Optimization Strategies:

  • Electronic Effects: The cyanation typically occurs at the most electron-rich position of the aromatic ring. Electron-donating groups direct the cyanation to the ortho and para positions.[17]

  • Steric Hindrance: Bulky substituents can hinder cyanation at adjacent positions, favoring reaction at less sterically encumbered sites.

  • Directing Groups: While often used in transition-metal-catalyzed C-H activation, the concept of directing groups is less established in photoredox C-H cyanation. However, the inherent electronic biases of the substrate act as the primary directing influence.

  • Computational Modeling: Computational tools, such as Natural Population Analysis (NPA), can be used to predict the regioselectivity of cation radical mediated arene C-H functionalization reactions by identifying the sites with the highest positive charge density upon oxidation.[18]

  • Reaction Conditions: Subtle changes in solvent, catalyst, or cyanide source can sometimes influence the regioselectivity. For instance, the use of trimethylsilyl cyanide (TMSCN) can be beneficial as it slowly releases cyanide, maintaining a low effective concentration of the free anion during the reaction.[17]

Workflow for Optimizing Regioselectivity in Photoredox C-H Cyanation

G cluster_0 Initial Assessment cluster_1 Experimental Optimization Start Identify Electron-Rich Arene Substrate Analyze Analyze Electronic & Steric Properties Start->Analyze Predict Predict Most Likely Cyanation Sites Analyze->Predict Initial_Exp Run Initial Reaction with Standard Conditions (e.g., Acridinium Photocatalyst, TMSCN, pH 9 Buffer) Predict->Initial_Exp Analyze_Products Analyze Product Mixture (GC-MS, NMR) Determine Regioisomeric Ratio Initial_Exp->Analyze_Products Troubleshoot Poor Regioselectivity? Analyze_Products->Troubleshoot Vary_Solvent Vary Solvent System Troubleshoot->Vary_Solvent Yes Vary_Catalyst Screen Different Photocatalysts Troubleshoot->Vary_Catalyst Yes Vary_CN_Source Test Alternative Cyanide Sources Troubleshoot->Vary_CN_Source Yes Success Achieve Desired Regioselectivity Troubleshoot->Success No Vary_Solvent->Analyze_Products Vary_Catalyst->Analyze_Products Vary_CN_Source->Analyze_Products

Caption: Workflow for optimizing regioselectivity in photoredox C-H cyanation.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the key advantages and disadvantages of modern synthetic methods like photoredox catalysis compared to classical methods for synthesizing polysubstituted benzonitriles?

Answer:

FeatureClassical Methods (e.g., Sandmeyer, Amide Dehydration)Modern Methods (e.g., Photoredox Catalysis, Advanced Cross-Coupling)
Starting Materials Often require pre-functionalized substrates (anilines, amides).Can utilize unfunctionalized arenes (C-H activation) or readily available aryl halides.[17]
Reaction Conditions Frequently involve harsh conditions (strong acids/bases, high temperatures).[11][19]Typically proceed under mild conditions (room temperature, visible light).[17][18]
Functional Group Tolerance Can be limited due to the harsh reaction conditions.Generally exhibit broad functional group tolerance.[17][19][20]
Toxicity of Reagents Often rely on highly toxic cyanide salts.[19]Development of less toxic and safer cyanide sources is a key focus.[8][18]
Regioselectivity Generally well-defined by the position of the starting functional group.Can be a significant challenge, especially in C-H functionalization.[17][21]
Scalability Some methods, like the Sandmeyer reaction, have established industrial scale-up procedures, though they can be hazardous.[22]Scalability of photoredox reactions can be challenging due to light penetration issues, but flow chemistry offers promising solutions.

Question 2: How do I choose the most appropriate synthetic strategy for my target polysubstituted benzonitrile?

Answer:

The optimal synthetic strategy depends on several factors, including the substitution pattern of the target molecule, the availability of starting materials, the presence of sensitive functional groups, and the desired scale of the synthesis.

Decision-Making Framework for Synthetic Route Selection

G Start Define Target Polysubstituted Benzonitrile Aryl_Halide Is the corresponding aryl halide commercially available or easily synthesized? Start->Aryl_Halide Aniline_Amide Is the corresponding aniline or benzamide readily accessible? Aryl_Halide->Aniline_Amide No Cross_Coupling Consider Transition-Metal-Catalyzed Cross-Coupling Aryl_Halide->Cross_Coupling Yes Unfunctionalized Is the starting material an unfunctionalized arene? Aniline_Amide->Unfunctionalized No Sandmeyer Consider Sandmeyer Reaction Aniline_Amide->Sandmeyer Yes (Aniline) Dehydration Consider Amide Dehydration Aniline_Amide->Dehydration Yes (Amide) CH_Cyanation Consider Direct C-H Cyanation (e.g., Photoredox Catalysis) Unfunctionalized->CH_Cyanation Yes Steric_Hindrance Is the substitution site sterically hindered? Optimize_Ligand Requires bulky/electron-rich ligands and careful optimization Steric_Hindrance->Optimize_Ligand Yes Functional_Groups Are there sensitive functional groups present? Mild_Methods Modern methods (photoredox, advanced cross-coupling) are preferred Functional_Groups->Mild_Methods Yes Cross_Coupling->Steric_Hindrance Sandmeyer->Functional_Groups Dehydration->Functional_Groups Mild_Dehydrating Use mild dehydrating agents Dehydration->Mild_Dehydrating Yes CH_Cyanation->Functional_Groups

Caption: Decision-making framework for selecting a synthetic route to polysubstituted benzonitriles.

Question 3: Which analytical techniques are most suitable for characterizing polysubstituted benzonitriles and monitoring reaction progress?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for monitoring reaction progress and characterizing the final product.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress. It helps in determining the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile products and byproducts, as well as for assessing the purity of the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis of non-volatile compounds. It is particularly useful for purity determination and for separating complex mixtures of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for structural elucidation of the final product. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number and types of carbons in the ¹³C NMR spectrum, provide unambiguous structural information.

  • Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretching frequency appears as a sharp band in the region of 2220-2260 cm⁻¹, providing clear evidence for the presence of the cyano group.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecule, which is used to confirm its elemental composition.

References

  • McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(5), 1810–1813. [Link]

  • McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Angewandte Chemie International Edition, 56(40), 12234-12238. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 7043–7047. [Link]

  • Chen, W., Wu, X., McManus, J. B., Bida, G. T., Li, K.-P., Wu, Z., & Nicewicz, D. A. (2022). Direct C–H Radiocyanation of Arenes via Organic Photoredox Catalysis. Organic Letters, 24(50), 9225–9230. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Sun, P. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 27(19), 6533. [Link]

  • Loh, Y. Y., & Levens, A. (2021). Efficient, Functional Group‐Tolerant, and Catalyst‐Free Nitrile Formation from Aldehydes. Chemistry – A European Journal, 27(57), 14211-14215. [Link]

  • Pugh, T., Inserra, M., & Liptrot, D. J. (2021). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Chemical Science, 12(35), 11847-11855. [Link]

  • Loh, Y. Y., & Levens, A. (2021). Efficient, Functional Group‐Tolerant, and Catalyst‐Free Nitrile Formation from Aldehydes. ResearchGate. [Link]

  • Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(33), 14893-14909. [Link]

  • Li, Z., & Li, C.-J. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(18), 10731-10747. [Link]

  • Schnyder, A., Indolese, A. F., Maetzke, T., Wenger, J., & Blaser, H.-U. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Pharma Intermediates. [Link]

  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org Forum. [Link]

  • Organic Letters. (n.d.). N-Heterocyclic Carbene-Catalyzed Convenient Benzonitrile Assembly. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Wang, C., & Wang, J. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 269–273. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]

  • Yan, Y., Sun, J., Li, G., Yang, L., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 4(8), 2736-2745. [Link]

  • Zhang, P., & Li, Y. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 16(15), 1955-1965. [Link]

  • Villemin, D., & Lalaoui, M. (2008). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate. [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. [Link]

  • ScienceDirect. (n.d.). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Quora. (2017). Can benzene diazonium salt give benzonitrile with KCN only (i.e. without CuCN)?. Quora. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • The Royal Society of Chemistry. (2010). A challenging synthesis. The Royal Society of Chemistry. [Link]

  • Organic Letters. (2023). Highly Diastereoselective Preparation of Tertiary Alkyl Isonitriles by Stereoinvertive Nucleophilic Substitution at a Nonclassical Carbocation. ACS Publications. [Link]

  • YouTube. (2013). Dehydration of Amides. YouTube. [Link]

  • Green Chemistry. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]

  • YouTube. (2021). Synthesis of Benzonitrile. YouTube. [Link]

  • The Journal of Physical Chemistry B. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. ACS Publications. [Link]

  • ResearchGate. (2018). Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. ResearchGate. [Link]

  • PubMed. (2016). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. PubMed. [Link]

  • Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzoic acid.

Sources

Technical Support Center: A Guide to Palladium Catalyst Removal from Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of palladium catalyst residues from reaction products. Achieving stringent purity levels is paramount, particularly in the pharmaceutical industry where residual metal content is strictly regulated.[1][2] This resource is designed to equip you with the knowledge to select the appropriate purification strategy and troubleshoot common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium removal process in a practical question-and-answer format.

Question 1: I've performed a standard aqueous work-up and filtration after my cross-coupling reaction, but my product is still significantly contaminated with palladium. What's going wrong?

Answer: This is a common issue stemming from the nature of the palladium species remaining in your reaction mixture. While filtration is effective for heterogeneous catalysts like palladium on carbon (Pd/C), it often fails to remove homogeneous (dissolved) palladium species or very fine, colloidal palladium particles known as "palladium black".[3] Furthermore, certain products, especially those containing nitrogen atoms like 2-amino-4-bromopyridine, can act as strong ligands, binding tightly to palladium and keeping it in solution.[4]

Causality & Solution Pathway:

Your standard work-up is likely insufficient because the residual palladium is soluble. You need to employ a method that targets these dissolved species.

  • Initial Step: First, try filtering the reaction mixture through a pad of Celite® to remove any insoluble palladium black that may have formed.[2][5][6]

  • Next Step - Scavenging: The most robust solution is to use a metal scavenger . These are solid-supported materials with functional groups that have a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are excellent choices.[4][5] They selectively bind to the dissolved palladium, allowing for its removal by simple filtration.

  • Alternative - Activated Carbon: Treatment with activated carbon is a cost-effective alternative.[4][5] The porous structure of activated carbon can adsorb palladium residues.[7][8] However, be aware that activated carbon can sometimes adsorb the desired product as well, leading to yield loss.[9]

Workflow for Soluble Palladium Removal

start Crude Product with Soluble Pd Contamination celite Filter through Celite® Pad to remove any Pd Black start->celite scavenger Treat with Metal Scavenger (e.g., Thiol, DMT, Cysteine resin) celite->scavenger Recommended Path carbon Treat with Activated Carbon celite->carbon Alternative Path filter_scavenger Filter to Remove Scavenger-Pd Complex scavenger->filter_scavenger filter_carbon Filter to Remove Carbon carbon->filter_carbon product Purified Product filter_scavenger->product filter_carbon->product

Caption: Decision workflow for removing soluble palladium residues.

Question 2: My product yield has significantly decreased after using a scavenger resin. How can I improve my recovery?

Answer: Product loss during scavenging is a frequent challenge and typically occurs due to non-specific binding of your product to the scavenger material. The choice of scavenger, solvent, and the amount of scavenger used are critical factors.

Troubleshooting Steps:

  • Screen Different Scavengers: Not all scavengers are created equal. Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[5]

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. A typical starting point is a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst.[4] Overusing the scavenger increases the surface area available for non-specific binding.

  • Solvent Selection: The solvent plays a crucial role. A solvent in which your product is highly soluble can minimize its adsorption onto the solid support.

  • Consider an Alternative Method: If product loss remains high, switching to a different purification technique like crystallization or liquid-liquid extraction might be necessary.[5] Crystallization can be particularly effective, as palladium impurities often remain in the mother liquor.[5][10]

Question 3: I'm observing inconsistent palladium removal from batch to batch. What could be the cause?

Answer: Batch-to-batch inconsistency often points to variability in the form of the palladium residue. The oxidation state and coordination sphere of the palladium can change depending on subtle variations in reaction conditions, work-up procedures, or exposure to air.

Troubleshooting Steps:

  • Standardize the Work-up: Ensure a consistent and reproducible work-up procedure for every batch. This helps to minimize variability in the palladium species before the main purification step.

  • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[5]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers that bind palladium.[5][7]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[5][10]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[5][11]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts or precipitated palladium.[5][6]

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[6][11]

Q2: How do I choose the best palladium removal method?

A2: The optimal method depends on several factors: the nature of your product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), the required final purity, and the scale of your reaction.[9]

Decision Logic for Method Selection

Caption: A simplified decision tree for selecting a palladium removal strategy.

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are materials, typically silica-based or polymer-based, that are functionalized with ligands that have a high affinity for metals like palladium.[5] Common functional groups include thiols, amines, and dimercaptotriazine (DMT).[5] The mechanism involves chemisorption, where the palladium in the solution chemically binds to the scavenger's surface.[9] The resulting solid complex is then easily removed by filtration.

Q4: What are the regulatory limits for palladium in pharmaceutical products?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products.[1][12] According to ICH Q3D guidelines, palladium is considered a moderately toxic element. The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final active pharmaceutical ingredient (API).[2]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: Highly sensitive analytical techniques are required to accurately quantify trace amounts of palladium. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10][13] X-ray fluorescence (XRF) is another technique that can be used.[10][14]

Data Summary and Protocols

Comparison of Common Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Efficiency
Silica-Based Scavengers High selectivity and efficiency.[4][5]Can be more expensive.Can reduce Pd levels to <10 ppm.[15]
Activated Carbon Cost-effective.[4][5]Can cause product loss due to non-specific adsorption.[9]Can reduce Pd from ~300 ppm to <1 ppm.[9]
Crystallization Potentially highly effective, especially when combined with additives.[5][10]Risk of product-palladium complex co-crystallization.[5]Highly dependent on specific conditions.
Filtration (Celite®) Simple and rapid for removing insoluble palladium.[3][6]Ineffective for soluble palladium species.[6]Variable.
Liquid-Liquid Extraction Can be effective for certain systems.[5]Can be solvent-intensive; efficiency depends on partitioning.Variable; can achieve >99% extraction in ideal systems.[16]
Experimental Protocols

Protocol 1: Palladium Scavenging with a Silica-Based Thiol Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[4]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[5]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[5]

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.[9]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that some very fine carbon particles may pass through standard filter paper.[3]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.[5]

  • Analysis: Analyze the purified product for residual palladium content.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium . Pharmaceutical Technology. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • ScienceMadness Discussion Board. Removal of leached Palladium from reaction product. [Link]

  • Paiva, A. P., et al. Recycling of Palladium from Spent Catalysts Using Solvent Extraction —Some Critical Points. Metals 2018, 8(1), 44. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) using Activated Carbon as efficient adsorbents. [Link]

  • Macdonald, S. J. F., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development 2023, 27(9), 1606-1636. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin . [Link]

  • Scott, J. S., et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters 2022, 13(2), 261-267. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd ) catalysts. [Link]

  • Sharififard, H., et al. Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal . Journal of Industrial and Engineering Chemistry 2016, 35, 32-39. [Link]

  • Savvin, S. B., et al. Countercurrent chromatography approach to palladium and platinum separation using aqueous biphasic system. Journal of Chromatography A 2021, 1659, 462635. [Link]

  • Marguí, E., et al. Method for the determination of Pd -catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry 2009, 81(4), 1488-1494. [Link]

  • Shao, P., et al. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon : Performance and mechanism. Environmental Research 2023, 239(Pt 2), 117253. [Link]

  • Paiva, A. P., et al. Platinum and Palladium Solvent Extraction of Spent Catalysts . Encyclopedia 2023, 3(3), 969-982. [Link]

  • Scott, J. S., et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters 2022, 13(2), 261-267. [Link]

  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Reddit. Your trick to remove residual palladium . [Link]

  • Chen, S., et al. A Review of Recovery of Palladium from the Spent Automobile Catalysts . Catalysts 2020, 10(10), 1147. [Link]

  • Azo Materials. Synthesis methods for high-performance palladium catalysts. [Link]

  • Moulijn, J. A., et al. Synthesis of Supported Palladium Catalysts . Studies in Surface Science and Catalysis 1997, 108, 1-32. [Link]

  • Colorado State University. Preparation and Characterization of Palladium Catalysts . [Link]

  • Google Patents.
  • Sopachem. Metal Scavenger Guide. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • ResearchGate. Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst . [Link]

  • ResearchGate. On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Link]

Sources

Technical Support Center: Mastering the Recrystallization of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of recrystallizing this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle governing solvent selection for the recrystallization of substituted benzonitriles?

A1: The cornerstone of a successful recrystallization is the selection of a solvent or solvent system in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][2] For substituted benzonitriles, the polarity of the molecule, dictated by the nature and position of the substituents, is the primary determinant of a suitable solvent. The general principle of "like dissolves like" is a good starting point; polar benzonitriles will be more soluble in polar solvents, while nonpolar derivatives will favor nonpolar solvents.

Q2: My substituted benzonitrile is colored. How can I remove the color during recrystallization?

A2: Colored impurities, often highly conjugated organic molecules, can be effectively removed by treating the hot solution with activated charcoal.[1] After dissolving your crude product in the minimum amount of hot solvent, a small amount of activated charcoal is added. The mixture is then briefly boiled to allow the colored impurities to adsorb onto the charcoal's surface. A subsequent hot gravity filtration will remove the charcoal, yielding a colorless solution from which pure crystals can be obtained upon cooling.[1][3] It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product through adsorption.

Q3: What are the most common mixed-solvent systems for recrystallizing substituted benzonitriles?

A3: Mixed-solvent systems are invaluable when a single solvent does not provide the desired solubility profile. For substituted benzonitriles, common and effective pairings often involve a "good" solvent that readily dissolves the compound and a "bad" solvent (or anti-solvent) in which the compound is poorly soluble.[4][5] The two solvents must be miscible.[5] Effective combinations for aromatic compounds include:

  • Ethanol/Water: Ideal for moderately polar benzonitriles.

  • Hexanes/Ethyl Acetate: A versatile system for compounds of intermediate polarity.[3]

  • Toluene/Hexanes: Suitable for less polar benzonitrile derivatives.

Q4: How does the substituent on the benzonitrile ring affect solvent choice?

A4: The electronic nature of the substituent significantly influences the molecule's polarity and, consequently, its solubility.

  • Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) increase the polarity of the benzonitrile, favoring more polar solvents like alcohols or alcohol/water mixtures. For instance, 4-aminobenzonitrile is relatively soluble in polar solvents like water and alcohols.[6]

  • Electron-withdrawing groups (e.g., -NO₂, -CN) also increase polarity, often requiring polar aprotic solvents or mixed systems. 4-Nitrobenzonitrile, for example, shows good solubility in ethyl acetate and alcohols.

  • Halogens (e.g., -F, -Cl) have a dual effect. While they are electronegative, they can also increase lipophilicity. The choice of solvent will depend on the overall polarity of the molecule.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted benzonitriles and provides actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystalline phase.[3] This is a frequent challenge, particularly with low-melting point solids or highly impure samples.

  • Causality: This phenomenon occurs when the solute is no longer soluble in the solvent but the temperature of the solution is still above the melting point of the solute. Impurities can also depress the melting point of the compound, exacerbating this issue.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.

    • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point.

    • Slow Cooling: Insulate the flask to encourage gradual cooling. This provides sufficient time for the molecules to orient themselves into a crystal lattice rather than aggregating as a liquid.

    • Seed Crystals: Introduce a pure crystal of the compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation sites.

Problem 2: Poor or no crystal formation upon cooling.

This is a frustrating but common issue, often stemming from a solution that is not sufficiently saturated.

  • Causality: Too much solvent was used to dissolve the compound, preventing the solution from becoming supersaturated upon cooling.

  • Solutions:

    • Evaporate Excess Solvent: Gently boil the solution to remove some of the solvent. Once the volume has been reduced, allow the solution to cool again.

    • Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, try the following techniques:

      • Scratching: As described above, scratch the inside of the flask with a glass rod.

      • Seed Crystals: Add a small, pure crystal of the desired compound.

      • Flash Cooling: Briefly cool the bottom of the flask in an ice bath to induce nucleation at the glass surface. Once crystals begin to form, remove the flask from the ice bath and allow it to cool slowly at room temperature.

    • Add an Anti-Solvent: If using a single solvent system, you can cautiously add a miscible "bad" solvent dropwise to the cooled solution until it becomes turbid, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Problem 3: Low recovery of the purified compound.

While some loss of product is inherent to the recrystallization process, very low yields are indicative of a procedural issue.

  • Causality:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling.

    • Washing the crystals with a solvent in which they are too soluble.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Hot Filtration: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[3]

    • Ensure Complete Cooling: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without significantly dissolving the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Aminobenzonitrile

This protocol is suitable for purifying substituted benzonitriles that have a significant difference in solubility in a single solvent at high and low temperatures. Water is often a good choice for polar compounds like 4-aminobenzonitrile.[1]

  • Dissolution: In a 100 mL Erlenmeyer flask, place 5.0 g of crude 4-aminobenzonitrile. Add approximately 50 mL of deionized water and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot deionized water in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl the flask and return it to the hot plate to boil for a few minutes.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a stemless glass funnel with fluted filter paper by pouring boiling water through it. Discard the water and quickly filter the hot 4-aminobenzonitrile solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of 4-Nitrobenzonitrile

This protocol is ideal for compounds that are either too soluble or not soluble enough in common single solvents. An ethanol/ethyl acetate system is effective for 4-nitrobenzonitrile.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude 4-nitrobenzonitrile in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the ethyl acetate solution near its boiling point, add hot ethanol (the "bad" solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for 30 minutes.

  • Isolation, Washing, and Drying: Collect, wash with a small amount of a cold ethanol/ethyl acetate mixture, and dry the crystals as described in Protocol 1.

Data Presentation

The selection of an appropriate solvent is paramount for successful recrystallization. The following table provides a summary of suitable solvents for various substituted benzonitriles and quantitative solubility data for 4-nitrobenzonitrile as a representative example.

Table 1: Solvent Selection Guide for Substituted Benzonitriles

CompoundSubstituent TypeRecommended Solvents/Systems
4-AminobenzonitrileElectron-Donating (-NH₂)Water, Ethanol, Ethanol/Water[1][6]
4-HydroxybenzonitrileElectron-Donating (-OH)Benzene, Water/Alcohol mixtures
4-MethoxybenzonitrileElectron-Donating (-OCH₃)Not specified in search results
4-NitrobenzonitrileElectron-Withdrawing (-NO₂)Ethyl Acetate/Alcohols (Methanol, Ethanol, Propanol)[3]
2-(3-Fluorophenyl)benzonitrileHalogen (-F)Alcohols (Ethanol, Isopropanol), Hexane/Ethyl Acetate[3]
2,6-DichlorobenzonitrileHalogen (-Cl)Trichlorobenzene, Isopropyl alcohol[7]
4-Cyanobenzoic AcidCarboxylic Acid (-COOH)Water, Aqueous solvent mixtures[1]

Table 2: Solubility of 4-Nitrobenzonitrile in Ethyl Acetate/Alcohol Mixtures (Mole Fraction, 10³x) [3]

Temperature (K)Methanol/EtOAc (0.25:0.75)Ethanol/EtOAc (0.25:0.75)n-Propanol/EtOAc (0.25:0.75)Isopropanol/EtOAc (0.25:0.75)
278.152.853.122.982.76
283.153.543.883.713.44
288.154.394.814.604.26
293.155.455.975.705.28
298.156.767.417.076.55
303.158.399.198.778.13
308.1510.4111.4010.8810.08
313.1512.9114.1413.4912.50
318.1515.9917.5316.7215.49

Visualization of Workflows

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out start Crude Benzonitrile Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oil_out Compound Oils Out cool->oil_out Problem scratch Scratch Flask no_crystals->scratch Try First seed Add Seed Crystal no_crystals->seed Try Second evaporate Evaporate Excess Solvent no_crystals->evaporate If Clear Solution reheat Re-heat and Add More Solvent oil_out->reheat scratch->crystals seed->crystals evaporate->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals

Caption: A logical workflow for troubleshooting common issues during the recrystallization of substituted benzonitriles.

General Recrystallization Workflow

General_Recrystallization A 1. Solvent Selection (Small-scale tests) B 2. Dissolve Crude Product (Minimum hot solvent) A->B C 3. Decolorize (Optional) (Add activated charcoal) B->C D 4. Hot Gravity Filtration (Remove insoluble impurities) B->D If no decolorization needed C->D E 5. Crystallization (Slow cooling) D->E F 6. Crystal Isolation (Vacuum filtration) E->F G 7. Washing (Ice-cold solvent) F->G H 8. Drying (Yield and Purity Analysis) G->H

Caption: A step-by-step experimental workflow for the purification of substituted benzonitriles via recrystallization.

References

  • Wanxin, L., Li, M., Wang, N., Fei, Z., & Chen, J. (2018). Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). Journal of Chemical & Engineering Data, 63(10), 3892-3901. [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzonitrile. [Link]

  • Rothman, L. A. (1967). U.S. Patent No. 3,351,651. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.). CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]

  • Google Patents. (n.d.). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3,5-Diiodo-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Significance of 3,5-Diiodo-4-methoxybenzonitrile Derivatives

The unique arrangement of substituents on the benzonitrile core—two bulky iodine atoms flanking a methoxy group, with a nitrile group opposite—gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming synthesis, assessing purity, and elucidating structure-activity relationships. The electronic effects of the electron-donating methoxy group and the electron-withdrawing nitrile and iodine atoms create a complex interplay that is reflected in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to be relatively simple yet highly informative. The symmetry of the molecule dictates the chemical equivalence of the two aromatic protons.

  • Aromatic Protons (H-2, H-6): Due to the symmetrical di-iodo substitution, the two protons on the aromatic ring are chemically equivalent and are expected to appear as a single singlet. The significant deshielding effect of the adjacent iodine atoms and the nitrile group will shift this signal downfield.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will also appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The predicted chemical shifts for this compound are influenced by the electronegativity and anisotropy of the substituents.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-1 (C-CN)~110-115The carbon attached to the nitrile group is typically shielded.
C-2, C-6~135-140These carbons are deshielded by the adjacent iodine and nitrile groups.
C-3, C-5~90-95The carbons directly bonded to iodine experience a strong shielding "heavy atom" effect.
C-4 (C-OCH₃)~160-165The carbon attached to the oxygen of the methoxy group is significantly deshielded.
Nitrile Carbon (-CN)~117-120The nitrile carbon has a characteristic chemical shift in this region.
Methoxy Carbon (-OCH₃)~55-60The carbon of the methoxy group is found in a typical upfield region.

Comparative Data: ¹H and ¹³C NMR of Methoxybenzonitrile Derivatives [1]

To contextualize the predicted values, let's examine the experimental data for simpler, related compounds.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-methoxybenzonitrile3.83 (s, 3H), 7.13 (d, J=8.0Hz, 2H), 7.23 (d, J=8.0Hz, 1H), 7.37 (t, J=8.0Hz, 1H)55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4
4-methoxybenzonitrile3.86 (s, 3H), 6.95 (d, J=8.0Hz, 2H), 7.58 (d, J=8.0Hz, 2H)55.4, 104.3, 114.3, 119.2, 133.8, 162.5

This comparison highlights how the position of the methoxy group and the absence of the bulky, electron-withdrawing iodine atoms significantly alter the chemical shifts.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of these derivatives is as follows:

  • Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by several characteristic absorption bands.

Predicted Key IR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C≡N (Nitrile)2220-2240Stretching
C-O (Aryl-Alkyl Ether)1250-1275 (asymmetric), 1020-1040 (symmetric)Stretching
C=C (Aromatic)1550-1600Stretching
C-H (Aromatic)3050-3100Stretching
C-H (Methoxy)2850-2960Stretching
C-I (Aryl Iodide)500-600Stretching

The nitrile stretch is a particularly sharp and intense band, making it an excellent diagnostic tool.[5] The presence of two strong bands for the C-O ether linkage is also a key indicator of the methoxy group.

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for solid samples as it requires minimal preparation.[5][6]

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly set up.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal to account for atmospheric and crystal absorbances.[5]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Initiate the sample scan. The software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a molecule. For halogenated compounds, the isotopic distribution provides a clear signature.

Expected Mass Spectrum Features for this compound:

  • Molecular Ion (M⁺): Iodine has only one stable isotope, ¹²⁷I. Therefore, the molecular ion peak will be a single, intense peak at the calculated molecular weight. For C₈H₅I₂NO, the monoisotopic mass is 384.84 g/mol .

  • Fragmentation Pattern: Electron ionization (EI) will likely induce fragmentation. Key fragmentation pathways for aromatic iodides involve the loss of an iodine atom (M⁺ - 127) and subsequent fragmentation of the benzonitrile core. The stability of the aromatic ring will likely lead to a prominent molecular ion peak.

Comparison with Other Halogenated Benzonitriles:

In contrast to di-iodinated compounds, derivatives containing chlorine or bromine will exhibit characteristic isotopic patterns in their mass spectra.

  • Chlorine: A compound with one chlorine atom will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1.

  • Bromine: A compound with one bromine atom will have M⁺ and M+2 peaks of nearly equal intensity (1:1 ratio).

This isotopic signature is a powerful tool for confirming the presence and number of chlorine or bromine atoms in a molecule.

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of the Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Conclusion

The comprehensive spectroscopic characterization of this compound derivatives is essential for advancing research and development in fields where these molecules play a crucial role. By employing a combination of NMR, FTIR, and Mass Spectrometry, researchers can unambiguously determine the structure, confirm the identity, and assess the purity of these compounds. This guide provides the foundational knowledge and comparative data necessary to interpret the spectroscopic signatures of this important class of molecules, thereby facilitating their effective use in scientific discovery.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • BenchChem. (2025). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. BenchChem.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ALWSCI Blog. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Products from 3,5-Diiodo-4-methoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diiodo-4-methoxybenzonitrile is a highly functionalized aromatic scaffold that serves as a versatile building block in medicinal chemistry and materials science. Its two iodine substituents provide reactive handles for sequential or dual functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The ability to precisely characterize the resulting products is paramount for confirming successful synthesis, determining regioselectivity, and ensuring purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization process. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of this compound and its derivatives formed via common synthetic routes like Suzuki and Sonogashira couplings. By understanding the predictable spectral shifts and changes in coupling patterns, researchers can confidently identify their target molecules. This guide is structured to explain the causality behind spectral changes, providing field-proven insights for drug development professionals and organic chemists.

NMR Signature of the Starting Material: this compound

A thorough understanding of the starting material's NMR spectrum is the essential baseline for any comparative analysis. While a publicly available, assigned spectrum for this compound is not readily found in the literature, we can confidently predict its key features based on the analysis of structurally related compounds and established principles of substituent effects.

Our prediction is grounded in data from analogs such as 3-iodo-4-methoxybenzaldehyde, where the aromatic protons show distinct signals influenced by the iodo, methoxy, and aldehyde groups[1]. In our target molecule, the C₂ symmetry simplifies the spectrum significantly.

Predicted ¹H NMR Spectrum: Due to the molecule's symmetry, the two protons at the C-2 and C-6 positions are chemically and magnetically equivalent.

  • Aromatic Protons (H-2, H-6): A single peak, a singlet, is expected. The strong electron-withdrawing and anisotropic effects of the iodine atoms will deshield these protons, placing the signal significantly downfield, estimated around δ 8.1 - 8.3 ppm .

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected, likely in the region of δ 3.9 - 4.1 ppm .

Predicted ¹³C NMR Spectrum: The symmetry of the molecule results in fewer signals than the number of carbons.

  • C-2/C-6 (Ar-H): These carbons will be significantly deshielded by the adjacent iodine atoms. Expected chemical shift is around δ 140 - 142 ppm .

  • C-3/C-5 (Ar-I): These are quaternary carbons directly attached to iodine. The "heavy atom effect" of iodine causes a strong upfield shift for the carbon to which it is attached. This signal is expected to be found far upfield for an aromatic carbon, around δ 90 - 95 ppm . This is a key diagnostic signal.

  • C-4 (Ar-OCH₃): This quaternary carbon is attached to the electron-donating methoxy group and will appear in the typical range for oxygenated aromatic carbons, around δ 160 - 163 ppm .

  • C-1 (Ar-CN): The carbon bearing the nitrile group is a quaternary carbon and its signal is often of low intensity. It is expected to appear around δ 105 - 110 ppm .

  • Cyano Carbon (-CN): The nitrile carbon itself will have a characteristic shift in the δ 115 - 118 ppm range.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal around δ 56 - 57 ppm .

Comparative Analysis I: Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base[2]. Starting with this compound, both mono- and di-substituted products can be selectively synthesized.

Case Study: Mono-aryl vs. Di-aryl Substitution

Let's compare the expected NMR data for the starting material against its mono-phenyl and di-phenyl Suzuki coupling products.

Mono-phenyl Product (3-iodo-5-phenyl-4-methoxybenzonitrile): The introduction of a single phenyl group breaks the molecule's symmetry, leading to a more complex and information-rich NMR spectrum.

  • ¹H NMR Analysis:

    • The single aromatic singlet of the starting material will be replaced by two distinct doublets for H-2 and H-6, each integrating to 1H.

    • These protons are now in different chemical environments. They will exhibit a small meta-coupling with a coupling constant (⁴J) typically between 2-3 Hz[2].

    • The proton ortho to the remaining iodine (e.g., H-2) will be further downfield than the proton ortho to the new phenyl group (H-6).

    • New signals will appear in the aromatic region (typically δ 7.3-7.6 ppm) corresponding to the five protons of the newly introduced phenyl ring.

  • ¹³C NMR Analysis:

    • The number of aromatic signals will increase as all six carbons of the central ring are now unique.

    • Crucially, one of the upfield C-I signals (δ ~90-95 ppm) will disappear.

    • A new quaternary carbon signal will appear downfield (δ ~135-140 ppm) representing the carbon of the central ring now bonded to the new phenyl group.

    • New signals corresponding to the carbons of the substituent phenyl ring will also be present.

Di-phenyl Product (3,5-diphenyl-4-methoxybenzonitrile): Full substitution restores the C₂ symmetry axis.

  • ¹H NMR Analysis:

    • The spectrum simplifies again. A singlet integrating to 2H will reappear for the equivalent H-2 and H-6 protons. This singlet will be shifted upfield compared to the starting material due to the replacement of the deshielding iodine atoms.

    • Signals for the ten protons of the two equivalent phenyl rings will be observed.

  • ¹³C NMR Analysis:

    • The spectrum simplifies due to symmetry.

    • Both characteristic upfield C-I signals will be absent.

    • The signal for C-3/C-5 will now be found in the typical aromatic region for a substituted quaternary carbon (δ ~135-140 ppm).

Comparative Analysis II: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction introduces a linear alkyne moiety, which has distinct electronic and steric effects that are clearly reflected in the NMR spectra.

Case Study: Mono-alkynyl vs. Di-alkynyl Substitution

Let's compare the starting material with its mono- and di-(phenylethynyl) substituted products.

Mono-substituted Product (3-iodo-5-(phenylethynyl)-4-methoxybenzonitrile): As with the mono-Suzuki product, symmetry is broken.

  • ¹H NMR Analysis:

    • The aromatic singlet is replaced by two meta-coupled doublets (⁴J ≈ 2-3 Hz) for H-2 and H-6.

    • New signals for the protons of the phenyl group on the alkyne will appear.

    • If a terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection) is used, a characteristic acetylenic proton signal would appear as a sharp singlet around δ 3.0-3.5 ppm.

  • ¹³C NMR Analysis:

    • The most diagnostic change is the disappearance of one C-I signal and the appearance of two new quaternary carbon signals for the alkyne carbons (C≡C).

    • Alkynyl carbons have highly characteristic chemical shifts, typically in the δ 80-100 ppm range[3]. The carbon attached to the central aromatic ring will be slightly further downfield than the terminal alkyne carbon. These signals are invaluable for confirming the success of the reaction.

Di-substituted Product (3,5-bis(phenylethynyl)-4-methoxybenzonitrile): Symmetry is restored upon dual substitution.

  • ¹H NMR Analysis:

    • A singlet for the equivalent H-2 and H-6 protons will be observed.

    • Signals for the ten protons of the two equivalent phenylethynyl groups will be present.

  • ¹³C NMR Analysis:

    • Both upfield C-I signals are absent.

    • Two distinct signals for the two types of alkynyl carbons will be present, confirming the symmetric installation of the alkyne groups.

Summary Data Table for NMR Analysis

The following table provides a clear comparison of the key, diagnostic ¹H and ¹³C NMR chemical shifts (δ, ppm) for the starting material and its representative reaction products. Note: Values for products are estimates based on established substituent chemical shift effects and may vary with solvent and specific substituents.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Starting Material (this compound)~8.2 (s, 2H, Ar-H)~4.0 (s, 3H, OCH₃)~141 (C-H)~117 (CN)~108 (C-CN)~92 (C-I) ~161 (C-O)~56 (OCH₃)
Mono-Suzuki Product (3-Iodo-5-phenyl-)~8.1 (d, 1H, H-2)~7.8 (d, 1H, H-6)~7.5-7.3 (m, 5H, Ph-H)Disappearance of one C-I signalAppearance of new Ar-C signal (~138 ppm)Appearance of Ph signals (~127-130 ppm)
Di-Suzuki Product (3,5-Diphenyl-)~7.7 (s, 2H, Ar-H)~7.5-7.3 (m, 10H, Ph-H)Absence of C-I signals New Ar-C signals (~138 ppm)Appearance of Ph signals (~127-130 ppm)
Mono-Sonogashira Product (3-Iodo-5-alkynyl-)~8.1 (d, 1H, H-2)~7.9 (d, 1H, H-6)Disappearance of one C-I signalAppearance of C≡C signals (~80-100 ppm)
Di-Sonogashira Product (3,5-Dialkynyl-)~7.8 (s, 2H, Ar-H)Absence of C-I signals Two distinct C≡C signals (~80-100 ppm)

Experimental Protocols

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction, adapted from established literature procedures for aryl dihalides[2][4][5].

Protocol: Synthesis of 3,5-Diphenyl-4-methoxybenzonitrile

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the Pd(dppf)Cl₂ catalyst under a positive pressure of the inert gas.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-diphenyl-4-methoxybenzonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Relationship: Structure to NMR Shift

The following diagram illustrates the key changes in the aromatic region of the ¹H and ¹³C NMR spectra upon disubstitution.

G cluster_start Starting Material cluster_suzuki Di-Suzuki Product cluster_sone Di-Sonogashira Product SM This compound SM_H ¹H NMR: ~8.2 ppm (Singlet, 2H) SM->SM_H SM_C ¹³C NMR: ~92 ppm (C-I) SM->SM_C P_Suzuki 3,5-Diphenyl-4-methoxybenzonitrile SM->P_Suzuki Reaction P_Sone 3,5-Bis(alkynyl)-4-methoxybenzonitrile SM->P_Sone Reaction P_Suzuki_H ¹H NMR: ~7.7 ppm (Singlet, 2H) (Upfield Shift) P_Suzuki->P_Suzuki_H P_Suzuki_C ¹³C NMR: C-I Signal Absent New Ar-C signal ~138 ppm P_Suzuki->P_Suzuki_C P_Sone_H ¹H NMR: ~7.8 ppm (Singlet, 2H) (Upfield Shift) P_Sone->P_Sone_H P_Sone_C ¹³C NMR: C-I Signal Absent New C≡C signals ~80-100 ppm P_Sone->P_Sone_C

Caption: Key diagnostic NMR shifts from starting material to products.

Experimental Workflow Diagram

This diagram outlines the self-validating workflow from reaction setup to final product characterization.

G cluster_reaction Synthesis cluster_workup Purification cluster_analysis Characterization A 1. Combine Reagents (Aryl Diiodide, Coupling Partner, Catalyst, Base) B 2. Add Degassed Solvent A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Quench & Aqueous Workup (Extraction) C->D Reaction Complete (TLC/LC-MS) E 5. Dry & Concentrate D->E F 6. Column Chromatography E->F G 7. ¹H & ¹³C NMR Analysis F->G Isolated Product H 8. Mass Spectrometry G->H I 9. Purity & Yield Determination H->I

Caption: Standard workflow for synthesis, purification, and analysis.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Váradi, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Diiodo-4-hydroxybenzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxybenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Novel Compounds Synthesized from 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Novel Iodinated Aromatics

In the landscape of modern drug discovery and materials science, the synthesis of novel compounds from versatile scaffolds like 3,5-diiodo-4-methoxybenzonitrile opens up a vast chemical space for exploration. This particular precursor is rich in functionalities—a nitrile group, a methoxy ether, and two iodine atoms on a benzene ring—making it a prime candidate for generating diverse molecular architectures with potentially unique biological activities or material properties. The presence of heavy halogens like iodine, however, presents a distinct set of challenges and opportunities for analytical characterization, particularly by mass spectrometry (MS). This guide, written from the perspective of a seasoned application scientist, provides a comparative analysis of mass spectrometry techniques for the structural elucidation and confirmation of novel compounds derived from this di-iodinated benzonitrile precursor. We will delve into the "why" behind the "how," offering insights into experimental design and data interpretation to ensure confidence in your analytical results.

The Core Challenge: Isotopic Complexity and Fragmentation Behavior

The two iodine atoms are the most prominent features of any derivative of this compound. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the precursor itself. However, the high mass of iodine and the potential for its loss during ionization and fragmentation are key considerations. Furthermore, the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group influences the ionization efficiency and fragmentation pathways of any resulting novel compound. A critical aspect of the analysis will be to not only determine the accurate mass of the synthesized molecule but also to gain structural insights from its fragmentation pattern.

A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is paramount and depends on the specific analytical question at hand. Are you performing a quick check of a reaction product, seeking to unequivocally confirm a molecular formula, or elucidating a completely unknown structure? Let's compare the performance of several common MS platforms for this application.

Single Quadrupole (SQ) MS: The Workhorse for Reaction Monitoring

A single quadrupole mass spectrometer is an invaluable tool for rapid screening and reaction monitoring. Its primary strength lies in its simplicity, robustness, and speed. For a synthetic chemist, an SQ detector coupled with liquid chromatography (LC-MS) can provide real-time confirmation of product formation and consumption of starting materials.

  • Expertise & Experience: While an SQ instrument can confirm the molecular weight of your target compound, its unit mass resolution is insufficient for unambiguous elemental composition determination. For instance, two different molecular formulas could yield ions with the same nominal mass. Trustworthiness in this context comes from combining the MS data with other analytical techniques like NMR and IR.

Triple Quadrupole (QqQ) MS: The Standard for Targeted Quantification

While not the primary tool for novel compound identification, a triple quadrupole instrument excels at targeted analysis, such as metabolite identification or pharmacokinetic studies, once the compound of interest has been characterized. By operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, a QqQ offers exceptional sensitivity and selectivity for quantifying known compounds in complex matrices.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Structural Confirmation

For the de novo identification and structural confirmation of novel compounds, high-resolution mass spectrometry is indispensable. The two most common types of HRMS instruments are Time-of-Flight (TOF) and Orbitrap.

  • Time-of-Flight (TOF) MS: Often coupled with a quadrupole (Q-TOF), this setup provides high-resolution and accurate mass measurements.[1] The high acquisition speed of TOF analyzers makes them well-suited for coupling with fast chromatography techniques.[2]

  • Orbitrap MS: This technology offers exceptionally high resolution and mass accuracy, often in the sub-ppm range.[3][4] This level of performance allows for the confident determination of elemental compositions from the accurate mass and isotopic fine structure of an ion.[5]

The primary advantage of HRMS is its ability to distinguish between isobaric ions—ions with the same nominal mass but different elemental compositions.[5] This is crucial for confirming the identity of a novel compound and for differentiating it from potential impurities or byproducts.

Experimental Workflow for the Analysis of a Novel Compound

Let's consider a hypothetical novel compound, "Compound X," synthesized from this compound. The workflow for its characterization would be as follows:

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_characterization Structural Characterization synthesis Synthesis of Compound X from This compound purification Purification (e.g., Column Chromatography) synthesis->purification lc_sq LC-SQ MS for reaction monitoring and purity assessment purification->lc_sq lc_hrms LC-HRMS (Q-TOF or Orbitrap) for accurate mass and formula determination lc_sq->lc_hrms msms Tandem MS (MS/MS) for fragmentation analysis and structural elucidation lc_hrms->msms nmr_ir NMR & IR Spectroscopy for orthogonal structural confirmation msms->nmr_ir

Caption: Workflow for the synthesis and characterization of a novel compound.

In-Depth Look: Ionization and Fragmentation

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of small organic molecules, including our hypothetical Compound X.[6][7] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[7] The ionization efficiency in ESI can be influenced by factors such as the analyte's pKa, hydrophobicity, and the composition of the mobile phase.[8][9]

  • Expertise & Experience: For benzonitrile derivatives, positive ion mode ESI is generally effective due to the potential for protonation. The choice of mobile phase additives is critical. Formic acid is a common additive; however, it has been shown to induce deiodination of iodinated aromatic compounds in the ESI source.[10] Therefore, caution should be exercised, and alternative additives like acetic acid might be considered if deiodination proves to be a significant issue.[10]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for gaining structural information by fragmenting a selected precursor ion and analyzing the resulting product ions.[6] For our Compound X, the fragmentation pattern will be highly informative.

  • Predicted Fragmentation of Iodinated Benzonitrile Derivatives: Aromatic compounds are known for their stable molecular ions.[11][12] Fragmentation of benzonitrile derivatives often involves the loss of small neutral molecules or radicals.[13][14] For iodinated compounds, the carbon-iodine bond is a likely site of cleavage. We can predict the following fragmentation pathways for a derivative of this compound:

    • Loss of Iodine: Successive loss of the two iodine atoms as radicals would result in significant fragment ions.

    • Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics.

    • Loss of the Nitrile Group: While the nitrile group is relatively stable, its loss as •CN or HCN can occur.

    • Benzylic Cleavage: If substituents have been added to the aromatic ring, cleavage at the benzylic position is a common fragmentation pathway, leading to the formation of a stable benzylic cation.[15]

Fragmentation Logic cluster_precursor Precursor Ion Selection cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions precursor [Compound X + H]+ cid Collision with Inert Gas precursor->cid loss_i Loss of I• cid->loss_i Primary Fragmentation loss_ch3 Loss of •CH3 cid->loss_ch3 Primary Fragmentation loss_cn Loss of •CN cid->loss_cn Primary Fragmentation loss_2i Loss of 2I• loss_i->loss_2i Secondary Fragmentation

Caption: Logical flow of fragmentation analysis in tandem MS.

Comparative Data Presentation

To illustrate the practical differences between the mass spectrometry techniques, the following table presents hypothetical data for the analysis of "Compound X" (Molecular Formula: C₁₅H₁₀I₂N₂O₂; Monoisotopic Mass: 515.8805).

ParameterSingle Quadrupole (SQ)Q-TOFOrbitrap
Mass Measurement 516 (Nominal Mass)515.8812 (Accurate Mass)515.8806 (Accurate Mass)
Mass Accuracy N/A< 5 ppm< 1 ppm
Resolving Power ~2,000> 20,000> 100,000
Primary Use Case Reaction MonitoringStructural ConfirmationUnambiguous Formula Determination
Confidence in Formula LowHighVery High
MS/MS Capability NoYesYes

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Solubilization: Dissolve approximately 1 mg of the purified novel compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The final concentration should be around 1 mg/mL.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Injection: Inject 1-5 µL of the filtered sample onto the LC-MS system.

General LC-HRMS Method
  • LC Column: A C18 reversed-phase column is a good starting point for the separation of small organic molecules.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: ESI in positive ion mode.

  • Scan Mode: Full scan MS for initial analysis, followed by data-dependent or targeted MS/MS for fragmentation.

Conclusion

The successful characterization of novel compounds synthesized from this compound relies on a strategic and multi-faceted approach to mass spectrometry. While single quadrupole instruments are useful for initial screening, high-resolution mass spectrometry, particularly with techniques like Orbitrap and Q-TOF, is essential for confident structural elucidation and formula confirmation.[16] A thorough understanding of ionization processes and fragmentation patterns, coupled with careful experimental design, will enable researchers to overcome the analytical challenges posed by these complex iodinated molecules and accelerate the pace of discovery. The combination of high-resolution MS for accurate mass determination and tandem MS for structural insights provides a self-validating system for the unambiguous identification of novel chemical entities.

References

  • Thermo Fisher Scientific. (n.d.). High Mass Resolution is Essential for Confident Compound Detection.
  • Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. Retrieved from [Link]

  • van der Meer, T., et al. (2021). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Metabolites, 11(11), 743.
  • Vogeser, M., & Seger, C. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Patel, D., et al. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of Analytical Toxicology, 39(6), 445-452.
  • ResearchGate. (n.d.). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Retrieved from [Link]

  • Oxford Academic. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of Analytical Toxicology. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Oss, M., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2865-2872.
  • Semantic Scholar. (n.d.). Towards the electrospray ionization mass spectrometry ionization efficiency scale of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]

  • Madsen, M. M., et al. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(1), 107-114.
  • NIST. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]

  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2. Retrieved from [Link]

  • Prezi. (2024). Fragmentation Patterns of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Retrieved from [Link]

Sources

X-ray crystallography of 3,5-Diiodo-4-methoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 3,5-Diiodo-4-methoxybenzonitrile Derivatives: A Comparative Analysis

Introduction: Elucidating Structure in Halogenated Scaffolds

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge governs molecular interactions, dictates physical properties, and ultimately defines function. The this compound scaffold and its derivatives represent a class of compounds where the strategic placement of heavy iodine atoms and functional groups like nitriles and methoxy ethers creates unique electronic and steric properties. These properties make them valuable synthons and pharmacophores. X-ray crystallography stands as the definitive method for unambiguously determining their solid-state structures, providing critical insights that guide drug design and the engineering of novel materials.

A primary driver of the crystalline architecture in these molecules is the halogen bond, a highly directional, non-covalent interaction analogous to the more familiar hydrogen bond.[1] This guide provides a comparative analysis of the crystallographic study of this compound derivatives, focusing on the interplay between crystallization methodologies, the resulting supramolecular assemblies driven by halogen bonding, and the interpretation of crystallographic data.

Comparative Crystallization Strategies for Halogenated Benzonitriles

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of crystallization method is critical and depends heavily on the compound's solubility, stability, and propensity for nucleation. For diiodobenzonitrile derivatives, several techniques can be employed, each with distinct advantages and limitations.

Classical Solution-Phase Crystallization

These well-established methods remain the first line of approach for obtaining single crystals.[2] They rely on slowly inducing supersaturation in a solution, allowing for ordered molecular assembly into a crystalline lattice.[2] The purification of crude products is often a necessary prerequisite, as impurities can inhibit or prevent crystal formation entirely.[3]

  • Slow Evaporation: The simplest technique, where a solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the solute concentration to the point of nucleation and crystal growth. It is effective for moderately soluble, stable compounds.

  • Vapor Diffusion: This method offers finer control over the rate of supersaturation. A concentrated solution of the analyte is placed in a small vial, which is then sealed inside a larger chamber containing a "weaker" solvent (anti-solvent) in which the analyte is less soluble. Vapors of the anti-solvent slowly diffuse into the analyte solution, reducing its solubility and promoting crystallization.

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, this involves layering a solution of the compound over a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Thermal Control (Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly. The decrease in solubility upon cooling can lead to high-quality crystals.[2]

Advanced and Alternative Crystallization Methods

When classical methods fail, particularly for compounds that are oils, non-crystalline solids, or available only in microgram quantities, more advanced techniques can be employed.[2]

  • Microbatch Under-Oil Crystallization: This technique is particularly useful for controlling the rate of solvent evaporation and is well-suited for water-soluble organic salts.[2] An aqueous solution of the compound is placed as a droplet under a layer of inert oil, which moderates the rate of water loss and facilitates slow crystal growth.

  • Co-crystallization: This strategy involves crystallizing the target molecule with a second "co-former" molecule. The two components assemble via non-covalent interactions, such as halogen or hydrogen bonds, to form a new crystalline solid. For diiodobenzonitrile derivatives, co-formers containing strong halogen bond acceptors (e.g., pyridines, amides) can be used to promote the formation of robust, well-ordered co-crystals.[4][5] This approach is a cornerstone of crystal engineering.[6]

Experimental Protocol: Slow Evaporation Crystallization

This protocol outlines a standard procedure for attempting to grow single crystals of a this compound derivative.

1. Solvent Screening:

  • Assess the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, hexane) at room temperature.
  • Identify a solvent in which the compound is moderately soluble. An ideal solvent will fully dissolve the compound upon gentle heating but show signs of precipitation upon cooling.

2. Preparation of a Saturated Solution:

  • In a clean, small glass vial (e.g., 1-2 mL), add a small amount of the compound (2-5 mg).
  • Add the chosen solvent dropwise while gently warming and agitating until the solid completely dissolves. Avoid using a large excess of solvent.

3. Filtration (Optional but Recommended):

  • To remove any particulate impurities that could act as unwanted nucleation sites, filter the warm solution through a small cotton or glass wool plug in a Pasteur pipette into a clean crystallization vessel.

4. Crystal Growth:

  • Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This allows for slow solvent evaporation.
  • Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

5. Monitoring and Harvesting:

  • Check the vial periodically over several days to weeks.
  • Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop or a fine needle.
  • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation before mounting for X-ray analysis.

Workflow for Crystallographic Analysis

The journey from a crystalline solid to a refined 3D structure follows a standardized workflow, powered by sophisticated instrumentation and software.

Crystallography_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystallization Crystal Growth & Selection Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Harvesting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Mount on Diffractometer Integration Data Integration & Scaling Diffraction->Integration Raw Diffraction Images Solution Structure Solution (e.g., Patterson/Direct Methods) Integration->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Structure Validation & Analysis Refinement->Validation Refined Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: The Central Role of Halogen Bonding

In derivatives of this compound, the primary intermolecular force directing crystal packing is the halogen bond. This interaction occurs between an electrophilic region on the iodine atom, known as the σ-hole, and a nucleophilic species, such as the nitrogen atom of a nitrile group.[7] The strength and directionality of these bonds make them powerful tools in crystal engineering.[6][7]

The electron-withdrawing nature of the benzonitrile ring enhances the positive electrostatic potential of the σ-hole on the iodine atoms, making them potent halogen bond donors. The nitrile group, in turn, is an excellent halogen bond acceptor. This donor-acceptor complementarity frequently leads to the formation of robust linear chains or more complex networks in the solid state.[7]

Caption: Schematic of a Type II C–I···N halogen bond interaction.

Comparative Analysis of Supramolecular Motifs

The substitution pattern on the benzonitrile ring directly influences the resulting supramolecular synthons. While specific crystal structure data for this compound is not publicly available in the searched literature, we can infer likely packing motifs by comparing it with structurally similar compounds.

CompoundKey Intermolecular Interaction(s)Resulting Supramolecular MotifReference
p-IodobenzonitrileStrong, linear C≡N···I halogen bonds.1D molecular chains.[7]
m-IodobenzonitrileWeaker I···I zigzag chains.1D chains dominated by halogen-halogen interactions.[8]
4,5-Diiodo-phthalonitrileBifurcated and asymmetric I···N halogen bonds.Triple helix spiral staircase structure.[6]
This compound (Hypothesized) C≡N···I halogen bonds; potential for weaker C-H···O or I···O interactions.Likely to form 1D or 2D networks, influenced by the steric and electronic effects of the methoxy group.N/A

The presence of two iodine atoms flanking the methoxy group in the target compound provides multiple halogen bond donor sites. The competition between I···N, I···O, and potentially I···I interactions will dictate the final crystal packing, leading to potentially complex and novel supramolecular architectures. The methoxy group can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice.

Alternative and Complementary Characterization

While single-crystal X-ray diffraction is the gold standard, other techniques provide valuable, often complementary, information.

  • Powder X-ray Diffraction (PXRD): When single crystals cannot be obtained, PXRD can be used to analyze a polycrystalline powder.[9] It is invaluable for identifying crystalline phases, assessing purity, and studying polymorphism. While it does not provide the atomic-level detail of SCXRD, the crystal structure can sometimes be solved from high-quality powder data.[9]

  • Hirshfeld Surface Analysis: A computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the crystallographic information file (CIF). It provides a graphical representation of contacts like halogen bonds, hydrogen bonds, and π-π stacking, offering deeper insight into the forces governing crystal packing.[10]

  • Spectroscopic Methods (NMR, IR): These techniques confirm the covalent structure of the synthesized molecule, ensuring that the crystal analyzed is indeed the correct compound. They are essential for routine characterization prior to crystallization attempts.[11]

Conclusion

The crystallographic analysis of this compound derivatives is a multi-faceted process where the outcome is dictated by a careful selection of crystallization strategy and a thorough understanding of the governing intermolecular forces. The dominance of the halogen bond provides a rational basis for crystal engineering, allowing for the design of solids with predictable supramolecular architectures. By comparing classical and advanced crystallization techniques and leveraging a suite of analytical tools, researchers can successfully elucidate the structures of these important compounds, paving the way for their application in advanced materials and pharmaceuticals.

References

  • Richert, R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Giordano, N., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Molecules (Basel, Switzerland), 24(10). Available at: [Link]

  • Ateş, Ö. D., et al. (2018). Halogen Bonding Driven Crystal Engineering of Iodophthalonitrile Derivatives. ResearchGate. Available at: [Link]

  • Ateş, Ö. D., et al. (2018). Halogen bonding driven crystal engineering of iodophthalonitrile derivatives. CrystEngComm, 20, 3858-3867. Available at: [Link]

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2658-2666. Available at: [Link]

  • Wang, M., et al. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 73(Pt 4), 609-626. Available at: [Link]

  • Unknown Author. (n.d.). CRYSTALLIZATION. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6649. Available at: [Link]

  • Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. Available at: [Link]

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Matrix Fine Chemicals. (n.d.). 4-HYDROXY-3,5-DIIODOBENZONITRILE. Available at: [Link]

  • Metrangolo, P., et al. (2008). The crystal structure of meta-iodobenzonitrile is determined by I/I/I zigzag chains. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Available at: [Link]

  • DeYoreo, J. J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9658-9667. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. Molecules, 27(3), 965. Available at: [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. ResearchGate. Available at: [Link]

  • Gonzalez, J., et al. (2001). The crystal structure of 3,5-diisopropyl-4-nitropyrazole from X-ray powder diffraction data. Journal of Molecular Structure, 562(1-3), 143-151. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,5-Diiodo-4-Methoxybenzonitrile Analogs as Transthyretin Amyloidogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3,5-diiodo-4-methoxybenzonitrile and its analogs as potential inhibitors of transthyretin (TTR) amyloidogenesis. The aggregation of misfolded TTR is implicated in a group of debilitating diseases known as TTR-related amyloidosis. A promising therapeutic strategy involves the kinetic stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers. This guide will delve into the molecular intricacies that govern the inhibitory activity of benzonitrile-based compounds, supported by experimental data and methodologies, to aid researchers and drug development professionals in the rational design of novel TTR stabilizers.

Introduction to Transthyretin Amyloidogenesis and the Role of Kinetic Stabilizers

Transthyretin (TTR) is a homotetrameric protein primarily responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid. Under certain conditions, particularly with age or due to genetic mutations, the TTR tetramer can dissociate into its constituent monomers. These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils that deposit in various tissues, causing organ dysfunction.

Kinetic stabilization of the TTR tetramer is a clinically validated therapeutic approach. Small molecules that bind to the thyroxine-binding sites of TTR can stabilize the native tetrameric conformation, thereby inhibiting the initial and rate-limiting step of amyloidogenesis—tetramer dissociation. The design of potent and selective TTR kinetic stabilizers is an active area of research, with a focus on understanding the specific molecular interactions that contribute to high-affinity binding and stabilization.

Key Structural Features and Their Impact on Activity

The this compound scaffold presents several key positions for chemical modification to probe and optimize its interaction with the TTR binding pocket. The following sections will dissect the SAR of this class of compounds by examining the influence of substitutions at the halogen positions, the 4-position (methoxy vs. hydroxyl), and the 1-position (benzonitrile).

The Critical Role of Halogen Atoms at the 3 and 5 Positions

The presence and nature of halogen atoms at the 3 and 5 positions of the phenyl ring are paramount for high-affinity binding to TTR. These halogens engage in crucial halogen bonding interactions with specific residues within the TTR binding pocket.

Halogen Bonding: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic "donor" to a Lewis base "acceptor," such as a carbonyl oxygen or an amine. The strength of this interaction generally follows the trend I > Br > Cl > F.[1][2][3]

In the context of TTR, the halogen atoms of the inhibitor can form stabilizing interactions with the carbonyl groups of residues such as Leu17, Ala108, and Leu110, as well as with the hydroxyl group of Ser117. The precise geometry and strength of these interactions are highly dependent on the size and polarizability of the halogen atom. While iodine is typically the strongest halogen bond donor, steric constraints and the specific geometry of the binding pocket can sometimes favor smaller halogens. For instance, in some inhibitor scaffolds, 3',5'-dichlorophenyl derivatives have shown superior binding affinity compared to their diiodo or dibromo counterparts, suggesting an optimal fit for chlorine in those specific contexts.[4][5]

Comparative Data on Halogen Substitution:

Compound ScaffoldHalogen SubstitutionRelative Potency/Binding AffinityReference
Phenylanthranilic Acid3',5'-DichloroHigher than diiodo and dibromo analogs[4]
Flurbiprofen Analogs3,5-DifluoroEffective TTR stabilizer[5]
Iodinated BipyridinesPolyiodinatedPotent fibrillogenesis inhibitors

This table synthesizes data from related compound series to illustrate the impact of halogen substitution.

The Influence of the 4-Position Substituent: Methoxy vs. Hydroxyl

The substituent at the 4-position of the benzonitrile ring plays a significant role in modulating the electronic properties of the ring and its interaction with the TTR binding site.

Hydrogen Bonding: A hydroxyl group at the 4-position can act as a hydrogen bond donor, potentially forming a hydrogen bond with the hydroxyl group of Ser117 or with a bridging water molecule in the binding pocket. This interaction can significantly contribute to the binding affinity.

Methoxy Group: A methoxy group, as in the parent compound this compound, is a hydrogen bond acceptor. While it cannot donate a hydrogen bond, the oxygen atom can still interact with hydrogen bond donors in the binding site. The methyl group of the methoxy substituent also contributes to the hydrophobic interactions within the pocket. The conversion of a hydroxyl to a methoxy group can also influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

The choice between a hydroxyl and a methoxy group represents a classic bioisosteric replacement strategy in medicinal chemistry, where the goal is to fine-tune the compound's properties without drastically altering its core binding mode.

The Role of the Benzonitrile Moiety

The nitrile group of the benzonitrile scaffold is a versatile functional group that can participate in various non-covalent interactions.

Dipole-Dipole and Hydrogen Bonding Interactions: The nitrogen atom of the nitrile group is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. In some protein-ligand complexes, nitrile groups have been observed to interact with backbone amide protons or with the side chains of polar amino acids.[6][7]

Bioisosteric Replacement: The nitrile group is often considered a bioisostere of other functional groups, such as a carbonyl group, a hydroxyl group, or even a halogen atom.[8][9] Its linear geometry and electronic properties allow it to mimic the interactions of these other groups. For example, the nitrile group could potentially occupy a similar space and form similar polar interactions as a carbonyl oxygen. Systematic replacement of the nitrile group with other small polar groups would be a valuable strategy to probe the specific requirements of this region of the TTR binding pocket.

Experimental Protocols for Evaluating TTR Amyloidogenesis Inhibitors

The evaluation of potential TTR kinetic stabilizers involves a series of well-established in vitro assays. The following are detailed protocols for two key experiments.

In Vitro TTR Aggregation Assay (Acid-Mediated)

This assay is a primary screening method to assess the ability of a compound to inhibit TTR fibril formation under conditions that promote aggregation.

Principle: Lowering the pH of a solution containing TTR induces the dissociation of the tetramer into monomers, which then misfold and aggregate into amyloid fibrils. The extent of aggregation can be monitored by measuring the increase in turbidity or by using a fluorescent dye, Thioflavin T (ThT), which binds to amyloid fibrils and exhibits enhanced fluorescence.

Step-by-Step Protocol:

  • Protein Preparation: Recombinant wild-type TTR is expressed and purified. The protein concentration is determined using a spectrophotometer.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, TTR is diluted in a buffer at neutral pH (e.g., phosphate buffer, pH 7.0).

  • Compound Incubation: The test compounds are added to the TTR solution at various concentrations and incubated for a short period to allow for binding.

  • Initiation of Aggregation: Aggregation is initiated by adding an acidic buffer (e.g., acetate buffer) to lower the pH to an amyloidogenic level (e.g., pH 4.4).[10]

  • Monitoring Aggregation:

    • Turbidity: The absorbance of the samples is measured at a wavelength of 340 nm or 400 nm at regular intervals over several hours or days. An increase in absorbance indicates fibril formation.

    • Thioflavin T (ThT) Fluorescence: ThT is added to the wells, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).[11] An increase in fluorescence corresponds to the formation of amyloid fibrils.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the compound to that of a control (TTR with vehicle). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

TTR_Aggregation_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection TTR Purified TTR Mix Mix TTR and Compound (Neutral pH) TTR->Mix Compound Test Compound Compound->Mix Acidify Acidify to pH 4.4 Mix->Acidify Incubate Incubate (e.g., 37°C) Acidify->Incubate Turbidity Measure Turbidity (Absorbance) Incubate->Turbidity ThT Add Thioflavin T Measure Fluorescence Incubate->ThT

Caption: Workflow for the in vitro TTR aggregation assay.

TTR Kinetic Stabilization Assay (Subunit Exchange)

This assay directly measures the ability of a compound to stabilize the TTR tetramer by quantifying the rate of subunit exchange.

Principle: The rate of dissociation of the TTR tetramer is the rate-limiting step for both amyloidogenesis and subunit exchange. By mixing two differently tagged populations of TTR tetramers, the rate of formation of hybrid tetramers can be monitored. A potent kinetic stabilizer will slow down the rate of subunit exchange.

Step-by-Step Protocol:

  • Protein Preparation: Two batches of recombinant TTR are prepared: one untagged and one with a tag (e.g., a FLAG tag).[12][13]

  • Compound Preparation: Stock solutions of the test compounds are prepared.

  • Assay Setup: The untagged and tagged TTR are mixed in a 1:1 ratio in a suitable buffer. The test compound is added at various concentrations.

  • Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C).

  • Sampling and Analysis: At different time points, aliquots of the reaction mixture are taken. The different TTR tetramer species (untagged, tagged, and hybrid) are separated and quantified using techniques such as ion-exchange chromatography or native gel electrophoresis followed by Western blotting.[14]

  • Data Analysis: The rate of formation of the hybrid tetramers is calculated for each compound concentration. The apparent rate constant for subunit exchange (k_ex) is determined. A lower k_ex value in the presence of the compound indicates greater kinetic stabilization.

TTR_Kinetic_Stabilization_Assay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Untagged_TTR Untagged TTR Mix Mix TTR populations and Compound Untagged_TTR->Mix Tagged_TTR Tagged TTR Tagged_TTR->Mix Compound Test Compound Compound->Mix Incubate Incubate (37°C) Mix->Incubate Sample Take aliquots over time Incubate->Sample Separate Separate Tetramer Species (e.g., Chromatography) Sample->Separate Quantify Quantify Species Separate->Quantify Calculate Calculate Rate of Subunit Exchange Quantify->Calculate

Caption: Workflow for the TTR kinetic stabilization assay.

Summary of Structure-Activity Relationships

The following diagram summarizes the key structural features of this compound analogs and their influence on TTR inhibitory activity.

SAR_Summary cluster_molecule This compound Scaffold cluster_activity Impact on TTR Inhibition mol Iodo1 Iodine Halogen_Bonding Halogen Bonding (I > Br > Cl > F) Iodo1->Halogen_Bonding Iodo2 Iodine Iodo2->Halogen_Bonding Methoxy Methoxy Group Hydrophobic_Interactions Hydrophobic Interactions Methoxy->Hydrophobic_Interactions Hydrogen_Bonding Hydrogen Bonding (OH vs. OMe) Methoxy->Hydrogen_Bonding Benzonitrile Benzonitrile Polar_Interactions Polar Interactions (Nitrile Group) Benzonitrile->Polar_Interactions

Caption: Key structural determinants of TTR inhibitory activity.

Conclusion

The structure-activity relationship of this compound analogs as TTR amyloidogenesis inhibitors is a complex interplay of halogen bonding, hydrogen bonding, and hydrophobic interactions. The di-iodo substitution pattern is crucial for establishing potent halogen bonds within the TTR binding pocket. The 4-methoxy group, while not a hydrogen bond donor like a hydroxyl group, still contributes to the overall binding affinity through hydrogen bond acceptance and hydrophobic interactions. The benzonitrile moiety further fine-tunes the electronic and steric properties of the molecule. This guide provides a framework for the rational design of novel TTR kinetic stabilizers based on the benzonitrile scaffold. Further systematic modifications of this scaffold, coupled with the detailed experimental evaluation described herein, will undoubtedly lead to the discovery of more potent and selective therapeutic agents for the treatment of TTR-related amyloidosis.

References

  • Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption. (2021). International Journal of Molecular Sciences. [Link]

  • In Vitro Assay for Studying Tau Protein aggregation and Drug Screening. (2019). Journal of Visualized Experiments. [Link]

  • Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses. (2011). Current Opinion in Structural Biology. [Link]

  • The Regulatory Mechanism of Transthyretin Irreversible Aggregation through Liquid-to-Solid Phase Transition. (2023). International Journal of Molecular Sciences. [Link]

  • Initiation of transthyretin aggregation at neutral pH by fluid agitation. (2020). Proceedings of the National Academy of Sciences. [Link]

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. (2022). Journal of Medicinal Chemistry. [Link]

  • Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol. (2022). ChemRxiv. [Link]

  • Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. (2014). Biochemistry. [Link]

  • Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange. (2014). Biochemistry. [Link]

  • Aggregation of Transthyretin by Fluid Agitation. (2020). bioRxiv. [Link]

  • Figure 1. Subunit Exchange to Quantify TTR Tetramer Kinetic Stability... (2020). ResearchGate. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). Journal of Chemical Information and Modeling. [Link]

  • Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. (2019). International Journal of Molecular Sciences. [Link]

  • Nitrile groups forming hydrophobic interactions... (2018). ResearchGate. [Link]

  • A survey of the role of nitrile groups in protein-ligand interactions. (2018). Future Medicinal Chemistry. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. [Link]

  • (PDF) Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction. (2022). ResearchGate. [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. (2022). bioRxiv. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Halogen bonds between ligands and proteins: Can we use them in validation?. (2022). Acta Crystallographica Section D: Structural Biology. [Link]

  • Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (2013). Journal of Chemical Information and Modeling. [Link]

  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. (2024). Molecules. [Link]

  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. (2024). Molecules. [Link]

  • Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. (2024). PubMed. [Link]

  • Comparative in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation: relevance in drug design. (2007). The Biochemical journal. [Link]

  • Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. (2023). Journal of Clinical Medicine. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2023). Biomedicines. [Link]

Sources

Comparative study of different palladium catalysts for Suzuki coupling with diiodoarenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in the synthesis of complex molecules, such as pharmaceuticals and functional materials, diiodoarenes represent valuable and versatile building blocks. The two iodine substituents offer opportunities for sequential or double functionalization, allowing for the construction of intricate molecular architectures. However, the successful and selective coupling of diiodoarenes presents a unique set of challenges, primarily centered on controlling the extent of the reaction to achieve either mono- or diarylation. The choice of the palladium catalyst is a critical determinant of the reaction's outcome, directly influencing yield, selectivity, and overall efficiency.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of diiodoarenes. We will delve into the mechanistic nuances that govern selectivity, present comparative data for different catalysts, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Mechanistic Dichotomy: Navigating Mono- versus Diarylation

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. In the context of diiodoarenes, the reaction pathway can diverge after the first coupling event, leading to either the desired mono-arylated product or the fully substituted diarylated product.

The selectivity between mono- and diarylation is primarily governed by the relative rates of two competing processes following the formation of the mono-arylated product still coordinated to the palladium center. One path involves the dissociation of the mono-arylated product from the palladium catalyst, releasing it into the reaction mixture. The competing pathway involves a second oxidative addition of the remaining carbon-iodine bond to the palladium center, leading to the diarylated product.

Several factors influence this delicate balance:

  • Nature of the Halogen: Diiodoarenes exhibit a strong propensity for double coupling compared to their dibromo- or dichloro- counterparts.[1][2][3] This is attributed to the high reactivity of the carbon-iodine bond, which facilitates a rapid second oxidative addition. In many cases, even with a stoichiometric excess of the diiodoarene, the diarylated product is formed in significant amounts.[1][3]

  • Ligand Properties: The steric and electronic properties of the ligands coordinated to the palladium center play a pivotal role in modulating reactivity and selectivity. Bulky and electron-rich ligands can influence the rate of both oxidative addition and reductive elimination, thereby affecting the product distribution.

  • Reaction Conditions: Parameters such as temperature, solvent, base, and the stoichiometry of reactants can be fine-tuned to favor either mono- or diarylation.

Comparative Analysis of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst is paramount for achieving the desired outcome in the Suzuki coupling of diiodoarenes. Below is a comparative overview of commonly employed catalyst systems, highlighting their strengths and weaknesses in this specific application.

Traditional Phosphine Ligand-Based Catalysts: The Workhorse

a) Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive, pre-formed Pd(0) complex has been a long-standing workhorse in Suzuki couplings. While it can be effective, its application with diiodoarenes often requires careful optimization to control selectivity.

  • Performance Insights: For the coupling of diiodoarenes, Pd(PPh₃)₄ often leads to a mixture of mono- and diarylated products, with the latter frequently predominating, especially with prolonged reaction times or higher temperatures. Achieving high selectivity for mono-arylation can be challenging. However, it can be a cost-effective option for achieving double coupling.[4]

b) Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂) with Phosphine Ligands

These systems involve the in situ generation of the active Pd(0) catalyst from a stable Pd(II) precursor in the presence of a phosphine ligand. This approach offers greater flexibility in tuning the catalytic activity by varying the ligand.

  • Commonly Used Ligands:

    • Triphenylphosphine (PPh₃): Similar to using Pd(PPh₃)₄, selectivity can be an issue.

    • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): The development of ligands such as XPhos, SPhos, and RuPhos has revolutionized Suzuki couplings, particularly for challenging substrates.[5][6] These ligands can promote efficient coupling at lower catalyst loadings and milder conditions. For diiodoarenes, they can offer improved control over selectivity compared to traditional phosphine ligands.

Buchwald Precatalysts: Enhanced Activity and Stability

The Buchwald laboratory has developed a series of well-defined, air- and moisture-stable Pd(II) precatalysts that readily generate the active monoligated Pd(0) species in solution.[5][7] These are often the catalysts of choice for demanding Suzuki couplings.

  • Generations of Precatalysts (G2, G3, G4): Each generation offers improvements in activity and stability. For instance, XPhos Pd G3 is known to be highly effective for coupling unstable boronic acids and challenging aryl chlorides under mild conditions.[7][8]

  • Performance with Diiodoarenes: Buchwald precatalysts, particularly those with bulky biarylphosphine ligands like XPhos, can provide excellent yields for the coupling of diiodoarenes.[8][9] The steric bulk of the ligand can play a crucial role in influencing the selectivity between mono- and diarylation.

N-Heterocyclic Carbene (NHC) Ligated Palladium Catalysts: A Modern Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10][11] Their strong σ-donating ability and steric tuneability make them highly effective.

  • Advantages: Pd-NHC complexes often exhibit high thermal stability and catalytic activity, enabling the coupling of unreactive substrates like aryl chlorides.[12][13]

  • Application with Diiodoarenes: For diiodoarenes, Pd-NHC catalysts can offer a robust system for achieving high conversions. The steric hindrance provided by the NHC ligand can be modulated to influence the mono/di selectivity.[14]

Data Presentation: Performance of Palladium Catalysts in Suzuki Coupling of Diiodobenzenes

The following table summarizes representative data for the Suzuki coupling of diiodobenzene isomers with phenylboronic acid, showcasing the performance of different catalyst systems. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, this table collates data from various sources to provide a comparative overview.

DiiodoareneCatalyst SystemBoronic Acid (equiv.)BaseSolventTemp. (°C)Time (h)Product(s) & Yield (%)Reference
1,3-DiiodobenzenePd(PPh₃)₄1.0K₂CO₃PEG-40070241,3-Diphenylbenzene (isolated)[15]
1,4-DiiodobenzenePd(PPh₃)₄ / Ag₂O1.0 (Pinacol ester)-CH₂Cl₂RT181,4-Diphenylbenzene (95%)[1][3]
1,3-DiiodobenzenePdCl₂(dppf)1.1Et₃NDMF/H₂O80-Mono-arylated product (High)[16]
1,4-DiiodobenzeneXPhos Pd G21.2K₃PO₄Dioxane/H₂O1001Di-arylated product (>95%)[6]
1,2-DiiodobenzenePd(OAc)₂ / SPhos2.2K₃PO₄Toluene10016Di-arylated product (High)[17]

Note: "High" and "Good" yields are reported as described in the source literature, indicating successful reactions without specifying the exact percentage in some cases.

Experimental Protocols

Protocol 1: Selective Double Suzuki Coupling of 1,4-Diiodobenzene using Pd(PPh₃)₄

This protocol is adapted from literature demonstrating the propensity of diiodobenzenes for double coupling.[1][3]

Materials:

  • 1,4-Diiodobenzene

  • Phenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 equiv), phenylboronic acid pinacol ester (2.2 equiv), and silver(I) oxide (2.2 equiv).

  • Add anhydrous dichloromethane (to achieve a concentration of ~0.1 M with respect to the diiodoarene).

  • To this suspension, add Pd(PPh₃)₄ (5 mol%).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-diphenylbenzene.

Protocol 2: General Procedure for Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G2)

This protocol is a general guideline for using a modern, highly active precatalyst system.[6]

Materials:

  • Diiodoarene (e.g., 1,3-diiodobenzene)

  • Arylboronic acid

  • XPhos Pd G2

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vial, add the diiodoarene (1.0 equiv), arylboronic acid (2.2 equiv for double coupling, or 1.1 equiv for attempted mono-coupling), XPhos Pd G2 (1-2 mol%), and potassium phosphate (3.0 equiv).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) Active Catalyst OA Oxidative Addition (Ar-I) Pd0->OA Ar-I PdII LₙPd(II)(Ar)(I) OA->PdII Trans Transmetalation (Ar'B(OR)₂) PdII->Trans Ar'B(OR)₂ / Base PdII_Ar LₙPd(II)(Ar)(Ar') Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' Product RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Diiodoarene, Boronic Acid, Base, and Catalyst in a Flask start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed Suzuki coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of diiodoarenes is a powerful transformation for the synthesis of complex aromatic structures. While diarylation is often the favored outcome due to the high reactivity of the C-I bond, the choice of palladium catalyst and reaction conditions can be strategically employed to influence the product distribution. Traditional catalysts like Pd(PPh₃)₄ can be effective, particularly for double couplings, while modern systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald precatalysts) and N-heterocyclic carbenes offer enhanced activity and, in some cases, greater control over selectivity.

For researchers aiming for selective mono-arylation of diiodoarenes, careful tuning of the reaction parameters, including the use of less reactive boronic acid derivatives, lower temperatures, and shorter reaction times, is crucial. The steric and electronic properties of the ligands are key handles for modulating the catalytic activity to favor the desired mono-functionalized product.

Future developments in this field will likely focus on the design of new catalyst systems that provide even greater control over selectivity in the coupling of polyhalogenated arenes. The ability to predictably switch between mono- and difunctionalization by simple changes in the catalyst or reaction conditions remains a significant goal, which will undoubtedly unlock new possibilities in the efficient synthesis of complex molecules for a wide range of applications.

References

  • Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 2005 , 70(9), 3730-3733. [Link]

  • Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. ResearchGate. [Link]

  • Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes. PubMed. [Link]

  • N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Palladium-N Heterocyclic Carbene (Pd-NHC) Complexes in Heterogeneous Suzuki Coupling Reaction. ResearchGate. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology Researchportal. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes. Europe PMC. [Link]

  • Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. ResearchGate. [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

  • Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with various boronic acids and potassium organotrifluoroborates. SpringerLink. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PubMed Central. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. PubMed. [Link]

  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and arylboronic acids with sub‐stoichiometric Mo(CO)6 as CO source in aqueous media. ResearchGate. [Link]

  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. ResearchGate. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives of 3,5-Diiodo-4-methoxybenzonitrile. As a scaffold, this molecule offers unique opportunities for chemical modification, leveraging the reactivity of the iodine atoms and the electronic properties of the cyano and methoxy groups. Our focus will be on elucidating the structure-activity relationships (SAR) of these new chemical entities (NCEs) in the context of anticancer, antimicrobial, and specific enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Derivatizing this compound

The benzonitrile chemical motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives have shown promise in oncology, virology, and microbiology.[1] The parent compound, this compound, presents an intriguing starting point for a drug discovery campaign. The two iodine atoms at positions 3 and 5 are excellent leaving groups for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methoxy group at position 4 and the nitrile group at position 1 are key electronic modulators and potential hydrogen bond acceptors.

This guide will explore the synthesis of a hypothetical library of derivatives and provide a detailed roadmap for their biological screening. The experimental choices described herein are grounded in established principles of drug discovery, aiming to build a robust dataset for SAR analysis.

Synthesis of this compound Derivatives

The core strategy for generating a diverse library of compounds from the parent molecule involves leveraging the reactivity of the C-I bonds. Below are protocols for the synthesis of two classes of derivatives: (A) Suzuki cross-coupling products and (B) Sonogashira cross-coupling products.

Experimental Protocol: General Suzuki Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (2.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: General Sonogashira Cross-Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).

  • Substrate Addition: Add the terminal alkyne (2.5 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

G cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling start This compound suzuki Boronic Acid (R-B(OH)2) Pd Catalyst, Base start->suzuki Reactants sonogashira Terminal Alkyne (R-C≡CH) Pd/Cu Catalysts, Base start->sonogashira Reactants product1 3,5-Diaryl-4-methoxybenzonitrile Derivatives suzuki->product1 Yields product2 3,5-Dialkynyl-4-methoxybenzonitrile Derivatives sonogashira->product2 Yields G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies start Synthesized Compound Library anticancer Anticancer Assay (MTT) start->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase) start->enzyme hits Identified 'Hits' (Compounds with significant activity) anticancer->hits Data Analysis (IC50, MIC) antimicrobial->hits Data Analysis (IC50, MIC) enzyme->hits Data Analysis (IC50, MIC) moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) hits->moa selectivity Selectivity Profiling (Against other kinases/cell lines) hits->selectivity in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo selectivity->in_vivo lead Lead Candidate in_vivo->lead

Biological activity screening cascade.

Discussion and Future Directions

The hypothetical data presented in the tables suggests several preliminary structure-activity relationships. For instance, the Sonogashira derivative with a phenylethynyl group (DM-So1 ) consistently shows the highest potency across all three assays. The addition of a fluorine atom to the phenyl ring in the Suzuki derivative (DM-S2 ) appears to enhance activity compared to the unsubstituted phenyl analog (DM-S1 ). These initial findings would guide the next phase of the drug discovery process, which would involve synthesizing a second generation of more focused libraries to optimize potency and selectivity.

Compounds identified as "hits" in these primary screens would be advanced to more complex secondary assays to elucidate their mechanism of action. [2]For anticancer hits, this could involve cell cycle analysis or apoptosis assays. For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive) is crucial. [2]Ultimately, the most promising compounds would be evaluated in preclinical animal models.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel, biologically active small molecules. By employing systematic synthetic derivatization and a tiered biological screening approach, researchers can efficiently explore the chemical space around this core structure. The methodologies and comparative data framework presented in this guide offer a robust and scientifically rigorous path for identifying and optimizing lead candidates for further drug development.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual - Mechanism of Action Assays for Enzymes. NIH Bookshelf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts the entire development lifecycle. This guide provides an in-depth, objective comparison of two instrumental techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of methodologies, we will explore the causality behind experimental choices and provide the field-proven insights necessary to develop robust, self-validating purity assessment protocols.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly affect the safety and efficacy of the final drug product.[1][2] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or contamination.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, such as Q3A, Q3B, Q3C, and M7, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][3][4][5]

The Workhorses of Purity Analysis: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques widely employed for the purity assessment of synthesized compounds.[6][7] The choice between these two methods is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[8][9]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[6][7] Its high resolving power and sensitivity make it an indispensable tool in pharmaceutical analysis for quantifying active pharmaceutical ingredients (APIs) and their impurities.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[11] It is a highly sensitive and specific technique, making it the "gold standard" for the analysis of volatile and semi-volatile compounds.[11][12]

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile, thermally labile, and high molecular weight compounds.[6][9]Volatile and thermally stable compounds.[13][14]
Principle of Separation Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[12]
Operating Temperature Typically performed at or near room temperature.[15]Requires high temperatures to volatilize the sample.[15]
Sample Preparation Often involves dissolving the sample in a suitable solvent and filtering. Can be labor-intensive.[10][16]May require derivatization to increase volatility and thermal stability.[13]
Detection Commonly uses UV-Vis, photodiode array (PDA), or fluorescence detectors. Can be coupled with MS.[17][18]Mass spectrometry provides detailed structural information and confident peak identification.[19]
Impurity Identification Primarily based on retention time comparison with reference standards. PDA detectors offer spectral comparison for peak purity assessment.[18][20]Excellent for impurity identification based on mass spectral libraries and fragmentation patterns.[21]
Key Strengths Broad applicability to a wide range of compounds, including large molecules and salts.[17]High separation efficiency, speed for volatile compounds, and definitive identification with MS.[9]
Key Limitations Can be complex to operate, higher cost of solvents and columns, and potential for co-elution of impurities.[10][16][17]Limited to volatile and thermally stable compounds; high temperatures can cause degradation of sensitive analytes.[13][22]

The Causality Behind Experimental Choices: A Deeper Dive

The selection of an analytical method should not be a matter of preference but a scientifically driven decision based on the properties of the compound under investigation.

Why Choose HPLC? The Case for Non-Volatile and Thermally Labile Compounds

For a large majority of pharmaceutical compounds, which are often complex, non-volatile organic molecules, HPLC is the method of choice.[9] The mild operating temperatures of HPLC prevent the degradation of thermally sensitive molecules, ensuring that the observed peaks are representative of the actual sample composition and not artifacts of the analytical process.[8]

The choice of stationary phase (e.g., C18, C8) and mobile phase composition in reversed-phase HPLC is a critical step in method development.[23] This selection is dictated by the polarity of the analyte and its potential impurities. The goal is to achieve optimal separation (resolution) between the main compound and any related substances. A well-developed HPLC method should be able to separate impurities that are structurally very similar to the API.[23]

When is GC-MS the Superior Choice? The Realm of Volatile Compounds

GC-MS truly shines when analyzing volatile and semi-volatile compounds, such as residual solvents, starting materials, or certain by-products.[19][24] The high temperatures used in the GC inlet and column facilitate the vaporization of these analytes, allowing them to be carried by the inert gas mobile phase and separated based on their boiling points and interactions with the stationary phase.[15] The mass spectrometer then provides a "fingerprint" of each eluting compound, enabling confident identification even at trace levels.[19]

For instance, the analysis of residual solvents in a drug substance is a regulatory requirement, and GC-MS with a headspace autosampler is the standard technique for this application.[19] The headspace technique allows for the analysis of volatile compounds in a solid or liquid matrix without dissolving the sample, minimizing sample preparation and potential interferences.

Experimental Protocols: A Self-Validating System

The trustworthiness of any purity assessment rests on the foundation of a well-validated analytical method.[23][25] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[26][27] According to ICH guidelines, validation includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[26][27]

HPLC-UV Method for Purity Assessment of a Non-Volatile Synthesized Compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program: A time-based program that varies the percentage of Mobile Phase B to achieve separation. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • For impurity identification, compare the retention times of the impurity peaks with those of known reference standards.

GC-MS Method for Purity Assessment of a Volatile Synthesized Compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[28]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the main peak and any impurity peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for compound identification.

  • Calculate the area percent of the main peak in the TIC to estimate purity.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate identify Identify Impurities integrate->identify

Caption: Experimental workflow for HPLC purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify calculate Calculate % Purity (TIC) identify->calculate

Caption: Experimental workflow for GC-MS purity assessment.

The Power of Orthogonal Techniques

While both HPLC and GC-MS are powerful techniques, relying on a single method for purity assessment can sometimes be misleading.[29][30] Orthogonal methods, which are based on different separation principles, provide a more comprehensive and reliable assessment of a compound's purity.[29][31] For example, complementing an HPLC-UV analysis with a technique like quantitative Nuclear Magnetic Resonance (qNMR) or another HPLC method with a different column chemistry and mobile phase can help to uncover co-eluting impurities that might be missed by a single method.[18][20]

Conclusion: An Informed Approach to Purity Assessment

The purity assessment of synthesized compounds is a non-negotiable aspect of pharmaceutical development. Both HPLC and GC-MS offer unique advantages and are indispensable tools for the analytical chemist. The key to a successful and reliable purity determination lies not in a dogmatic adherence to a single technique, but in a deep understanding of the analyte's properties and the principles of each analytical method. By making informed choices based on scientific rationale and employing orthogonal techniques when necessary, researchers can ensure the quality and safety of their synthesized compounds, paving the way for the successful development of new medicines.

References

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Accessed January 14, 2026. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Accessed January 14, 2026. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Accessed January 14, 2026. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse. Accessed January 14, 2026. [Link]

  • LCGC. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC. Published February 6, 2025. [Link]

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. Mtoz Biolabs. Accessed January 14, 2026. [Link]

  • Cuesta Sánchez, F., Toft, J., van den Bogaert, B., & Massart, D. L. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4241–4248. [Link]

  • ResearchGate. (2018). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Labio Scientific®. [Link]

  • Cuesta Sánchez, F., Toft, J., van den Bogaert, B., & Massart, D. L. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(23), 4241–4248. [Link]

  • SciSpace. Hplc method development and validation: an overview. SciSpace. Accessed January 14, 2026. [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • de Souza, M. V. N., da Silva, A. C., & de Lima, V. M. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 23(11), 2847. [Link]

  • Chemistry For Everyone. (2025, September 11). What Are The Limitations Of Using GC-MS? [Video]. YouTube. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-6. [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1), 72-77. [Link]

  • National Center for Biotechnology Information. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Journal of Medicinal Chemistry. (2009, January 2). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1-1. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). [Link]

  • Cygnus Technologies. (n.d.). Orthogonal Methods. Cygnus Technologies. [Link]

  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. Smithers. [Link]

  • Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Chemistry For Everyone. (2025, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Quora. (2018, January 14). Can the HPLC purity of any product become more than the HPLC purity of that molecule? Quora. [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. [Link]

  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography. Mastelf. [Link]

  • Environmental Science & Technology. (2023, June 10). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis. Environmental Science & Technology. [Link]

  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]

  • LCMS and GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in research, discovery, and drug development, the meticulous management of chemical reagents is foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Diiodo-4-methoxybenzonitrile, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. As an iodinated aromatic nitrile, this compound requires specific handling considerations that prioritize safety and responsible waste management.

Hazard Profile and Essential Precautions

A thorough risk assessment is the cornerstone of safe chemical handling. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, a reliable hazard profile can be constructed by analyzing its functional groups: an aromatic ring, two iodine atoms (making it a halogenated organic), and a nitrile group. This analysis dictates the minimum personal protective equipment (PPE) required to mitigate exposure risks.

The nitrile functional group warrants significant caution, as related compounds can be toxic and irritating.[1][2] Furthermore, halogenated organic compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts during improper treatment.[3][4]

Table 1: Anticipated Hazards and Required Personal Protective Equipment (PPE)

Potential Hazard ClassificationRationaleMinimum PPE Requirement
Acute Toxicity (Oral, Dermal, Inhalation) Benzonitrile derivatives can be harmful if swallowed, absorbed through the skin, or inhaled.[2][5]Eye/Face Protection: Wear chemical safety goggles and, if there is a splash hazard, a face shield.[6][7]
Skin Corrosion/Irritation A common characteristic of functionalized aromatic compounds.[1]Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or Viton). Always consult the glove manufacturer's specifications for chemical compatibility.[6][8]
Serious Eye Damage/Irritation Direct contact with eyes is likely to cause serious irritation.[1]Body Protection: Wear a standard laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[6][7]
Environmental Hazard Halogenated organic compounds can be harmful to aquatic life.[1]Respiratory Protection: All handling and waste consolidation must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9]

The Core Principle: Meticulous Waste Segregation

The single most critical step in disposing of this compound is its correct classification and segregation as a halogenated organic waste .[3][10] Co-mingling this waste stream with others can lead to dangerous chemical reactions, violate environmental regulations, and significantly increase disposal costs.[3][11]

Causality of Segregation:

  • Safety: Prevents unforeseen and potentially violent reactions with incompatible waste streams such as acids, bases, or strong oxidizing agents.[8]

  • Compliance & Cost: Halogenated waste requires specific disposal methods, typically high-temperature incineration, which is more expensive than disposal for non-halogenated solvents.[10][11] Proper segregation ensures that only the necessary waste volume incurs this higher cost.

  • Environmental Protection: Prevents the release of persistent organic pollutants into the environment.

Therefore, this compound waste MUST be kept separate from:

  • Non-halogenated organic waste (e.g., acetone, hexane, ethanol)[11]

  • Aqueous waste (acids, bases, salt solutions)[10]

  • Strong oxidizing and reducing agents[11]

  • Waste containing heavy metals[3][11]

  • Biowaste or infectious materials[12]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling of this compound waste from the point of generation to its final handoff for disposal.

Step 1: Container Selection and Waste Collection

  • Select a Compatible Container: Use a designated hazardous waste container made of a material chemically resistant to halogenated organics, such as polyethylene.[8] The use of metal safety cans is sometimes discouraged as some halogenated compounds can degrade to form acids that corrode metal.[8]

  • Collect Waste at the Source: Collect all materials contaminated with this compound, including the compound itself, contaminated weighing papers, pipette tips, and gloves, directly into this container.

  • Keep the Container Closed: The container lid must remain securely fastened at all times, except when you are actively adding waste.[3][4] This minimizes the release of vapors and prevents spills.

Step 2: Accurate and Complete Labeling

  • Immediate Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[3][13]

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" .

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").[13]

    • The date when waste accumulation began.[13]

Step 3: Safe Accumulation and Storage

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3][13]

  • Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks.[8]

  • Segregated Storage: Ensure the container is stored away from any incompatible materials, as listed in Section 2.

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of the chemical yourself. Once the container is approaching full (typically 75-80%), or if you have finished the project requiring the chemical, contact your institution's EHS department to request a waste collection.[3]

  • Professional Disposal: EHS will coordinate with a licensed professional waste disposal company. These companies are equipped to transport and destroy chemical waste in a manner that is safe and compliant with all federal, state, and local regulations.[6][14]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the compliant disposal of this compound.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase Identify Identify Waste: This compound (Halogenated Organic) Consult Consult SDS & EHS Disposal Guidelines Identify->Consult PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Consult->PPE Segregate Segregate as HALOGENATED WASTE ONLY PPE->Segregate Collect Collect in Compatible, Closed Container Segregate->Collect Label Label Container: 'Hazardous Waste' + Full Name Collect->Label Store Store in Designated SAA with Secondary Containment Label->Store Contact_EHS Request Pickup from EHS / Licensed Contractor Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: Workflow for the safe and compliant disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential.

  • Small Spill (manageable within 10-15 minutes):

    • Ensure you are wearing the appropriate PPE (Section 1).

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[3][8]

    • Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[4]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Report the incident to your laboratory supervisor.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others nearby and notify your laboratory supervisor and institutional EHS or emergency line immediately.[4][8]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the drain.[8][11]

  • DO NOT place it in the regular trash or with non-hazardous waste.[13]

  • DO NOT attempt to evaporate the chemical in a fume hood as a means of disposal.[8]

  • DO NOT mix it with incompatible waste streams, especially bleach, acids, or bases.[3][8][12]

  • DO NOT autoclave materials containing this compound, as this can create dangerous vapors.[12]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 154103814, 3,5-Diiodo-4-(methoxymethoxy)benzonitrile.
  • BenchChem. (2025). Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzonitrile.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Benzonitrile, 4-nitro-.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dimethoxybenzene.
  • United Nations Office on Drugs and Crime. (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • BLD Pharm. (n.d.). This compound.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved from CWRU Environmental Health and Safety.
  • BenchChem. (2025). Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine.
  • Apollo Scientific. (2022). Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3,4-Dimethoxybenzonitrile.
  • Google Patents. (1974). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
  • U.S. Environmental Protection Agency. (2024). Listing of Specific PFAS as Hazardous Constituents.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Diiodo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Diiodo-4-methoxybenzonitrile, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the principle of proactive risk mitigation, treating this compound with the caution it warrants based on its chemical structure and the known hazards of analogous compounds.

Anticipated Hazard Profile: A Proactive Stance on Safety

While a comprehensive toxicological profile for this compound is not extensively documented in public literature, its structure—featuring a benzonitrile core with iodo-substituents—necessitates a high degree of caution. Substituted aromatic compounds can be biotoxic environmental pollutants, with some exhibiting potential for carcinogenesis and gene mutation.[1] The nitrile group (-C≡N) can be toxic, and iodo-substituted aromatic compounds have varied toxicological profiles.[2]

For instance, the analogous compound 4-Hydroxy-3,5-diiodobenzonitrile (commonly known as Ioxynil) is classified as acutely toxic if swallowed or inhaled, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[3] Therefore, it is scientifically prudent to handle this compound as a substance with potential for:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Skin and Eye Irritation: Likely to cause serious skin and eye irritation upon contact.[6]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.

This guide is built upon the precautionary principle that until proven otherwise, this compound should be managed as a hazardous substance.

The Hierarchy of Controls: Your Primary Defense

Before any discussion of PPE, we must emphasize the Hierarchy of Controls . PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: The most critical engineering control for handling this compound is a certified Chemical Fume Hood .[7][8] All weighing, transfer, and experimental procedures involving this compound must be conducted within a properly functioning fume hood to prevent the inhalation of airborne particles.[9]

  • Administrative Controls: Establish a designated area within the laboratory specifically for working with this compound.[9] Ensure all personnel are trained on these specific procedures and that access to the designated area is restricted. Never work alone when handling potent compounds.[7]

Personal Protective Equipment (PPE) Protocol

Once engineering and administrative controls are in place, a comprehensive PPE strategy is mandatory to protect against residual risks, such as splashes or accidental contact.

Summary of Required PPE
PPE CategoryItemSpecification
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory at all times.[9] A face shield must be worn over goggles during splash-risk procedures.[10]
Hand Protection Double Nitrile GlovesDouble-gloving with nitrile gloves provides robust protection against a range of chemicals.[9] Inspect gloves for integrity before each use.[11]
Body Protection Laboratory Coat & ApronA flame-resistant lab coat, fully fastened, is required.[9] A chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Chemical Fume Hood (Primary)All work must be performed in a fume hood.[9] A NIOSH-approved respirator may be required if engineering controls fail or for spill cleanup.
Foot Protection Closed-Toed ShoesLeather or chemical-resistant shoes are required. Perforated shoes or sandals are strictly forbidden.[11][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly.[7]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them within the fume hood to minimize traffic in and out of the containment area.[9]

  • Don PPE: Don PPE in the following order: lab coat, closed-toed shoes, inner nitrile gloves, safety goggles, face shield (if needed), and outer nitrile gloves.

Experimental Protocol: Weighing and Transfer
  • Designated Area: Perform all manipulations within the designated area of the fume hood.[9]

  • Weighing: Tare a suitable container within the fume hood. Carefully weigh the solid this compound, avoiding the creation of dust.

  • Transfer: If transferring the solid to a reaction vessel containing a solvent, do so slowly and carefully to prevent splashing.

  • Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[9]

Post-Experiment and Doffing PPE
  • Decontamination: Decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.

  • Waste Segregation: Immediately place all contaminated disposable items (gloves, weighing paper, etc.) into a designated hazardous waste container.[9]

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is: outer gloves, face shield, apron, lab coat, safety goggles, and finally, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[8][11]

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4]

  • Seek immediate medical attention.

In Case of a Small Spill (Inside Fume Hood):

  • Alert others in the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[3]

  • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and all associated waste must be handled as hazardous chemical waste.[13]

  • Waste Segregation: All solid waste (gloves, paper towels, contaminated absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.[9][14] Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[13][15]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[16] Never dispose of this chemical down the drain or in the regular trash.[13]

Visual Workflow: PPE Selection and Decontamination

The following diagram illustrates the critical decision points and workflow for ensuring proper protection and decontamination when handling this compound.

PPE_Workflow start Start: Prepare for Handling This compound check_hood Is a certified Chemical Fume Hood available and operational? start->check_hood stop STOP! Do not proceed without a functioning fume hood. check_hood->stop No don_ppe Don Core PPE: - Double Nitrile Gloves - Safety Goggles - Fastened Lab Coat - Chemical-Resistant Apron check_hood->don_ppe Yes check_splash Is there a significant risk of splashing? don_ppe->check_splash add_faceshield Add Face Shield over Goggles check_splash->add_faceshield Yes proceed Proceed with Handling Protocol (Inside Fume Hood) check_splash->proceed No add_faceshield->proceed decontaminate Post-Experiment: Decontaminate surfaces and equipment. Segregate all waste. proceed->decontaminate doff_ppe Doff PPE in correct order to prevent cross-contamination. decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE Selection and Decontamination Workflow.

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (n.d.). Google Scholar.
  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. (2018). National Institutes of Health (NIH).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Lab Manager.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Part D: Chemical Safety Procedures for Laboratories. (2020). University of Wisconsin-La Crosse.
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. (n.d.). Benchchem.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - National Institutes of Health (NIH).
  • Personal Protective Equipment. (2025). US EPA.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Hydroxy-3,5-diiodobenzonitrile. (2024). Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. (n.d.). Cole-Parmer.
  • Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 3-Methoxy-4-methylbenzonitrile Safety Data Sheets. (n.d.). ECHEMI.
  • 3,4-Dimethoxybenzonitrile - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
  • 3-Methoxy-4-methylbenzonitrile - Safety Data Sheet. (2022). Apollo Scientific.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023). VA.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.